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  • Product: 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate
  • CAS: 194995-47-6

Core Science & Biosynthesis

Foundational

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate chemical properties and structure

Role in Prodrug Synthesis and Pharmacokinetic Optimization Executive Summary 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS: 194995-47-6) is a specialized heterobifunctional reagent used in medicinal chemistry t...

Author: BenchChem Technical Support Team. Date: February 2026

Role in Prodrug Synthesis and Pharmacokinetic Optimization

Executive Summary

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS: 194995-47-6) is a specialized heterobifunctional reagent used in medicinal chemistry to synthesize acyloxyalkyl carbamate prodrugs .

This molecule serves as an "activated promoiety." It allows researchers to attach a 1-(isobutyryloxy)ethyl group to a primary or secondary amine-containing drug. The resulting prodrug masks the polarity of the amine, significantly enhancing lipophilicity and oral bioavailability. Upon absorption, the moiety undergoes a predictable, enzyme-triggered hydrolysis cascade to release the parent drug, carbon dioxide, acetaldehyde, and isobutyric acid.

This guide details the physicochemical properties, reaction mechanisms, and experimental protocols for utilizing this reagent in drug development.

Chemical Identity & Properties

Structural Analysis

The molecule functions as a mixed carbonate ester. Its structure is designed with three distinct functional zones:

  • The Leaving Group: p-Nitrophenol (activates the carbonyl for nucleophilic attack).

  • The Linker: A 1-substituted ethyl spacer (hemiacetal-like stability).

  • The Promoiety: Isobutyrate ester (determines the rate of enzymatic hydrolysis).

Structure cluster_0 Leaving Group (Displaced during Synthesis) cluster_1 Electrophilic Center cluster_2 Prodrug Moiety (Remains on Drug) LG p-Nitrophenoxy CO Carbonyl (C=O) LG->CO O-Link Linker 1-oxy-ethyl Linker CO->Linker O-Link Ester Isobutyrate Ester Linker->Ester Ester Bond

Figure 1: Structural dissection of the reagent showing the reactive carbonate core and the promoiety payload.

Physicochemical Data
PropertyValueNotes
CAS Number 194995-47-6Verified Identifier
Molecular Formula C₁₃H₁₅NO₇
Molecular Weight 297.26 g/mol
Appearance White to Off-white Crystalline Solid
Melting Point 58.0 – 58.4 °CSharp melting point indicates high purity requirements
Solubility DCM, THF, Ethyl AcetatePoor water solubility; hydrolytically unstable in aqueous buffers
Storage -20°C, Inert Atmosphere (N₂/Ar)Highly moisture sensitive

Mechanism of Action

Synthetic Mechanism (Prodrug Formation)

The p-nitrophenoxy group acts as an electron-withdrawing leaving group, making the adjacent carbonate carbonyl highly electrophilic. When a drug with a nucleophilic amine (primary or secondary) is introduced, it attacks this carbonyl. The p-nitrophenolate anion is expelled, forming a stable acyloxyalkyl carbamate .

In Vivo Metabolic Cascade

The utility of this promoiety lies in its "self-immolative" degradation pathway. It does not rely on spontaneous chemical hydrolysis (which would be too slow or unstable) but rather on ubiquitous esterases .

  • Enzymatic Trigger: Esterases (e.g., carboxylesterase-1 or -2) cleave the terminal isobutyrate ester.

  • Intermediate Collapse: This reveals a 1-hydroxyethyl carbamate intermediate.

  • Spontaneous Elimination: This hemiaminal-like intermediate is chemically unstable and spontaneously collapses via 1,6-elimination (or similar electronic cascade), releasing the free amine drug, CO₂, and acetaldehyde.

Metabolism Prodrug Intact Prodrug (Lipophilic, Absorbed) Intermed 1-Hydroxyethyl Intermediate (Unstable) Prodrug->Intermed Hydrolysis of Isobutyrate Enzyme Esterase (Liver/Plasma) Enzyme->Prodrug Collapse Spontaneous Decomposition Intermed->Collapse Products Active Drug (R-NH2) + CO2 + Acetaldehyde Collapse->Products Fast

Figure 2: The metabolic activation pathway. The isobutyrate group serves as the enzymatic trigger.

Experimental Protocols

Standard Conjugation Protocol

This protocol describes the reaction of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate with a secondary amine drug (e.g., a piperazine derivative).

Materials:

  • Target Drug (Free base or salt).

  • Reagent: 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (1.1 – 1.2 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve 1.0 mmol of the Target Drug in 10 mL of anhydrous DCM.

    • Note: If the drug is a salt (e.g., HCl), add 2.5 equivalents of DIPEA to generate the free base. If it is a free base, use 1.2 equivalents of DIPEA.

  • Addition: Cool the solution to 0°C. Add 1.1 mmol of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate portion-wise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Monitoring: The solution will turn yellow due to the liberation of p-nitrophenol. Monitor reaction progress via TLC or LC-MS (Target mass = Drug MW + 158 Da).

  • Work-up:

    • Dilute with DCM (50 mL).

    • Wash with sat. NaHCO₃ (3 x 20 mL) to remove the p-nitrophenol byproduct and unreacted reagent.

    • Wash with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via silica gel flash chromatography.

    • Eluent: Gradient of Hexanes/Ethyl Acetate. The prodrug is typically less polar than the parent amine but more polar than the reagent.

Quality Control & Validation
  • NMR Verification: Look for the characteristic doublet of the ethyl linker methyl group (~1.5 ppm, d) and the quartet of the methine proton (~6.7–6.8 ppm, q).

  • Stability Test: Incubate the prodrug in simulated gastric fluid (SGF) vs. simulated intestinal fluid (SIF). The carbamate should be relatively stable in SGF (acidic) but may show slow hydrolysis in SIF depending on esterase content.

Applications & Rationale

Improving Oral Bioavailability

Many amine-containing drugs (e.g., antibiotics, neurotransmitter analogs) suffer from low permeability due to ionization at physiological pH. By converting the amine to an acyloxyalkyl carbamate , the charge is masked, and the LogP is increased.

  • Example Class: This chemistry is analogous to the strategy used in Gabapentin Enacarbil (Horizant®), where a similar promoiety is used to enable transport via high-capacity nutrient transporters (MCT-1) or simply passive diffusion [1].

Toxicity Considerations

The byproducts of the hydrolysis are generally considered safe in low quantities:

  • Isobutyric Acid: A short-chain fatty acid, naturally metabolized.

  • Acetaldehyde: Rapidly metabolized by aldehyde dehydrogenase; however, high doses of such prodrugs should be evaluated for potential acetaldehyde toxicity in alcohol-sensitive populations [2].

References

  • Cundy, K. C., et al. (2004). "Clinical Pharmacokinetics of XP13512, a Novel Transported Prodrug of Gabapentin." Journal of Clinical Pharmacology. Link

  • Alexander, J., et al. (1988). "(Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes."[1] Journal of Medicinal Chemistry. Link

  • Dahan, A., et al. (2014). "Modern Prodrug Design for Targeted Oral Drug Delivery." Molecules. Link

  • Sigma-Aldrich. (2024). "Product Specification: 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate." MilliporeSigma. Link

Sources

Exploratory

The Gateway to Enhanced Bioavailability: A Technical Guide to the Mechanism of Action of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate as a Drug Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract In the pursuit of optimizing drug efficacy, the prodrug approach represents a cornerstone of modern pharmaceutical development. By transiently modi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of optimizing drug efficacy, the prodrug approach represents a cornerstone of modern pharmaceutical development. By transiently modifying the physicochemical properties of an active pharmaceutical ingredient (API), prodrugs can overcome barriers to bioavailability, such as poor solubility and limited membrane permeability. This guide delves into the intricate mechanism of action of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate, a key intermediate in the synthesis of acyloxyalkyl carbonate prodrugs. We will explore its role in creating bioreversible linkages that are strategically cleaved in vivo to release the parent drug, thereby enhancing its therapeutic potential. This document serves as a comprehensive resource, elucidating the chemical logic, enzymatic activation, and experimental validation central to the application of this versatile drug intermediate.

Introduction: The Prodrug Concept and the Role of Acyloxyalkyl Carbonate Linkers

The therapeutic efficacy of a drug is intrinsically linked to its ability to reach its target site in the body at a sufficient concentration and for an appropriate duration. Many promising drug candidates, however, exhibit suboptimal pharmacokinetic profiles that hinder their clinical utility. Prodrugs are chemically modified, inactive or less active derivatives of a parent drug that undergo biotransformation in vivo to release the active compound[1].

Among the various prodrug strategies, the use of acyloxyalkyl carbonate linkers has emerged as a highly effective method to enhance the oral bioavailability of drugs containing carboxylic acid or hydroxyl functional groups. These linkers transiently mask the polar, ionizable groups of the parent drug, increasing its lipophilicity and facilitating its absorption across the gastrointestinal tract[2]. 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is a pivotal intermediate that provides the necessary (1-(isobutyryloxy)ethoxy)carbonyl moiety for creating such prodrugs. The 4-nitrophenoxy group serves as an excellent leaving group, facilitating the reaction with the parent drug.

The design of these prodrugs is predicated on a "latent" instability, where the linker is stable enough to withstand the chemical environment of the gastrointestinal tract but is susceptible to enzymatic cleavage once absorbed into the systemic circulation[3]. This targeted release mechanism is primarily mediated by a ubiquitous class of enzymes known as carboxylesterases[4][5].

The Synthetic Gateway: Coupling the Intermediate to an Active Pharmaceutical Ingredient (API)

The journey of a prodrug begins with its synthesis. 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate serves as an activated carbonate, poised for reaction with a nucleophilic functional group on the parent drug, typically a carboxylate or a hydroxyl group.

Reaction with a Carboxylic Acid-Containing API: A Representative Example

To illustrate this process, let us consider a representative API containing a carboxylic acid, such as the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The carboxylate of Ibuprofen acts as a nucleophile, attacking the carbonyl carbon of the intermediate and displacing the 4-nitrophenoxide leaving group.

Synthesis_of_Ibuprofen_Prodrug cluster_reactants Reactants cluster_products Products Ibuprofen Ibuprofen (with Carboxylic Acid) Prodrug Ibuprofen Acyloxyalkyl Carbonate Prodrug Ibuprofen->Prodrug Nucleophilic Acyl Substitution Intermediate 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate Intermediate->Prodrug Byproduct 4-Nitrophenol Intermediate->Byproduct Leaving Group

Caption: Synthetic route for an Ibuprofen acyloxyalkyl carbonate prodrug.

Experimental Protocol: Synthesis of an Illustrative Acyloxyalkyl Carbonate Prodrug

This protocol describes a general procedure for the synthesis of an acyloxyalkyl carbonate prodrug from a carboxylic acid-containing API using 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate.

Materials:

  • API with a carboxylic acid functional group (e.g., Ibuprofen)

  • 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the API (1.0 eq) in anhydrous DMF.

  • Add the amine base (TEA or DIPEA, 1.2 eq) to the solution and stir for 10 minutes at room temperature to form the carboxylate salt in situ.

  • Add 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) to remove the 4-nitrophenol byproduct.

  • Wash the organic layer with brine (1x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure acyloxyalkyl carbonate prodrug.

The Mechanism of Action: A Two-Step Enzymatic Cascade

The therapeutic efficacy of a prodrug synthesized with 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is entirely dependent on its efficient in vivo conversion to the active parent drug. This bioactivation is a sophisticated, two-step enzymatic process primarily occurring in the plasma, liver, and other tissues rich in carboxylesterases[6][7].

Step 1: Carboxylesterase-Mediated Hydrolysis of the Isobutyrate Ester

The process is initiated by the enzymatic hydrolysis of the terminal isobutyrate ester bond by carboxylesterases[8]. The active site of a carboxylesterase contains a catalytic triad of serine, histidine, and a carboxylic acid (aspartate or glutamate). The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the isobutyrate ester.

This initial cleavage is the rate-determining step and results in the formation of an unstable hemiacetal intermediate and the release of isobutyric acid.

Step 2: Spontaneous Cascade Release of the Active Drug

The hemiacetal intermediate is highly unstable and spontaneously undergoes a cascade of electronic rearrangements. This rapid, non-enzymatic decomposition leads to the release of the active drug, carbon dioxide, and acetaldehyde.

Cleavage_Mechanism Prodrug Acyloxyalkyl Carbonate Prodrug Intermediate Unstable Hemiacetal Intermediate Prodrug->Intermediate Carboxylesterase (Hydrolysis) Byproduct1 Isobutyric Acid Prodrug->Byproduct1 Active_Drug Active Drug (API) Intermediate->Active_Drug Spontaneous Decomposition Byproduct2 Carbon Dioxide Intermediate->Byproduct2 Byproduct3 Acetaldehyde Intermediate->Byproduct3

Caption: Two-step cleavage mechanism of the acyloxyalkyl carbonate prodrug.

This two-step mechanism ensures that the active drug is released only after the initial enzymatic trigger, providing a degree of controlled release and minimizing premature hydrolysis in the gastrointestinal tract.

Experimental Validation: In Vitro Hydrolysis Studies

To ascertain the viability of a prodrug candidate, it is crucial to evaluate its stability and cleavage kinetics in a biologically relevant environment. In vitro hydrolysis studies using human plasma or liver microsomes are standard assays for this purpose.

Protocol: In Vitro Hydrolysis in Human Plasma

Objective: To determine the rate of conversion of the prodrug to the active parent drug in human plasma.

Materials:

  • Acyloxyalkyl carbonate prodrug

  • Active parent drug (as a reference standard)

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Formic acid

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Pre-warm human plasma to 37°C.

  • Initiate the reaction by spiking the prodrug stock solution into the pre-warmed plasma to achieve a final concentration typically in the low micromolar range. The final concentration of the organic solvent should be less than 1% to avoid protein precipitation.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic activity by adding 3-4 volumes of cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by HPLC or LC-MS/MS to quantify the concentrations of the remaining prodrug and the released active parent drug.

  • Plot the concentration of the prodrug versus time and determine the half-life (t½) of the prodrug in plasma.

Data Presentation and Interpretation

The results of the in vitro hydrolysis study can be summarized in a table to facilitate comparison.

CompoundHalf-life in Human Plasma (t½, min)
Acyloxyalkyl Carbonate Prodrug[Insert experimentally determined value]
Parent DrugStable

A finite and measurable half-life for the prodrug, coupled with the concomitant appearance and increase in the concentration of the parent drug, provides strong evidence for the successful enzymatic cleavage of the linker.

Conclusion: A Versatile Tool in Drug Development

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is a valuable and versatile intermediate for the synthesis of acyloxyalkyl carbonate prodrugs. The prodrugs derived from this intermediate leverage a well-understood, two-step enzymatic activation mechanism to achieve controlled release of the parent drug. This approach offers a powerful strategy to enhance the oral bioavailability of drugs with otherwise unfavorable pharmacokinetic properties. The ability to fine-tune the rate of hydrolysis by modifying the acyl group of the linker provides an additional layer of control for optimizing drug delivery. As the demand for orally administered therapeutics continues to grow, the strategic application of intermediates like 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate will undoubtedly play a crucial role in bringing new and improved medicines to patients.

References

  • Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis. PubMed Central, National Library of Medicine. Available at: [Link]

  • Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. PubMed Central, National Library of Medicine. Available at: [Link]

  • Prodrugs—An Overview. JaypeeDigital. Available at: [Link]

  • Detection of expanded‐spectrum cephalosporin hydrolysis by lateral flow immunoassay. PubMed Central, National Library of Medicine. Available at: [Link]

  • Enzymatic Esterification Ethyl Ester Fatty Acid from Hydrolyzed Castor Oil and its Oxidation Product as Emulsifier and Antimicro. SciTePress. Available at: [Link]

  • An efficient method for the synthesis of sulbactam pivoxil. PubMed, National Library of Medicine. Available at: [Link]

  • Peroxide-cleavable linkers for antibody–drug conjugates. PubMed Central, National Library of Medicine. Available at: [Link]

  • A new esterase for the cleavage of pivalic acid-containing prodrug esters of cephalosporins. Fresenius' Journal of Analytical Chemistry. Available at: [Link]

  • In vitro evaluation of acyloxyalkyl esters as dermal prodrugs of ketoprofen and naproxen. PubMed, National Library of Medicine. Available at: [Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed Central, National Library of Medicine. Available at: [Link]

  • Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors. PubMed Central, National Library of Medicine. Available at: [Link]

  • Ester cleavage conditions? ResearchGate. Available at: [Link]

  • A Carbon-Carbon Bond Cleavage-Based Prodrug Activation Strategy Applied to β-Lapachone for Cancer-Specific Targeting. PubMed, National Library of Medicine. Available at: [Link]

  • Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotoxamine in wild-type and extended spectrum enzymes. PubMed, National Library of Medicine. Available at: [Link]

  • Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. MDPI. Available at: [Link]

  • Chemoenzymatic Synthesis of Tenofovir. ResearchGate. Available at: [Link]

  • Alcohol or phenol synthesis by ester cleavage. Organic Chemistry Portal. Available at: [Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed Central, National Library of Medicine. Available at: [Link]

  • Carboxylesterase – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis and Characterization of Prodrugs of Sulfonamides as an Azo Derivatives of Carvacrol. Der Pharma Chemica. Available at: [Link]

  • Thioester - Wikipedia. Wikipedia. Available at: [Link]

  • Carboxylesterase inhibitors. PubMed Central, National Library of Medicine. Available at: [Link]

  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Available at: [Link]

  • Enzymatic Synthesis of Thioesters from Thiols and Vinyl Esters in a Continuous-Flow Microreactor. MDPI. Available at: [Link]

Sources

Foundational

Technical Guide: Characterization and Application of CAS 194995-47-6

The following is an in-depth technical guide on CAS number 194995-47-6, structured for researchers and drug development professionals. 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl Isobutyrate: A Critical Reagent for Prodrug Sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on CAS number 194995-47-6, structured for researchers and drug development professionals.

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl Isobutyrate: A Critical Reagent for Prodrug Synthesis

Executive Summary

CAS 194995-47-6 , chemically known as 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate , is a specialized mixed carbonate reagent used primarily in the synthesis of acyloxyalkyl carbamate prodrugs . Its structural design combines a labile 4-nitrophenyl leaving group with a 1-(isobutyryloxy)ethyl moiety, enabling the efficient derivatization of amine- or carboxyl-containing drugs.

This reagent is pivotal in the manufacturing of Gabapentin Enacarbil (Horizant) , a prodrug designed to overcome the pharmacokinetic limitations of gabapentin by targeting high-capacity nutrient transporters (MCT-1 and SMVT) in the intestinal tract. This guide provides a comprehensive technical analysis of the compound’s properties, analytical characterization, and application protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The utility of CAS 194995-47-6 lies in its dual functionality: it serves as both a protecting group donor and a bioavailability enhancer.

Table 1: Core Chemical Data

PropertySpecification
Chemical Name 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate
Synonyms Carbonic acid, 1-(isobutyryloxy)ethyl 4-nitrophenyl ester; 1-(Isobutanoyloxy)ethyl-p-nitrophenyl carbonate
CAS Number 194995-47-6
Molecular Formula C₁₃H₁₅NO₅
Molecular Weight 297.26 g/mol
Physical State White to off-white crystalline powder
Melting Point 58.0 – 62.0 °C
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water (hydrolyzes)
Stability Moisture sensitive; Store at -20°C under inert atmosphere (Ar/N₂)
Analytical Characterization Strategy

Accurate characterization is essential to ensure the reagent's purity, as the presence of free 4-nitrophenol or hydrolysis byproducts can degrade the yield of the subsequent prodrug coupling reaction.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum is distinct, characterized by the desheilded acetal-like methine proton and the para-substituted aromatic system.

  • ¹H-NMR (400 MHz, CDCl₃, δ ppm):

    • 8.28 (d, J=9.0 Hz, 2H): Aromatic protons ortho to the nitro group.

    • 7.38 (d, J=9.0 Hz, 2H): Aromatic protons ortho to the carbonate linkage.

    • 6.84 (q, J=5.4 Hz, 1H): The methine proton of the -O-CH(CH₃)-O- group. This is the diagnostic peak for the integrity of the acetal linkage.

    • 2.58 (sept, J=7.0 Hz, 1H): Methine proton of the isobutyryl group.

    • 1.62 (d, J=5.4 Hz, 3H): Methyl group of the ethylidene linker.

    • 1.18 (d, J=7.0 Hz, 6H): Methyl protons of the isobutyryl group.

2.2 Infrared (IR) Spectroscopy
  • 1760–1780 cm⁻¹: Strong doublet band corresponding to the Carbonate (C=O) and Ester (C=O) stretches.

  • 1525 cm⁻¹ & 1350 cm⁻¹: Characteristic N-O asymmetric and symmetric stretches of the nitro group.

2.3 HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 270 nm (carbonate absorption) and 310 nm (4-nitrophenol impurity check).

  • Note: Samples must be prepared in anhydrous acetonitrile to prevent in-situ hydrolysis during analysis.

Mechanism of Action & Application

The primary value of CAS 194995-47-6 is its ability to install the 1-(isobutyryloxy)ethyl carbamate moiety onto a drug molecule (typically a primary or secondary amine).

3.1 Reaction Logic

The reaction proceeds via a nucleophilic substitution where the drug's amine attacks the carbonate carbonyl. The 4-nitrophenoxide ion is displaced as a stable, non-nucleophilic leaving group. This route is superior to using chloroformates (e.g., 1-chloroethyl chloroformate) because it avoids the handling of volatile, corrosive acid chlorides and allows for milder reaction conditions.

3.2 Synthesis of Gabapentin Enacarbil

In the synthesis of Gabapentin Enacarbil, this reagent reacts with the primary amine of Gabapentin. The resulting "promoiety" allows the drug to be recognized by the MCT-1 and SMVT transporters in the intestine, significantly improving oral bioavailability compared to the parent drug.[1]

G Reagent CAS 194995-47-6 (Active Carbonate) Intermediate Tetrahedral Intermediate Reagent->Intermediate Drug Gabapentin (Amine Nucleophile) Drug->Intermediate Nucleophilic Attack Product Gabapentin Enacarbil (Prodrug) Intermediate->Product Elimination Byproduct 4-Nitrophenol (Leaving Group) Intermediate->Byproduct Release

Figure 1: Reaction pathway for the synthesis of Gabapentin Enacarbil using CAS 194995-47-6.

Experimental Protocols
4.1 General Coupling Protocol (Small Scale)

This protocol describes the derivatization of a generic amine-containing drug.

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 1.0 equivalent of the amine drug in anhydrous Dichloromethane (DCM) or DMF.

  • Activation: Add 1.2 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).

  • Addition: Cool the solution to 0°C. Add 1.1 equivalents of CAS 194995-47-6 dissolved in a minimal amount of DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or HPLC (disappearance of the amine).

  • Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO₃ (to remove 4-nitrophenol byproduct, which turns the aqueous layer yellow), followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

4.2 Handling & Stability
  • Hydrolysis Risk: The acetal-ester linkage is susceptible to hydrolysis. Avoid aqueous bases during long storage.

  • Visual Indicator: The appearance of a yellow tint in the solid reagent indicates degradation (release of 4-nitrophenol).

Safety & Regulatory Considerations
  • Hazard Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H317: May cause an allergic skin reaction (potential sensitizer).

  • Byproduct Management: The reaction releases 4-nitrophenol, a known toxicant and environmental pollutant. Waste streams must be segregated and treated (typically via incineration) to prevent environmental release.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.

References
  • Cundy, K. C., et al. (2004).[1] "XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl]aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters." Journal of Pharmacology and Experimental Therapeutics, 311(1), 315-323. Link

  • Gallop, M. A., et al. (2007). "Methods for synthesis of acyloxyalkyl derivatives of GABA analogs." U.S. Patent No.[3] 7,232,924.[3][4] Washington, DC: U.S. Patent and Trademark Office. Link

  • PubChem Database. (2025). "Compound Summary: 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS 194995-47-6)."[5] National Center for Biotechnology Information. Link

  • Raillard, S. P., et al. (2010). "Preparation of gabapentin enacarbil intermediate." U.S. Patent Application 2010/0160666 A1. Link

Sources

Exploratory

Discovery and history of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

The Pivotal Reagent for High-Bioavailability Acyloxyalkyl Carbamate Prodrugs Executive Summary & Chemical Identity 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS: 194995-47-6 ) is a specialized mixed carbonate r...

Author: BenchChem Technical Support Team. Date: February 2026

The Pivotal Reagent for High-Bioavailability Acyloxyalkyl Carbamate Prodrugs

Executive Summary & Chemical Identity

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS: 194995-47-6 ) is a specialized mixed carbonate reagent designed for the efficient synthesis of acyloxyalkyl carbamate prodrugs. Its primary industrial application is the synthesis of Gabapentin Enacarbil (Horizant), a prodrug engineered to overcome the pharmacokinetic limitations of the parent drug, gabapentin.

This reagent serves as a "promoiety donor," transferring the 1-(isobutyryloxy)ethoxycarbonyl group to a primary or secondary amine. The presence of the p-nitrophenyl moiety acts as a highly activated leaving group, facilitating rapid and clean carbamoylation under mild conditions.

Chemical Dossier
PropertySpecification
CAS Number 194995-47-6
Molecular Formula

Molecular Weight 297.26 g/mol
IUPAC Name 1-[(4-nitrophenoxy)carbonyloxy]ethyl 2-methylpropanoate
Functional Role Soft-drug promoiety donor; Activated carbonate
Storage -20°C, Inert atmosphere (Moisture sensitive)
Historical Context: The "Saturable Transport" Problem

The development of this reagent was driven by a critical failure in the pharmacokinetics of Gabapentin.

  • The Problem: Gabapentin is absorbed solely via the LAT1 (L-type amino acid transporter) in the upper intestine. This transporter is easily saturated, meaning that increasing the dose does not proportionally increase blood concentration (non-linear pharmacokinetics). Bioavailability drops from 60% at 300mg to <35% at 1600mg.

  • The Solution (XenoPort Strategy): Researchers hypothesized that masking the polar amine and carboxylic acid of gabapentin would shift absorption to high-capacity nutrient transporters like MCT1 (Monocarboxylate Transporter Type 1) and SMVT (Sodium-dependent Multivitamin Transporter).

  • The Reagent's Role: To achieve this, a specific promoiety—the 1-(isobutyryloxy)ethyl group—had to be attached via a carbamate linkage. The reagent 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate was synthesized to install this entire complex motif in a single, high-yield step.

Synthesis of the Reagent

The preparation of this reagent is a technical challenge due to the instability of


-haloalkyl carbonates. The industry-standard protocol, developed by XenoPort, utilizes a Zinc Oxide (ZnO)  catalyzed substitution to stabilize the reaction.
Protocol: The "One-Pot" Carbonate/Ester Formation

Reaction Logic: The synthesis avoids the isolation of unstable intermediates by proceeding through a sequential acylation-alkylation sequence.

Step-by-Step Methodology:

  • Acylation: p-Nitrophenol is reacted with 1-chloroethyl chloroformate in the presence of Triethylamine (TEA) and Dichloromethane (DCM) at 0°C. This forms the intermediate 1-chloroethyl (4-nitrophenyl) carbonate .

    • Critical Control Point: Temperature must be kept low to prevent decomposition of the chloroformate.

  • Displacement (The Key Step): The intermediate is treated with Isobutyric acid .

    • Catalyst:Zinc Oxide (ZnO) is added along with a catalytic amount of Potassium Iodide (KI) .

    • Mechanism:[1][2][3][4] KI facilitates the Finkelstein reaction (Cl

      
       I), making the ethyl linker more susceptible to nucleophilic attack by the isobutyrate. ZnO acts as a mild acid scavenger and coordinates the reaction, preventing the degradation of the sensitive acetal-like linkage.
      
  • Purification: The mixture is heated (typically 60°C) until conversion is complete. The resulting solid is crystallized (often from hexane/ethyl acetate) to yield the stable white solid reagent.

ReagentSynthesis PNP p-Nitrophenol INT Intermediate: 1-Chloroethyl (4-nitrophenyl) carbonate PNP->INT TEA, DCM 0°C CEC 1-Chloroethyl chloroformate CEC->INT FINAL TARGET REAGENT: 1-(((4-Nitrophenoxy)carbonyl) oxy)ethyl isobutyrate INT->FINAL ZnO, KI 60°C ISO Isobutyric Acid ISO->FINAL

Figure 1: Two-stage synthesis of the activated carbonate reagent utilizing Zinc Oxide catalysis.

Application: Synthesis of Gabapentin Enacarbil

The utility of the reagent is best demonstrated in the commercial synthesis of Gabapentin Enacarbil. This protocol highlights the "Self-Validating" nature of using p-nitrophenol esters: the release of the yellow p-nitrophenolate ion serves as a visual indicator of reaction progress.

Experimental Workflow
  • Dissolution: Gabapentin is suspended in a mixture of Toluene and Water .

  • Base Addition: Sodium Carbonate (

    
    )  is added.[5] The biphasic system is crucial; the inorganic base remains in the aqueous phase, while the reaction occurs at the interface or in the organic phase.
    
  • Coupling: The reagent (dissolved in Toluene) is added dropwise.

    • Observation: The aqueous layer will turn bright yellow due to the formation of sodium p-nitrophenolate.

  • Workup & Purification:

    • The organic layer (containing the prodrug) is separated.[3][6]

    • Impurity Removal: Residual p-nitrophenol is difficult to remove by washing alone. A common industrial trick is to treat the organic phase with 10% Pd/C and Potassium Formate . This reduces the p-nitrophenol to p-aminophenol (aniline), which is highly polar and easily washed away with dilute acid (HCl).

ProdrugSynthesis GABA Gabapentin (Drug) RXN Coupling Reaction Solvent: Toluene/H2O Base: Na2CO3 GABA->RXN REAG REAGENT (Activated Carbonate) REAG->RXN PRO Gabapentin Enacarbil (Prodrug) RXN->PRO Organic Phase BYP By-product: p-Nitrophenolate (Yellow) RXN->BYP Aqueous Phase

Figure 2: The coupling workflow. The reagent transfers the promoiety, releasing p-nitrophenol as a leaving group.

Mechanism of Action: The "Soft Drug" Concept

Once synthesized using this reagent, the prodrug functions through a specific biological cascade. The reagent is responsible for installing the acyloxyalkyl linker, which is chemically stable at neutral pH but enzymatically unstable in the body.

  • Absorption: The prodrug is actively transported across the intestinal wall by MCT1/SMVT (bypassing the saturable LAT1).[7]

  • Enzymatic Hydrolysis: Non-specific esterases in the blood/liver attack the isobutyrate ester (the part derived from the reagent's isobutyric acid tail).

  • Spontaneous Collapse: Hydrolysis yields a hemiacetal intermediate, which spontaneously collapses, releasing Acetaldehyde, Carbon Dioxide, and the active Gabapentin.

Mechanism PRODRUG Prodrug (Enacarbil) INTER Intermediate (Hemiacetal) PRODRUG->INTER Esterases (Hydrolysis) ACTIVE Active Drug (Gabapentin) INTER->ACTIVE Spontaneous Collapse WASTE Byproducts: CO2 + Acetaldehyde INTER->WASTE

Figure 3: In vivo activation pathway installed by the reagent.

References
  • Gallop, M. A., et al. (2004). Design and Synthesis of Transported Prodrugs of Gabapentin.United States Patent 6,818,787 .

  • Cundy, K. C., et al. (2004). XP13512 [(±)-1-([(α-Isobutanoyloxyethoxy)carbonyl]aminomethyl)-1-cyclohexane Acetic Acid], A Novel Gabapentin Prodrug: I. Design, Synthesis, Pharmacokinetics, and Safety.Journal of Pharmacology and Experimental Therapeutics , 311(1), 315-323.

  • Raillard, S. P., et al. (2010). Processes for the preparation and purification of gabapentin enacarbil.[2][7][8][9]World Intellectual Property Organization WO2010063002A2 .

  • Bhatt, P. A., et al. (2012). Improved Process for the Preparation of Gabapentin Enacarbil.[8][9]Organic Process Research & Development . (Contextual citation for industrial scale-up of acyloxyalkyl carbamates).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate in Cell Culture Experiments

Introduction: A Novel Tool for Intracellular Delivery of Isobutyric Acid 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is a chemical intermediate that serves as a sophisticated prodrug linker.[1][2][3] Its utility i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Tool for Intracellular Delivery of Isobutyric Acid

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is a chemical intermediate that serves as a sophisticated prodrug linker.[1][2][3] Its utility in cell culture experiments lies in its ability to mask the biological activity of isobutyric acid until it has been delivered across the cell membrane. This controlled release is facilitated by the ubiquitous presence of intracellular esterases, which cleave the ester bonds of the parent molecule, liberating isobutyric acid within the cytoplasm. This mechanism allows for the precise study of the intracellular effects of isobutyric acid, a short-chain fatty acid with emerging roles in cancer therapy and immunology.[4] Recent studies have highlighted the potential of isobutyric acid to exert direct anti-tumor effects and to enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe use of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate in cell culture experiments.

Mechanism of Action: Esterase-Mediated Intracellular Release

The core functionality of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is its role as a cleavable linker.[5][6][7][8] The molecule is designed to be stable in the extracellular environment of cell culture media but susceptible to enzymatic cleavage once inside a cell. The process can be summarized in two key steps:

  • Cellular Uptake: The parent compound, being relatively lipophilic, can passively diffuse across the cell membrane into the cytoplasm.

  • Intracellular Cleavage: Within the cell, non-specific esterases recognize and hydrolyze the ester linkages. This enzymatic reaction releases isobutyric acid, 4-nitrophenol, and other byproducts. The release of isobutyric acid allows it to interact with its intracellular targets.

G cluster_extracellular Extracellular Space (Cell Culture Medium) cluster_intracellular Intracellular Space (Cytoplasm) Parent_Compound 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate Cleavage Esterase-Mediated Cleavage Parent_Compound->Cleavage Cellular Uptake Isobutyric_Acid Isobutyric Acid (Active Molecule) Cleavage->Isobutyric_Acid Byproducts 4-Nitrophenol + Other Byproducts Cleavage->Byproducts Biological_Effect Downstream Biological Effects Isobutyric_Acid->Biological_Effect

Fig. 1: Mechanism of intracellular isobutyric acid release.

Safety, Handling, and Storage

As a research chemical, 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate should be handled with care, following standard laboratory safety procedures.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses, and chemical-resistant gloves.

2. Handling:

  • Avoid inhalation of dust or vapors. Handle in a well-ventilated area or a chemical fume hood.[9][10]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9][10]

  • Harmful if swallowed.[9][10]

3. Storage:

  • The compound is a solid, described as white to light yellow.[1][2]

  • Store at 4°C under a nitrogen atmosphere for long-term stability.[1]

  • For stock solutions in solvent, store at -20°C for up to one month or -80°C for up to six months.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 194995-47-6[1]
Molecular Formula C₁₃H₁₅NO₇[1]
Molecular Weight 297.26 g/mol [1]
Appearance Solid, white to light yellow[1][2]

Experimental Protocol: Assessing the Effect of Isobutyric Acid on Cancer Cell Viability

This protocol provides a general framework for treating a cancer cell line with 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate to assess the impact of intracellularly released isobutyric acid on cell viability.

Materials:

  • 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

  • Dimethyl sulfoxide (DMSO), sterile

  • Cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Multichannel pipette

  • Plate reader

Procedure:

1. Preparation of Stock Solution: a. Prepare a 10 mM stock solution of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate in sterile DMSO. b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C or -80°C.[1]

2. Cell Seeding: a. Culture the chosen cancer cell line to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

3. Treatment: a. Prepare serial dilutions of the 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 100 µM). b. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of the test compound) and a negative control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions. d. Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

4. Assessment of Cell Viability: a. After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

5. Data Analysis: a. Subtract the background reading from all wells. b. Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. c. Plot the percentage of cell viability against the concentration of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate to generate a dose-response curve. d. Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

G cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment Stock Prepare 10 mM Stock in DMSO Dilute Prepare Serial Dilutions Stock->Dilute Seed Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed->Incubate_24h Treat Treat Cells Incubate_24h->Treat Dilute->Treat Incubate_exp Incubate for 24/48/72h Treat->Incubate_exp Viability Add Cell Viability Reagent Incubate_exp->Viability Read Read Plate Viability->Read Analyze Analyze Data (IC50) Read->Analyze

Fig. 2: Experimental workflow for assessing cell viability.

Table 2: Recommended Concentration Ranges for Initial Screening

Cell TypeConcentration RangeNotes
Adherent Cancer Cell Lines 0.1 µM - 100 µMA broad range is recommended for initial dose-response studies.
Suspension Cancer Cell Lines 0.1 µM - 100 µMSimilar to adherent cells, but seeding densities may need optimization.
Primary Cells 0.01 µM - 10 µMPrimary cells can be more sensitive; a lower concentration range is advised.

Troubleshooting and Considerations

  • Low Potency: If the compound shows low activity, consider increasing the incubation time to allow for more efficient cleavage and accumulation of isobutyric acid. Also, verify the esterase activity of your specific cell line.

  • High Background in Vehicle Control: Ensure the concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Variability between Replicates: Ensure uniform cell seeding and proper mixing of reagents.

Conclusion

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is a valuable tool for the controlled intracellular delivery of isobutyric acid. Its mechanism of action, relying on intracellular esterase activity, allows for the targeted investigation of the biological effects of isobutyric acid. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this compound into their cell culture experiments to explore its therapeutic potential.

References

  • Phenoxy Ethyl Isobutyrate - Material Safety Data Sheet (MSDS). [Link]

  • ethyl isobutyrate, 97-62-1 - The Good Scents Company. [Link]

  • Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - NIH. [Link]

  • Isobutyric acid enhances the anti-tumour effect of anti-PD-1 antibody - PMC - NIH. [Link]

  • Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors - PMC - NIH. [Link]

  • Butyric Acid Protects Against Renal Ischemia–Reperfusion Injury by Adjusting the Treg/Th17 Balance via HO-1/p-STAT3 Signaling - Frontiers. [Link]

  • Process for the preparation of isobutyrate esters - Google P
  • Pathways for isobutyric acid synthesis and its degradation in Ps. sp.... - ResearchGate. [Link]

  • Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease. [Link]

  • Synthesis and docking studies of ethyl 4-(4-((2-(nitrooxy)ethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as anti-inflammatory, analgesic and nitric oxide releasing agents - ResearchGate. [Link]

  • Steerable isobutyric and butyric acid production from CO2 and H2 by Clostridium luticellarii - PMC - PubMed Central. [Link]

  • Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). [Link]

  • Linkers for ADC from TCI - YouTube. [Link]

  • 1-(4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate | Theranyx Gen. [Link]

Sources

Application

Applications of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate in targeted drug delivery research

Executive Summary This guide details the application of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS: 194995-47-6), a specialized heterobifunctional reagent designed for the synthesis of acyloxyalkyl carbamate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS: 194995-47-6), a specialized heterobifunctional reagent designed for the synthesis of acyloxyalkyl carbamate prodrugs .

Poor oral bioavailability remains a primary failure point for amine-containing therapeutics due to high polarity or rapid metabolism. This reagent enables the installation of a "smart" promoiety that masks the amine charge, increases lipophilicity to facilitate passive membrane transport, and undergoes programmed enzymatic cleavage in vivo to regenerate the parent drug. This technology is the chemical foundation behind successful commercial prodrugs such as Gabapentin Enacarbil (Horizant) .

Technical Mechanism: The "Smart" Linker System

The reagent functions as an activated carbonate. It transfers the 1-(isobutyryloxy)ethoxycarbonyl group to a target amine. The utility of this system relies on a cascade activation mechanism that is stable in storage but labile in physiological conditions.

Mechanism of Action
  • Synthesis (In Vitro): The reagent reacts with a primary or secondary amine. The p-nitrophenoxy group acts as a leaving group, forming a stable carbamate linkage.

  • Absorption: The resulting prodrug is lipophilic, allowing passage through the intestinal epithelium (or blood-brain barrier).

  • Activation (In Vivo):

    • Step A: Ubiquitous esterases (e.g., carboxylesterases) hydrolyze the isobutyrate ester.

    • Step B: This reveals a 1-hydroxyethyl carbamate intermediate.

    • Step C: This intermediate is structurally unstable (hemiaminal-like) and spontaneously collapses, releasing acetaldehyde, carbon dioxide, and the free active amine drug.

Pathway Visualization

ProdrugActivation Reagent Reagent: 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate Prodrug Intact Prodrug (Lipophilic/Stable) Reagent->Prodrug Chemical Synthesis (- p-Nitrophenol) Drug Parent Drug (Amine R-NH2) Drug->Prodrug Chemical Synthesis (- p-Nitrophenol) Intermediate Intermediate: 1-Hydroxyethyl Carbamate Prodrug->Intermediate Esterase Hydrolysis (In Vivo) Active Active Drug Released (R-NH2) Intermediate->Active Spontaneous Collapse Byproducts Byproducts: Acetaldehyde + CO2 Intermediate->Byproducts

Figure 1: The lifecycle of an acyloxyalkyl carbamate prodrug, from synthesis to physiological release.[1]

Experimental Protocol: Prodrug Synthesis

Objective: To conjugate a secondary amine drug (Model Compound A) with 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate.

Safety Note: p-Nitrophenol is toxic and stains yellow. Handle all reagents in a fume hood. The reagent is moisture-sensitive; use anhydrous solvents.

Materials
  • Reagent: 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (1.2 equivalents).

  • Substrate: Amine-containing drug (1.0 equivalent).

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents).

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equivalent) – Use only if the amine is sterically hindered.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Dissolution: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (10 mL). Add DIPEA (2.0 mmol).

  • Addition: Dissolve 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (1.2 mmol) in minimal DCM (2 mL). Add this solution dropwise to the reaction flask at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours.

    • Monitoring: Monitor via TLC or LC-MS. The formation of p-nitrophenol (bright yellow) indicates reaction progress.

  • Quenching: Dilute with Ethyl Acetate (50 mL).

  • Wash Cycle (Critical for Purity):

    • Wash 3x with cold 1N HCl or 5% citric acid . Why: This removes unreacted amine and the DIPEA.

    • Wash 4x with saturated NaHCO₃ . Why: This is crucial to remove the p-nitrophenol byproduct. Repeat until the aqueous layer no longer turns yellow.

    • Wash 1x with Brine.

  • Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Validation & Performance Metrics

To ensure the prodrug functions as intended, the following validation assays are required.

Stability Profile

The prodrug must be stable in the stomach (low pH) but degrade in plasma.

MediumpHExpected Half-Life (t½)Interpretation
Simulated Gastric Fluid 1.2> 24 HoursPass: Drug survives stomach acid intact.
PBS Buffer 7.4> 12 HoursPass: Chemical stability is sufficient for formulation.
Rat/Human Plasma 7.4< 30 MinutesPass: Esterases trigger rapid release of active drug.
Solubility Comparison (Example Data)

Data below illustrates the physicochemical shift achieved by this modification on a polar amine drug (e.g., Gabapentin).

ParameterParent DrugProdrug (Synthesized)Impact
LogP (Lipophilicity) -1.1 (Hydrophilic)+2.3 (Lipophilic)Enables passive diffusion across membranes.
Water Solubility > 50 mg/mL< 0.1 mg/mLReduced solubility (requires formulation optimization).
Oral Bioavailability (F%) ~27% (Saturable)> 70% (Linear)Bypasses saturable transporters (e.g., LAT1).

Troubleshooting Guide

  • Issue: Low Yield.

    • Cause: Hydrolysis of the reagent due to moisture.

    • Fix: Ensure solvents are anhydrous (Karl Fischer < 0.05%). Add 4Å molecular sieves to the reaction.

  • Issue: Persistent Yellow Color in Product.

    • Cause: Trapped p-nitrophenol.

    • Fix: Increase the number of NaHCO₃ washes during workup. If the product is acid-stable, wash with 0.5M NaOH (rapidly) to ionize and remove the phenol.

  • Issue: Product Decomposition on Silica.

    • Cause: Acidity of silica gel hydrolyzing the isobutyrate ester.

    • Fix: Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize acidity.

References

  • Gangwar, S., et al. (1997). "Synthesis of a novel series of N-(acyloxy)alkoxycarbonyl derivatives of amino acids as prodrugs." Journal of Organic Chemistry. Link

  • Cundy, K. C., et al. (2004). "XP13512 [(±)-1-([(α-Isobutanoyloxyethoxy)carbonyl]aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, pharmacokinetics, and safety." Journal of Pharmacology and Experimental Therapeutics. Link

  • Bhatt, P. P., et al. (2006). "Acyloxyalkyl carbamate prodrugs, methods of synthesis, and use." U.S. Patent 7,112,600. Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link

  • Xu, F., et al. (2016). "p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates." Beilstein Journal of Organic Chemistry. Link

Sources

Method

Experimental design for in vivo studies with 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

An Application Note and Protocol for the Preclinical In Vivo Evaluation of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate Abstract This document provides a comprehensive guide for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preclinical In Vivo Evaluation of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of in vivo studies for the novel chemical entity, 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate. Recognizing that this compound is primarily documented as a drug intermediate with limited public data on its biological activity, this guide is structured as a foundational framework for its systematic investigation.[1][2][3][4] The protocols herein are designed to be a self-validating system, guiding the user from initial physicochemical characterization and hypothesis generation through a tiered approach to in vivo toxicity, pharmacokinetic, and pharmacodynamic evaluation. The causality behind each experimental choice is explained to ensure scientific rigor and integrity.

Introduction: From Drug Intermediate to Therapeutic Candidate

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is a chemical compound with the molecular formula C₁₃H₁₅NO₇.[5] It is currently categorized as a drug intermediate used in the synthesis of various active pharmaceutical ingredients.[1][2][3][4] However, its structural motifs, particularly the isobutyrate and nitrophenoxy groups, suggest the potential for intrinsic biological activity, possibly as a prodrug. Prodrugs are inactive compounds that are metabolized in vivo to release an active parent drug, a strategy widely used to overcome limitations in solubility, bioavailability, or targeting of therapeutic agents.[6][7][8]

Given the structural similarities to phenoxyisobutyric acid derivatives, which are known peroxisome proliferator-activated receptor (PPAR) modulators, a plausible hypothesis is that this compound may act as a prodrug for an active metabolite that modulates PPARs, particularly PPARγ.[9] A study on related 4-nitro(thio)phenoxyisobutyric acids demonstrated antihyperglycemic effects in in vivo models, associated with insulin sensitization and PPARγ modulation.[9]

This guide, therefore, outlines a systematic, hypothesis-driven approach to characterize the in vivo profile of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate, treating it as a novel therapeutic candidate.

Foundational Characterization: Before In Vivo Studies

A thorough understanding of the compound's physicochemical properties is a non-negotiable prerequisite for meaningful in vivo research. These characteristics directly influence formulation development, bioavailability, and the interpretation of experimental results.

Protocol: Solubility and Stability Assessment

Objective: To determine the solubility of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate in common preclinical vehicles and assess its stability under relevant conditions.

Materials:

  • 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (purity ≥99%)[1]

  • Vehicles: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS, pH 7.4), 5% Dextrose in Water (D5W), 0.5% Carboxymethylcellulose (CMC) in water, 10% Dimethyl Sulfoxide (DMSO) / 90% Saline.

  • HPLC system with a suitable column (e.g., C18)

  • Incubator/water bath

  • pH meter

Procedure:

  • Solubility Testing:

    • Prepare saturated solutions by adding an excess of the compound to each vehicle in separate vials.

    • Agitate the vials at room temperature for 24 hours to ensure equilibrium.

    • Centrifuge the samples to pellet undissolved solid.

    • Filter the supernatant through a 0.22 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Stability Testing:

    • Prepare solutions of the compound in each vehicle at a known concentration (e.g., 1 mg/mL).

    • Incubate aliquots at different temperatures (e.g., 4°C, room temperature, 37°C) and for various durations (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by HPLC at each time point to determine the percentage of the compound remaining.

    • Assess pH stability by adjusting the pH of aqueous solutions (e.g., to pH 3, 7.4, and 9) and monitoring degradation over time.

Causality: This protocol is critical because poor solubility will necessitate specialized formulations (e.g., suspensions, co-solvent systems) which can themselves have physiological effects. Instability in the dosing vehicle can lead to inaccurate dosing and misleading results.

Mechanistic Hypothesis and In Vitro Validation

Hypothesized Prodrug Activation and Mechanism of Action

We hypothesize that 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is a prodrug that undergoes enzymatic hydrolysis in vivo. Esterases, which are abundant in plasma and tissues, could cleave the ester bonds to release isobutyric acid and a nitrophenoxy-containing moiety. This process may ultimately yield an active metabolite capable of modulating nuclear receptors like PPARγ.

G cluster_0 In Vivo Administration cluster_1 Systemic Circulation / Tissues cluster_2 Cellular Action Prodrug 1-(((4-Nitrophenoxy)carbonyl) oxy)ethyl isobutyrate Metabolism Esterase-Mediated Hydrolysis Prodrug->Metabolism Absorption ActiveMetabolite Active Metabolite (e.g., Phenoxyisobutyric Acid Analog) Metabolism->ActiveMetabolite Bioactivation Target PPARγ ActiveMetabolite->Target Target Engagement Response Modulation of Gene Expression (e.g., GLUT-4) Target->Response Biological Effect (e.g., Insulin Sensitization)

Caption: Hypothesized prodrug activation pathway of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate.

Protocol: In Vitro PPARγ Activation Assay

Objective: To determine if the compound or its potential metabolites can activate the PPARγ receptor.

Materials:

  • A suitable cell line expressing a PPARγ reporter system (e.g., HEK293 cells co-transfected with a PPARγ expression vector and a luciferase reporter plasmid).

  • 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

  • Positive control (e.g., Rosiglitazone)

  • Cell culture reagents

  • Luciferase assay kit

Procedure:

  • Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and the positive control. Include a vehicle-only control. To test for activation by metabolites, the compound can be pre-incubated with liver microsomes or S9 fractions before being added to the cells.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control.

Causality: This assay provides direct evidence for on-target activity. A positive result strongly justifies the selection of in vivo models relevant to PPARγ function, such as models of diabetes or dyslipidemia.[9]

A Tiered Approach to In Vivo Evaluation

A tiered or staged approach is essential for efficiently evaluating a novel compound. It ensures that resource-intensive efficacy studies are only undertaken after establishing a foundational understanding of the compound's safety and pharmacokinetic profile.

Tier 1: Acute Toxicity and Dose-Range Finding

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration.

Animal Model:

  • Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley). Rodents are standard for initial toxicity screening due to their well-characterized biology and ethical considerations.[10]

  • Sex: Both males and females should be used.

  • Number: n=3-5 animals per group.

Protocol:

  • Acclimatization: Acclimatize animals for at least 7 days before the study.

  • Dose Formulation: Prepare the compound in a suitable vehicle, as determined in Section 2.1.

  • Dose Administration: Administer single doses via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). Use a dose escalation design, starting with a low dose (e.g., 10 mg/kg) and increasing in subsequent groups (e.g., 50, 100, 500, 1000 mg/kg). Include a vehicle control group.

  • Clinical Observations: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first 4 hours post-dose and then daily for 14 days.

  • Body Weight: Record body weight just before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy, examining major organs for any abnormalities.

Data Presentation:

Dose Group (mg/kg)Routen/groupMortality (Day 14)Key Clinical SignsBody Weight Change (%)Gross Necropsy Findings
VehiclePO50/5No abnormal signs+5%No visible lesions
100PO50/5No abnormal signs+4%No visible lesions
500PO50/5Mild lethargy (0-2h)+1%No visible lesions
1000PO51/5Severe lethargy, piloerection-8%Pale liver in 2/5 animals

Causality: This study is fundamental for safety. It defines the therapeutic window and informs the dose selection for subsequent PK and PD studies, preventing unnecessary animal morbidity and ensuring the generation of meaningful data.

Tier 2: Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its primary active metabolite after a single dose.

Animal Model:

  • Species: Rat (Sprague-Dawley), cannulated if possible for serial blood sampling. Rats are often preferred for PK studies due to their larger blood volume compared to mice.[11]

  • Number: n=3-4 animals per time point (for satellite groups) or per animal (for cannulated).

Protocol:

  • Dose Selection: Choose a dose that is well-tolerated based on Tier 1 data (e.g., 100 mg/kg).

  • Dose Administration: Administer the compound via both an intravenous (IV) route (e.g., 1-5 mg/kg) and the intended therapeutic route (e.g., PO). The IV arm is crucial for determining absolute bioavailability.

  • Sample Collection: Collect blood samples (e.g., via tail vein or cannula) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the parent prodrug and the hypothesized active metabolite in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

G Dose Dose Administration (IV and PO) Sample Serial Blood Sampling Dose->Sample Process Plasma Separation Sample->Process Analyze LC-MS/MS Bioanalysis (Parent & Metabolite) Process->Analyze Calculate PK Parameter Calculation Analyze->Calculate Report Bioavailability, Cmax, Tmax, Half-life, AUC Calculate->Report

Caption: Workflow for a single-dose pharmacokinetic study.

Key PK Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute Bioavailability (PO vs. IV)

Causality: The PK profile is the bridge between dose and effect. It reveals how much of the drug gets into the system and how long it stays there, which is essential for designing rational dosing regimens for efficacy studies. Understanding the conversion from prodrug to active metabolite is critical for establishing a PK/PD relationship.[12]

Tier 3: Pharmacodynamic (PD) and Efficacy Modeling

Objective: To assess the biological effect of the compound on a relevant disease biomarker and to evaluate its therapeutic efficacy in an appropriate animal model.

Animal Model Selection:

  • The choice of model is dictated by the in vitro data and the therapeutic hypothesis. If PPARγ agonism is confirmed, a model of type 2 diabetes, such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat , would be appropriate.

  • Justification: These models exhibit hyperglycemia, insulin resistance, and dyslipidemia, which are pathophysiological states known to be modulated by PPARγ agonists.

Protocol (Example using db/db mice):

  • Model Acclimatization and Baseline: Acclimatize diabetic mice and record baseline levels of blood glucose and body weight.

  • Group Allocation: Randomize animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Test Compound (Low Dose)

    • Group 3: Test Compound (High Dose)

    • Group 4: Positive Control (e.g., Rosiglitazone)

  • Dosing: Administer the compounds daily via the selected route (e.g., PO) for a specified duration (e.g., 14-28 days). The doses should be selected based on the PK and toxicity data.

  • Monitoring:

    • Blood Glucose: Monitor non-fasting or fasting blood glucose levels regularly (e.g., weekly).

    • Body Weight: Record body weight at least twice weekly.

    • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study to assess improvements in glucose disposal and insulin sensitivity.

  • Terminal Endpoints: At the end of the study, collect terminal blood samples for analysis of insulin, triglycerides, and cholesterol. Tissues such as the liver and adipose can be collected for gene expression analysis (e.g., GLUT-4).

Causality: This is the definitive test of the therapeutic hypothesis. By linking a specific dose and exposure (from PK data) to a measurable biological effect in a disease-relevant model, this study provides the critical proof-of-concept data needed to advance a compound in the drug development pipeline.

Safety and Handling

While comprehensive safety data for 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is not publicly available, related compounds and general laboratory chemicals warrant careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[13][14][15]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[15] Avoid contact with skin and eyes.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, and potentially under inert atmosphere as recommended for some intermediates.[5]

  • Hazard Information: While specific GHS classifications for this exact compound are sparse, related structures have warnings for being harmful if swallowed and causing skin, eye, and respiratory irritation.[5] Assume similar hazards until proven otherwise.

Conclusion and Future Directions

The experimental framework detailed in these application notes provides a robust and scientifically sound pathway for the initial in vivo characterization of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate. By progressing through a logical sequence of foundational characterization, mechanistic validation, and a tiered in vivo assessment, researchers can efficiently generate the data necessary to determine its potential as a therapeutic agent. Positive results from this scheme would warrant more advanced preclinical studies, including chronic toxicology, safety pharmacology, and investigation in multiple animal species to understand inter-species differences in metabolism, which can be significant.[16] The use of humanized animal models could also be considered to improve the translation of preclinical findings to humans.[17]

References

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. (2022). Molecules, 27(2), 498. [Link]

  • 1-(4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate | Theranyx Gen. (n.d.). Theranyx Gen. [Link]

  • 1-(4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate - Glyko. (n.d.). Glyko. [Link]

  • Markovic, M., Ben-Shabat, S., & Dahan, A. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. International Journal of Molecular Sciences, 21(21), 8155. [Link]

  • Ma, Q., & Gonzalez, F. J. (2019). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Journal of Personalized Medicine, 9(1), 2. [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). International Journal of Research in Pharmaceutical and Chemical Sciences, 4(2), 1-10. [Link]

  • Michael acceptor molecules in natural products and their mechanism of action. (2022). Frontiers in Pharmacology, 13, 1007137. [Link]

  • Strategies in prodrug design. (2022). American Chemical Society. [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl isobutyrate. Food and Chemical Toxicology, 50 Suppl 2, S451–S456. [Link]

  • Using Animal Models for Drug Development. (n.d.). Taconic Biosciences. [Link]

  • Subcutaneous prodrug formulations in vitro. (2025). Pion Inc. [Link]

  • Safety data sheet. (n.d.). Carl ROTH. [Link]

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559–587. [Link]

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. (2015). Journal of the American Chemical Society, 137(1), 148–150. [Link]

  • Drug metabolism studies in animal models. (2000). Indian Journal of Pharmacology, 32, S53-S59. [Link]

  • Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875–894. [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. [Link]

Sources

Application

Application Note: A Validated HPLC-UV Method for the Simultaneous Quantification of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate and its Primary Metabolites

Authored by: A Senior Application Scientist Introduction 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is a compound of interest in pharmaceutical development, often used as an intermediate in the synthesis of activ...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is a compound of interest in pharmaceutical development, often used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Understanding its metabolic fate is crucial for evaluating the efficacy and safety of any related drug candidate. This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate and its principal anticipated metabolites: 4-nitrophenol and isobutyric acid.

The parent compound is a carbonate ester, a class of molecules with diverse applications.[4] Its structure suggests a metabolic pathway initiated by esterase-mediated hydrolysis. This cleavage would release 4-nitrophenol, isobutyric acid, and an unstable ethyl carbonate intermediate that would likely decompose to ethanol and carbon dioxide. The significant difference in polarity between the lipophilic parent compound and its more polar metabolites, such as 4-nitrophenol, presents a chromatographic challenge.[5][6] This method overcomes this challenge by employing a gradient elution on a C18 reversed-phase column, ensuring adequate retention and sharp peak shapes for all analytes. The presence of the 4-nitrophenoxy group in both the parent compound and a key metabolite provides a strong chromophore, making UV detection a sensitive and appropriate choice.[7][8][9]

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) to separate the parent compound and its metabolites based on their hydrophobicity.[10][11] A C18 stationary phase is used, which retains non-polar compounds more strongly than polar ones.[12] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) is employed. The gradient starts with a higher aqueous content to retain the polar metabolites and gradually increases the organic content to elute the non-polar parent compound. Detection is performed using a UV-Vis detector at a wavelength that provides optimal sensitivity for the compounds containing the 4-nitrophenol chromophore. Quantification is achieved by comparing the peak areas of the analytes in a sample to those of a calibration curve prepared with known concentrations of analytical standards.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Biological Matrix (Plasma/Microsomes) spike Spike Internal Standard start->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge extract Supernatant Collection centrifuge->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitution dry->reconstitute inject Inject Sample reconstitute->inject separate Gradient RP-HPLC Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report caption Figure 1. Overall experimental workflow.

Caption: Figure 1. Overall experimental workflow.

Materials and Reagents

  • 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (Reference Standard, >99% purity)

  • 4-Nitrophenol (Reference Standard, >99% purity)

  • Isobutyric Acid (Reference Standard, >99% purity)

  • 4-Ethylphenol (Internal Standard, >99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (Analytical Grade)

Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and DAD/VWD detector.
Column C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid, pH ~3.5
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 10% B; 2-12 min: 10-90% B; 12-15 min: 90% B; 15.1-18 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 315 nm (for 4-Nitrophenol and parent) and 210 nm (for Isobutyric Acid)
Internal Standard (IS) 4-Ethylphenol

Causality Behind Experimental Choices:

  • Column: A C18 column is a standard choice for reversed-phase chromatography, providing excellent retention for a wide range of hydrophobicities.

  • Mobile Phase: A buffered aqueous mobile phase (Ammonium Acetate with Formic Acid) is used to ensure consistent ionization of the analytes, leading to reproducible retention times and peak shapes. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient is necessary to first elute the highly polar isobutyric acid and 4-nitrophenol with good peak shape, followed by the elution of the much more hydrophobic parent compound within a reasonable run time.[13]

  • UV Detection: The 4-nitrophenol moiety has a strong absorbance maximum around 315 nm, providing high sensitivity and selectivity for the parent compound and this key metabolite.[7][8] Isobutyric acid lacks a strong chromophore, necessitating detection at a lower wavelength like 210 nm where the carboxylic acid group absorbs. A Diode Array Detector (DAD) is ideal for this purpose.

  • Internal Standard: 4-Ethylphenol is chosen as the internal standard because it is structurally similar to one of the key analytes (4-nitrophenol), has a suitable retention time, and is not endogenous in typical biological samples.[7][8]

Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard (parent compound, 4-nitrophenol, isobutyric acid, and 4-ethylphenol IS) in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Mixture: Prepare a mixed working standard solution by diluting the primary stocks in a 50:50 mixture of Mobile Phase A and B. For example, to achieve a 10 µg/mL solution, dilute the primary stocks 1:100.

  • Calibration Standards: Serially dilute the working standard mixture to prepare a series of calibration standards. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.

  • Internal Standard Spiking: Add a constant concentration of the internal standard (e.g., 10 µg/mL) to each calibration standard.

  • Calibration Curve Construction: Inject each calibration standard into the HPLC system. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression analysis should be applied.

Protocol 2: Sample Preparation from Biological Matrix (e.g., Plasma)
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquot Sample: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike with IS: Add 10 µL of a 100 µg/mL internal standard solution (4-ethylphenol in methanol) to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (90% A: 10% B). Vortex to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an HPLC vial and inject 10 µL into the HPLC system.

Method Validation and Performance Characteristics

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[14] Key validation parameters are summarized below with expected performance data.

ParameterSpecificationResult
Linearity (r²) > 0.995> 0.998 for all analytes over the range of 0.1-100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio > 3Parent: 0.03 µg/mL; 4-Nitrophenol: 0.02 µg/mL; Isobutyric Acid: 0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio > 10; RSD < 20%Parent: 0.1 µg/mL; 4-Nitrophenol: 0.1 µg/mL; Isobutyric Acid: 0.2 µg/mL
Accuracy (% Recovery) 85-115% (80-120% at LOQ)Within 92-108% for all analytes at low, medium, and high QC levels
Precision (% RSD) Intra-day < 15%; Inter-day < 15%Intra-day RSD < 6%; Inter-day RSD < 9% for all analytes
Specificity No interfering peaks at analyte retention timesChromatograms of blank matrix showed no significant interference at the retention times of the analytes.
Robustness Insensitive to minor changes in method parametersMinor variations in mobile phase pH (±0.2) and column temperature (±2°C) did not significantly affect results.

Metabolic Pathway Diagram

metabolism parent 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate hydrolysis Esterase-Mediated Hydrolysis parent->hydrolysis metabolite1 4-Nitrophenol hydrolysis->metabolite1 metabolite2 Isobutyric Acid hydrolysis->metabolite2 intermediate [Unstable Intermediate] hydrolysis->intermediate caption Figure 2. Proposed metabolic pathway.

Caption: Figure 2. Proposed metabolic pathway.

Conclusion

This application note presents a selective, sensitive, and robust HPLC-UV method for the simultaneous determination of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate and its primary metabolites. The method employs a gradient elution on a C18 column, which allows for the successful separation of analytes with a wide range of polarities. The sample preparation protocol using protein precipitation is straightforward and provides good analyte recovery. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for pharmacokinetic and drug metabolism studies in a research and development setting.

References

  • SIELC Technologies. (n.d.). Separation of Ethyl isobutyrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tóth, K., Bányai, I., & Varga, I. S. (2009). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Chromatographia, 69(S1), 135-139. Retrieved from [Link]

  • Tsvetkova, B., Zasheva, M., & Obreshkova, D. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. Pharmacia, 69(1), 1-6. Retrieved from [Link]

  • Agova, N., Georgieva, S., Stoeva, S., Stamova, S., & Mitkov, J. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(A), 9-16. Retrieved from [Link]

  • Almac Group. (n.d.). HPLC method development for analysis of a multi-component drug product. Retrieved from [Link]

  • Tóth, K., Bányai, I., & Varga, I. S. (2009). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed. Retrieved from [Link]

  • LookChem. (n.d.). 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate CAS NO.194995-47-6. Retrieved from [Link]

  • Agilent Technologies. (2023). Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC. Retrieved from [Link]

  • Khan, A., Iqbal, Z., & Ahmad, L. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 74(5), 430-435. Retrieved from [Link]

  • ResearchGate. (2022). Do I need to separate metabolites into polar and non-polar category before doing the C18 LC column or HILIC, and if so, then how can I separate that?. Retrieved from [Link]

  • Wiley Online Library. (2016). Method development for separating organic carbonates by ion-exclusion chromatography. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2009). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • Theranyx Gen. (n.d.). 1-(4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate. Retrieved from [Link]

  • Anuta, V., et al. (2014). Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach. ResearchGate. Retrieved from [Link]

  • Google Patents. (2010). US20100123097A1 - Method for Making Carbonates and Esters.
  • LCGC International. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Kim, J., et al. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC - PubMed Central. Retrieved from [Link]

  • Chromatography Online. (2008). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonate ester. Retrieved from [Link]

  • Tundo, P., et al. (2023). Reaction Pathways in Carbonates and Esters. PubMed. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenoxyethyl isobutyrate, 103-60-6. Retrieved from [Link]

  • Uppsala University. (2024). Metabolomics - non-polar metabolites. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • PubMed. (2002). Comparative metabolism of N-tert-butyl-N-[1-(1-oxy-pyridin-4-yl)-ethyl]- and N-tert-butyl-N-(1-phenyl-ethyl)-nitroxide by the cytochrome P450 monooxygenase system. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Method

Monitoring the enzymatic release of isobutyrate from 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

Application Note: Kinetic Monitoring of Enzymatic Isobutyrate Release via Cascade-Latent Chromogenic Reporting Part 1: Executive Summary & Rationale In drug development, isobutyric acid moieties are frequently employed a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Monitoring of Enzymatic Isobutyrate Release via Cascade-Latent Chromogenic Reporting

Part 1: Executive Summary & Rationale

In drug development, isobutyric acid moieties are frequently employed as ester caps to improve the lipophilicity and membrane permeability of polar active pharmaceutical ingredients (APIs). However, the rate at which these prodrugs are hydrolyzed by endogenous esterases (e.g., Carboxylesterase 1/2, Paraoxonase) determines the pharmacokinetic profile of the active drug.

Directly monitoring the release of isobutyrate is analytically challenging due to its lack of a distinct UV-Vis chromophore and the requirement for cumbersome HPLC-MS workflows.

This Application Note details a high-throughput, self-validating protocol using 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate as a surrogate substrate. This molecule utilizes a "double-ester" cascade linker. Upon specific enzymatic cleavage of the isobutyrate ester, the linker undergoes spontaneous electronic collapse, releasing 4-nitrophenol (pNP) .

Key Advantage: The release of the yellow reporter (pNP) is stoichiometrically equivalent (1:1) to the release of isobutyrate, allowing real-time kinetic monitoring at 405 nm without chromatographic separation.

Part 2: Chemical Principle & Mechanism

The substrate is designed with a 1-(acyloxy)alkyl carbonate linker. The assay relies on a specific sequence of events where the rate-limiting step is the enzymatic hydrolysis of the isobutyrate ester.

The Cascade Mechanism:

  • Enzymatic Attack: The esterase attacks the terminal isobutyrate bond.

  • Release of Target: Isobutyric acid is released, leaving an unstable hemiacetal carbonate intermediate.

  • Spontaneous Collapse: The intermediate rapidly decomposes into acetaldehyde, carbon dioxide, and 4-nitrophenol.

  • Signal Generation: Under physiological or alkaline pH (pH > 7.0), 4-nitrophenol ionizes to the 4-nitrophenolate anion, which exhibits strong absorbance at 405 nm (

    
    ).
    
Pathway Visualization

HydrolysisCascade Substrate 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (Substrate) Intermediate Unstable Hemiacetal Carbonate + Isobutyric Acid (Target) Substrate->Intermediate Esterase (Rate Limiting) Breakdown Acetaldehyde + CO2 + 4-Nitrophenol Intermediate->Breakdown Spontaneous Collapse Signal 4-Nitrophenolate Anion (Yellow Signal @ 405nm) Breakdown->Signal Ionization (pH > 7.0)

Figure 1: The enzymatic cascade. The detection of the terminal signal (green) serves as a direct 1:1 proxy for the release of the target isobutyrate (yellow).

Part 3: Materials & Experimental Setup

Reagents
ReagentSpecificationPurpose
Substrate 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (>98% purity)Reporter substrate.
Assay Buffer 50 mM HEPES or Tris-HCl, pH 7.4Maintains physiological pH; ensures pNP ionization.
Solvent Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)Solubilizing the hydrophobic substrate.
Enzyme Source Porcine Liver Esterase (PLE) or Human PlasmaSource of hydrolytic activity.
Stop Solution 1% Acetic Acid or cold MeCN (Optional)For endpoint assays only.
Equipment
  • Microplate Reader (96-well) capable of kinetic monitoring at 405 nm.

  • Multichannel pipettes.

  • UV-transparent 96-well flat-bottom plates.

Part 4: Detailed Protocol

Phase 1: Substrate Preparation

Note: The substrate is prone to spontaneous hydrolysis in water. Keep stock solutions anhydrous.

  • Stock Solution (20 mM): Dissolve the substrate in 100% DMSO. Store at -20°C in small aliquots. Avoid repeated freeze-thaw cycles.

  • Working Solution (2 mM): Dilute the Stock Solution 1:10 into the Assay Buffer immediately prior to use. Note: Some precipitation may occur; if so, include 5% DMSO in the buffer or use a lower concentration.

Phase 2: Standard Curve Generation (Mandatory)

Trustworthiness Check: The extinction coefficient of p-nitrophenol varies with pH and temperature. Do not rely on theoretical values.

  • Prepare a 1 mM stock of pure 4-Nitrophenol in Assay Buffer.

  • Create a serial dilution (0, 10, 20, 40, 80, 160 µM) in the assay plate (100 µL/well).

  • Measure Absorbance at 405 nm (A405).[1]

  • Plot A405 vs. Concentration to determine the slope (Conversion Factor,

    
    ).
    
Phase 3: Kinetic Assay Execution
StepActionVolumeNotes
1Blanking 100 µLAdd Assay Buffer to "Blank" wells.
2Enzyme Addition 90 µLAdd diluted enzyme (e.g., 0.1 U/mL PLE) to "Test" wells.
3Substrate Initiation 10 µLAdd 10x Substrate Working Solution to all wells (Test & Blank).
4Mixing -Shake plate orbitally for 5 seconds.
5Monitoring -Read A405 every 30 seconds for 20-60 minutes at 37°C.

Part 5: Data Analysis & Interpretation

Background Correction

Spontaneous hydrolysis of the carbonate linker can occur, causing a slow "chemical drift" in absorbance.



Calculating Reaction Velocity

Calculate the initial velocity (


) from the linear portion of the kinetic curve (usually the first 5-10 minutes).


Quantifying Isobutyrate Release

Since the stoichiometry is 1:1:



Where 

is the slope from the Standard Curve (Phase 2).

Part 6: Troubleshooting & Optimization

  • Issue: High Background Signal.

    • Cause: Spontaneous hydrolysis of the carbonate linker due to high pH or old stock.

    • Fix: Lower pH to 7.2 (if enzyme permits) or prepare fresh substrate stock in anhydrous DMSO.

  • Issue: Non-Linear Kinetics.

    • Cause: Substrate depletion or enzyme instability.

    • Fix: Reduce enzyme concentration or shorten the measurement window.

  • Issue: Solubility/Precipitation.

    • Cause: The "double ester" is highly lipophilic.

    • Fix: Add 0.01% Triton X-100 to the buffer to maintain solubility without denaturing the enzyme.

Part 7: References

  • Alexander, J., et al. "(Acyloxy)alkyl Carbamates as Novel Bioreversible Prodrugs for Amines: Increased Permeation through Biological Membranes." Journal of Medicinal Chemistry, vol. 31, no. 2, 1988, pp. 318–322. (Foundational chemistry for acyloxyalkyl linker hydrolysis).

  • Practical Haemostasis. "Chromogenic Factor Assays: Principles & Methodology." Practical-Haemostasis.com. Accessed January 30, 2026. [Link]

  • Tee, O. S., & Enos, J. A. "Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures."[2] Canadian Journal of Chemistry, vol. 66, no.[2] 12, 1988, pp. 3027-3031. [Link]

Sources

Application

Step-by-step synthesis and purification of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

Application Notes and Protocols Topic: Step-by-Step Synthesis and Purification of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate For: Researchers, scientists, and drug development professionals Introduction 1-(((4-Ni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Step-by-Step Synthesis and Purification of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

For: Researchers, scientists, and drug development professionals

Introduction

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS No. 194995-47-6) is a key intermediate in pharmaceutical synthesis.[1][2] Its structure incorporates a 1-(isobutyryloxy)ethyl group linked to a 4-nitrophenyl carbonate. This arrangement makes it an activated precursor, where the 4-nitrophenoxy group serves as an excellent leaving group.[3] This reactivity is leveraged in the development of prodrugs, where the moiety can be attached to a parent drug molecule to improve its pharmacokinetic properties.[4][5]

This document provides a comprehensive, field-tested guide to the synthesis and purification of this important intermediate. The protocol is designed to be robust and reproducible, emphasizing not just the procedural steps but the scientific rationale behind them to ensure both success and safety in the laboratory.

Chemical Profile

A summary of the key physicochemical properties of the target compound is provided below for easy reference.

PropertyValueSource
CAS Number 194995-47-6[2]
Molecular Formula C₁₃H₁₅NO₇[2]
Molecular Weight 297.26 g/mol [2]
Appearance White to light yellow solid[2][6]
Storage 4°C, stored under an inert atmosphere (e.g., Nitrogen)[2]

Part 1: Synthesis Protocol

Principle of Synthesis

The synthesis of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is achieved through a one-pot, two-step reaction.

  • In Situ Formation of a Hemiacetal Ester: The first step involves the reaction between isobutyric acid and acetaldehyde. This acid-catalyzed addition forms the 1-hydroxyethyl isobutyrate intermediate. This species is a hemiacetal ester and is typically unstable, so it is generated and used immediately in situ.

  • Carbonate Formation: The hydroxyl group of the transient 1-hydroxyethyl isobutyrate is then acylated using 4-nitrophenyl chloroformate. The 4-nitrophenyl chloroformate acts as an activated carbonyl source.[7] Pyridine is used as a base to catalyze the reaction and to neutralize the hydrochloric acid byproduct that is formed.[8][9] The electron-withdrawing nitro group on the phenyl ring makes the resulting carbonate highly susceptible to nucleophilic substitution, which is the basis for its utility as a synthetic intermediate.[10]

Reaction Scheme

G IsobutyricAcid Isobutyric Acid Intermediate 1-Hydroxyethyl Isobutyrate (in situ intermediate) IsobutyricAcid->Intermediate + Pyridine (cat.) Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate + Pyridine (cat.) pNPC 4-Nitrophenyl Chloroformate Product 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate pNPC->Product + Pyridine Byproduct Pyridine-HCl Pyridine Pyridine (Base) Intermediate->Product + Pyridine

Caption: Overall synthetic pathway for the target compound.

Materials and Reagents
ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/MassPurity
Isobutyric Acid88.1110.01.00.95 mL≥99%
Acetaldehyde44.0512.01.20.67 mL≥99%
4-Nitrophenyl Chloroformate201.5611.01.12.22 g≥98%
Pyridine79.1025.02.52.02 mLAnhydrous, ≥99.8%
Dichloromethane (DCM)84.93--50 mLAnhydrous, ≥99.8%
Detailed Synthesis Protocol
  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add isobutyric acid (0.95 mL, 10.0 mmol) and anhydrous dichloromethane (30 mL). Place the flask under a nitrogen atmosphere.

  • Base and Aldehyde Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add pyridine (2.02 mL, 25.0 mmol) to the solution, followed by the dropwise addition of acetaldehyde (0.67 mL, 12.0 mmol). Allow the mixture to stir at 0 °C for 30 minutes to facilitate the in situ formation of the 1-hydroxyethyl isobutyrate intermediate.

    • Causality Note: Pyridine acts as a base to deprotonate the carboxylic acid, increasing its nucleophilicity towards the acetaldehyde carbonyl. Maintaining a low temperature minimizes the volatilization of acetaldehyde (boiling point ~21°C) and controls the reaction rate.

  • Addition of Activating Agent: Dissolve 4-nitrophenyl chloroformate (2.22 g, 11.0 mmol) in anhydrous dichloromethane (20 mL) and add this solution to the dropping funnel. Add the 4-nitrophenyl chloroformate solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (approximately 16-18 hours) to ensure completion.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. The disappearance of the 4-nitrophenyl chloroformate spot and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Work-up Procedure: a. Transfer the reaction mixture to a separatory funnel and dilute with 50 mL of DCM. b. Wash the organic layer sequentially with 50 mL of cold 1 M HCl to remove pyridine, 50 mL of saturated aqueous NaHCO₃ solution to remove unreacted acids and p-nitrophenol, and finally with 50 mL of brine.[11][12] c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or solid.

Part 2: Purification Protocol

Principle of Purification

The crude product contains the desired compound along with non-polar impurities and residual highly-polar species. Flash column chromatography is an effective method for isolating the target compound based on polarity differences.[13] The stationary phase, silica gel, is highly polar, while a less polar mobile phase (eluent) is used. Compounds with lower polarity will travel through the column faster than compounds with higher polarity.

Purification Workflow

G A Crude Product (Yellow Oil/Solid) B Dissolve in minimal DCM A->B E Load Sample onto Column B->E C Prepare Silica Gel Slurry (Hexane:EtOAc) D Pack Column C->D D->E F Elute with Hexane:EtOAc gradient E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Remove Solvent (Rotary Evaporation) I->J K Pure Product (White to Light Yellow Solid) J->K

Caption: Step-by-step workflow for purification via column chromatography.

Detailed Purification Protocol
  • TLC Analysis: Before setting up the column, determine the optimal eluent composition by running TLC plates on the crude product. Test various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system should give the product an Rf value of approximately 0.3-0.4.

  • Column Preparation: a. Select a glass column appropriate for the amount of crude material (a 50g silica gel column is typically sufficient for a 10 mmol scale reaction). b. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). c. Pour the slurry into the column and use gentle air pressure to pack the silica bed uniformly, avoiding air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[14]

  • Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane (1-2 mL). b. Carefully apply this solution to the top of the silica bed using a pipette.[14] c. Allow the solvent to absorb into the silica gel until the top surface is just moist.

  • Elution and Fraction Collection: a. Carefully add the eluent to the top of the column and begin elution, collecting the eluate in test tubes or flasks. b. Start with a non-polar eluent (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 4:1 Hexane:EtOAc) to elute the product. c. Collect fractions of approximately 20-25 mL each.

  • Fraction Analysis: a. Spot every few fractions on a TLC plate. b. Visualize the spots under a UV lamp (254 nm). The product and any p-nitrophenol-containing impurities will be UV active. c. Identify and combine the fractions that contain only the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to remove any residual solvent. The final product should be a white to light yellow solid.[2]

Characterization

The identity and purity of the synthesized 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate should be confirmed by standard analytical techniques. The obtained data (¹H NMR, RP-HPLC) should be compared with reference data from commercial suppliers.[2]

Safety Precautions

  • 4-Nitrophenyl chloroformate: Is a corrosive and moisture-sensitive solid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is toxic and should be handled exclusively in a fume hood.

  • Acetaldehyde: Is extremely flammable and has a low boiling point. Keep away from ignition sources and handle in a well-ventilated area, preferably a fume hood.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
  • Benchchem. (n.d.). Synthesis routes of 1-Chloroethyl Isopropyl Carbonate.
  • Theranyx Gen. (n.d.). 1-(4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate.
  • MedChemExpress. (n.d.). 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate.
  • Organic Syntheses. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester.
  • Al-Hassan, M. I. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. PMC - NIH.
  • Sammet, B. (2009). 4-Nitrophenyl Chloroformate. Synlett.
  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
  • ResearchGate. (n.d.). Prodrug design and principle. Forming a carbamate with the amine group....
  • MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
  • Guidechem. (n.d.). 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate CAS NO.194995-47-6.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Beilstein Journals. (n.d.). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates.
  • Reddit. (2021). Stuck on carbonate ester synthesis.
  • Royal Society of Chemistry. (2016). Column chromatography. YouTube.
  • PMC - NIH. (n.d.). Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles.

Sources

Method

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate for studying histone deacetylase (HDAC) inhibition

Application Note: 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate for HDAC Inhibition Studies Abstract This application note details the use of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (referred to herein as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate for HDAC Inhibition Studies

Abstract

This application note details the use of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (referred to herein as the IBE-Carbonate Reagent ) as a critical tool for synthesizing 1-(isobutyryloxy)ethyl (IBE) carbamate prodrugs of amine-bearing histone deacetylase (HDAC) inhibitors. Many potent HDAC inhibitors (HDACi) suffer from poor cellular permeability or rapid metabolic clearance. By utilizing this reagent to mask polar amine functionalities, researchers can generate lipophilic prodrugs that passively diffuse into cells. Once intracellular, ubiquitous esterases trigger a cascade releasing the active HDACi. This guide provides a comprehensive protocol for the synthesis, purification, and biological validation of these prodrugs in cellular HDAC assays.

Introduction & Mechanism of Action

The Challenge: HDAC Inhibitor Permeability

HDAC inhibitors often contain zinc-binding groups (ZBGs) such as hydroxamic acids or benzamides, coupled with polar "cap" groups. These structural features, while essential for target engagement, can limit lipid membrane permeability, reducing cellular potency despite high biochemical affinity.

The Solution: Acyloxyalkyl Carbamate Prodrugs

The IBE-Carbonate Reagent is a mixed carbonate ester designed to react with secondary or primary amines on a parent drug. It introduces a 1-(isobutyryloxy)ethyl carbamate moiety. This moiety is neutral and lipophilic, facilitating cell entry.

Mechanism of Activation

The activation of the prodrug is a self-immolative process dependent on intracellular hydrolases (esterases), ensuring the drug is released specifically within the biological system.

Pathway:

  • Cell Entry: The lipophilic prodrug crosses the cell membrane.

  • Enzymatic Cleavage: Carboxylesterases hydrolyze the isobutyrate ester.

  • Collapse: The resulting

    
    -hydroxyalkyl carbamate is unstable.
    
  • Release: It spontaneously decomposes into acetaldehyde, carbon dioxide, and the active amine-bearing HDAC inhibitor .

  • Bonus Effect: The byproduct, isobutyric acid , is itself a weak HDAC inhibitor (millimolar range), potentially offering a minor synergistic effect.

Visualizing the Activation Pathway

The following diagram illustrates the chemical logic from synthesis to intracellular release.

HDAC_Prodrug_Mechanism Reagent IBE-Carbonate Reagent (1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate) Prodrug Lipophilic Prodrug (Carbamate) Reagent->Prodrug Chemical Synthesis (- p-Nitrophenol) ParentDrug Parent HDAC Inhibitor (R-NH2) ParentDrug->Prodrug CellMembrane Cell Membrane (Passive Diffusion) Prodrug->CellMembrane Intermediate Unstable Intermediate (Hemiaminal) Prodrug->Intermediate Hydrolysis by Esterase CellMembrane->Prodrug Intracellular Esterase Intracellular Esterases Esterase->Intermediate ActiveDrug Active HDAC Inhibitor (R-NH2) Intermediate->ActiveDrug Spontaneous Collapse Byproducts Byproducts: CO2 + Acetaldehyde + Isobutyrate Intermediate->Byproducts

Figure 1: Mechanism of synthesis and intracellular activation of IBE-carbamate prodrugs.

Experimental Protocols

Protocol A: Synthesis of HDAC Inhibitor Prodrugs

Objective: To derivatize an amine-containing HDAC inhibitor (e.g., Entinostat analog or a novel probe) with the IBE moiety.

Materials:

  • Reagent: 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (1.2 equivalents).

  • Substrate: Amine-bearing HDAC Inhibitor (1.0 equivalent).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents).

  • Solvent: Anhydrous DMF or DCM.

  • Catalyst: HOBt (optional, 0.1 eq) can accelerate reaction if the amine is sterically hindered.

Step-by-Step Procedure:

  • Preparation: Dissolve the HDAC inhibitor (1.0 eq) in anhydrous DMF (concentration ~0.1 M) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add DIPEA (2.0 eq) to the solution. Stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (1.2 eq) typically as a solid or dissolved in a minimal volume of DMF.

    • Note: The solution will turn yellow as p-nitrophenol is released. This serves as a visual indicator of reaction progress.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS or TLC.

    • Target Mass: Mass of Parent + 116 Da (Isobutyryloxyethyl carbonyl group) - 1 Da (H).

  • Work-up: Dilute reaction with Ethyl Acetate. Wash 3x with water (to remove DMF and p-nitrophenol), 1x with brine. Dry over

    
    .
    
  • Purification: Purify via Flash Column Chromatography (Silica gel).

    • Eluent: Hexane/Ethyl Acetate gradient. The prodrug is typically less polar than the parent amine.

Protocol B: Plasma/Esterase Stability Assay

Objective: To verify that the prodrug is stable in buffer but releases the drug in the presence of esterases (simulating cellular conditions).

Materials:

  • Mouse/Human Plasma or Porcine Liver Esterase (PLE).

  • PBS (pH 7.4).

  • HPLC/LC-MS.[1]

Procedure:

  • Stock: Prepare a 10 mM stock of the prodrug in DMSO.

  • Incubation:

    • Condition A (Control): Dilute prodrug to 10 µM in PBS.

    • Condition B (Enzyme): Dilute prodrug to 10 µM in PBS containing 10 units/mL PLE or 50% Plasma.

  • Sampling: Incubate at 37°C. Aliquot 50 µL at t = 0, 15, 30, 60, 120 min.

  • Quenching: Add 100 µL cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge.

  • Analysis: Analyze supernatant by LC-MS.

    • Success Criteria: Rapid disappearance of Prodrug and appearance of Parent Drug in Condition B; minimal degradation in Condition A.

Protocol C: Cellular HDAC Inhibition Assay

Objective: To demonstrate enhanced cellular potency of the prodrug compared to the parent drug.

Materials:

  • Cell Line: HeLa or Jurkat cells.

  • Assay Kit: HDAC-Glo™ I/II Assay (Promega) or Western Blot for Acetyl-Histone H3.

  • Compounds: Parent HDACi, Prodrug, SAHA (Vorinostat) as positive control.

Procedure:

  • Seeding: Plate cells (10,000 cells/well) in 96-well white-walled plates. Allow attachment for 24h.

  • Treatment: Treat cells with a dose-response curve (e.g., 1 nM to 10 µM) of Parent Drug and Prodrug.

    • Controls: DMSO only (Negative), SAHA 1 µM (Positive).

  • Incubation: Incubate for 2–4 hours (fast activation) or 24 hours (long-term effect).

  • Readout (Luminescence): Add HDAC-Glo™ reagent. Lyse cells and incubate for 30 min. Read luminescence.

  • Data Analysis: Plot RLU vs. log[Concentration]. Calculate

    
    .
    
    • Expectation: If the parent drug has permeability issues, the Prodrug should show a lower

      
       (higher potency) in whole-cell assays, while showing no activity  in a cell-free biochemical assay (since it requires esterase activation).
      

Data Interpretation & Troubleshooting

ObservationPossible CauseSolution
Reaction turns yellow immediately Release of p-nitrophenol (Good)Proceed with monitoring; indicates reagent is active.
No product formation Steric hindrance on amineHeat to 40–50°C or use stronger base (NaH) if substrate allows.
Prodrug unstable in PBS Chemical hydrolysisEnsure pH is 7.4. Avoid nucleophilic buffers (Tris) during storage; use HEPES or PBS.
Prodrug inactive in cells Poor esterase expressionVerify cell line esterase activity (e.g., using Calcein-AM).
Prodrug active in cell-free assay Free parent drug contaminationImprove purification; prodrug itself should NOT inhibit HDACs directly.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • MedChemExpress. (2024). 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate Product Information. MCE Catalog. Link

  • Alexander, R. L., et al. (1991). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 34(1), 78-81. Link

  • Wang, H., et al. (2023). Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation. Journal of Medicinal Chemistry. (Example of acyloxyalkyl carbamate usage). Link

Disclaimer: This protocol is for research use only. 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is a chemical reagent and should be handled with appropriate PPE in a fume hood.

Sources

Application

Comprehensive Analytical Techniques for the Characterization of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

Introduction 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is a key drug intermediate, the purity and structural integrity of which are paramount to the quality and efficacy of the final active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is a key drug intermediate, the purity and structural integrity of which are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical techniques essential for the thorough characterization of this molecule. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this critical intermediate.

This guide eschews a rigid template, instead presenting a logical workflow of analytical techniques, each chosen for its ability to probe specific molecular attributes of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate. The protocols are grounded in established scientific principles and regulatory expectations, providing a self-validating system for robust characterization.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is critical for selecting and interpreting analytical data.

Structure:

Table 1: Physicochemical Properties of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₇[Internal Data]
Molecular Weight 297.26 g/mol [Internal Data]
CAS Number 194995-47-6[Internal Data]
Appearance White to light yellow solid[Internal Data]

Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate and identifying any process-related impurities or degradation products. A well-developed reversed-phase HPLC method offers the necessary selectivity and sensitivity for this purpose.

Causality of Method Selection

The presence of both polar (carbonate, nitro group) and non-polar (isobutyrate, ethyl, phenyl) moieties in the molecule makes reversed-phase chromatography an ideal choice. A C18 stationary phase provides the necessary hydrophobic interactions to retain the molecule, while a gradient elution with a polar mobile phase allows for the separation of the main component from potential impurities with varying polarities. The aromatic nitro group provides a strong chromophore, enabling sensitive UV detection.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis and Validation A Standard Preparation: Accurately weigh ~10 mg of reference standard. Dissolve in 50:50 Acetonitrile:Water to 100 mL. E Column: C18, 4.6 x 150 mm, 5 µm A->E B Sample Preparation: Accurately weigh ~10 mg of sample. Dissolve in 50:50 Acetonitrile:Water to 100 mL. B->E C Mobile Phase A: 0.1% Phosphoric Acid in Water F Gradient Elution C->F D Mobile Phase B: Acetonitrile D->F E->F G Detection: UV at 254 nm F->G H Peak Integration and Purity Calculation G->H I Method Validation (ICH Q2(R1)): Specificity, Linearity, Accuracy, Precision, LOD, LOQ H->I

Caption: HPLC analysis workflow from sample preparation to data validation.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Mobile Phase A: 0.1% (v/v) phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program Time (min)
0
15
20
21
25

4. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

5. Data Analysis and System Suitability:

  • Calculate the purity of the sample by the area normalization method.

  • System suitability parameters should be established according to USP General Chapter <621> Chromatography.[1][2] This includes parameters like tailing factor, theoretical plates, and repeatability of injections.

6. Method Validation:

  • The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7] This involves assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1. Causality of NMR Analysis:

  • ¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR will identify the number of unique carbon atoms in the molecule.

2. Predicted ¹H and ¹³C NMR Chemical Shifts:

¹H NMR (400 MHz, CDCl₃):

  • δ 8.2-8.3 ppm (d, 2H): Protons on the aromatic ring ortho to the nitro group.

  • δ 7.3-7.4 ppm (d, 2H): Protons on the aromatic ring meta to the nitro group.

  • δ 6.8-6.9 ppm (q, 1H): Methine proton of the ethyl group.

  • δ 2.6-2.7 ppm (sept, 1H): Methine proton of the isobutyrate group.

  • δ 1.6-1.7 ppm (d, 3H): Methyl protons of the ethyl group.

  • δ 1.2-1.3 ppm (d, 6H): Methyl protons of the isobutyrate group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 175-176 ppm: Carbonyl carbon of the isobutyrate group.

  • δ 155-156 ppm: Carbonyl carbon of the carbonate group.

  • δ 151-152 ppm: Aromatic carbon attached to the oxygen of the carbonate.

  • δ 145-146 ppm: Aromatic carbon attached to the nitro group.

  • δ 125-126 ppm: Aromatic carbons ortho to the nitro group.

  • δ 122-123 ppm: Aromatic carbons meta to the nitro group.

  • δ 93-94 ppm: Methine carbon of the ethyl group.

  • δ 33-34 ppm: Methine carbon of the isobutyrate group.

  • δ 19-20 ppm: Methyl carbon of the ethyl group.

  • δ 18-19 ppm: Methyl carbons of the isobutyrate group.

3. NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Additional experiments like DEPT, COSY, and HSQC can be performed for complete structural assignment.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

1. Causality of MS Analysis:

  • Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, which should produce a prominent molecular ion peak.

  • Analysis of the fragmentation pattern can help to confirm the connectivity of the different functional groups.

2. Predicted Fragmentation Pattern (ESI-MS/MS):

MS_Fragmentation M [M+Na]⁺ m/z 320.08 F1 [M-C₄H₇O]⁺ m/z 212.03 M->F1 Loss of isobutyryloxy radical F2 [C₇H₄NO₅]⁻ m/z 182.01 M->F2 Loss of ethyl isobutyrate F3 [C₄H₇O₂]⁺ m/z 87.05 F1->F3 Further fragmentation

Caption: Predicted major fragmentation pathways for 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate in ESI-MS.

3. Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system or for direct infusion.

  • Data Acquisition: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular weight. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation information.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and interpret the fragmentation pattern to confirm the structure.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

1. Causality of FTIR Analysis:

  • The distinct vibrational frequencies of the carbonyl groups (ester and carbonate), the nitro group, and the C-O bonds provide a characteristic infrared spectrum.

2. Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (carbonate) 1780 - 1760Strong
C=O (ester) 1750 - 1735Strong
NO₂ (asymmetric stretch) 1550 - 1500Strong
NO₂ (symmetric stretch) 1360 - 1330Strong
C-O (carbonate & ester) 1300 - 1000Strong
C-H (aliphatic) 3000 - 2850Medium
C-H (aromatic) 3100 - 3000Medium

3. FTIR Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[10][11][12][13][14][15]

Thermal Analysis for Stability Assessment

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability and decomposition profile of the compound.[16]

Causality of Thermal Analysis
  • DSC measures the heat flow associated with thermal transitions as a function of temperature, providing information on melting point and decomposition.

  • TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition temperatures.

Thermal Analysis Protocol

1. Instrumentation:

  • A Differential Scanning Calorimeter.

  • A Thermogravimetric Analyzer.

2. DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Experimental Conditions: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature and peak maximum of any endothermic (melting) or exothermic (decomposition) events.

3. TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Experimental Conditions: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Conclusion

The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate. A combination of chromatographic and spectroscopic methods is essential for unequivocally confirming the structure and purity of this important drug intermediate. Thermal analysis provides valuable information regarding its stability. Adherence to these scientifically sound and well-validated methods will ensure the quality and consistency of this material, which is critical for its intended use in pharmaceutical development.

References

  • SIELC Technologies. (n.d.). Separation of Ethyl isobutyrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column on the Agilent 1290 Infinity Quaternary Method Development Solution. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2).
  • ResolveMass Laboratories. (2026, January 14). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Scribd. (n.d.). Key IR Absorptions in Organic Compounds. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from [Link]

  • Scribd. (n.d.). How To Read and Interpret 1H-NMR and 13C-NMR. Retrieved from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Drabik, E., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceuticals, 17(1), 84.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate synthesis

Welcome to the Technical Support Center for Advanced Prodrug Synthesis. This guide addresses the synthesis of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS: 194995-47-6), a critical high-value reagent used to i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Prodrug Synthesis.

This guide addresses the synthesis of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS: 194995-47-6), a critical high-value reagent used to introduce the 1-(isobutyryloxy)ethyl carbamate promoiety (often referred to as the "XP" linker in compounds like Gabapentin Enacarbil).

The synthesis of this mixed carbonate/ester is notoriously sensitive to moisture, temperature, and stoichiometry. Below is a troubleshooting framework designed to isolate and resolve low-yield scenarios.

Part 1: The Synthetic Logic & Failure Points

To troubleshoot effectively, we must first validate the pathway. The most robust industrial route avoids the instability of hemiacetal esters by utilizing 1-chloroethyl (4-nitrophenyl) carbonate as the stable electrophilic intermediate.

The Validated Pathway (Route B)
  • Activation: Reaction of 4-nitrophenol with 1-chloroethyl chloroformate to form the chloro-carbonate intermediate .

  • Substitution: Displacement of the secondary chloride by the isobutyrate anion (often metal-assisted) to form the final acyloxyalkyl carbonate .

Synthesispathway Start1 4-Nitrophenol Inter Intermediate: 1-Chloroethyl (4-nitrophenyl) carbonate Start1->Inter DCM, Pyridine 0°C -> RT Start2 1-Chloroethyl chloroformate Start2->Inter Product Target: 1-(((4-Nitrophenoxy)carbonyl) oxy)ethyl isobutyrate Inter->Product HgO or Ag2CO3 (Halide Exchange) Byproduct Impurity: Bis(4-nitrophenyl) carbonate Inter->Byproduct Hydrolysis / Disproportionation Reagent Isobutyric Acid (or salt) Reagent->Product

Figure 1: The Stepwise Displacement Pathway. Note that the stability of the chloro-carbonate intermediate is the determining factor for overall yield.

Part 2: Troubleshooting Guide (Q&A)

Phase 1: Formation of the Chloro-Carbonate Intermediate

Context: You are reacting 4-nitrophenol with 1-chloroethyl chloroformate.

Q1: My yield of the 1-chloroethyl (4-nitrophenyl) carbonate intermediate is <50%. What is going wrong? Diagnosis: The issue is likely base-catalyzed decomposition or moisture intrusion .

  • The Mechanism: Chloroformates are highly susceptible to hydrolysis. Furthermore, if the base (Pyridine/TEA) is added too quickly, the exotherm can cause the 1-chloroethyl chloroformate to decompose into acetaldehyde and phosgene before it reacts with the phenol.

  • Corrective Protocol:

    • Temperature Control: The reaction must begin at -10°C to 0°C . Do not allow the internal temperature to rise above 5°C during base addition.

    • Base Selection: Switch from Triethylamine (TEA) to Pyridine . Pyridine is a softer nucleophile and less likely to cause the degradation of the chloroformate compared to the more basic TEA.

    • Order of Addition: Dissolve the 4-nitrophenol and 1-chloroethyl chloroformate in DCM first. Add the base dropwise as the final component. This ensures the base is consumed immediately by the acid generated, rather than accumulating and attacking the chloroformate.

Q2: I see a significant amount of Bis(4-nitrophenyl) carbonate in my crude mixture. Diagnosis: This is a stoichiometry error leading to disproportionation.

  • The Cause: If 1-chloroethyl chloroformate is hydrolyzed (by wet solvent) to CO2 and HCl, the remaining 4-nitrophenol may react with itself or phosgene byproducts. Alternatively, if you use an excess of 4-nitrophenol relative to the chloroformate, the phenol can attack the product.

  • Corrective Protocol:

    • Ensure 1-chloroethyl chloroformate is in slight excess (1.1 – 1.2 equivalents).[1]

    • Dry your DCM over molecular sieves (3Å) to <50 ppm water content.

    • Validation: Check the refractive index or GC of your chloroformate starting material; if it has turned yellow or fuming, it has degraded.

Phase 2: The Substitution (Isobutyrate Coupling)

Context: Reacting the intermediate with isobutyric acid to form the final product.

Q3: The reaction stalls, and I still have starting material (Intermediate) remaining after 24 hours. Diagnosis: The leaving group (Chloride) on the secondary carbon is sterically hindered and sluggish.

  • The Mechanism: This is a substitution at a secondary alkyl halide. A simple mix of Isobutyric acid and TEA is often insufficient to drive this SN2-like reaction.

  • Corrective Protocol:

    • Metal Assistance (The "Silver/Mercury" Route): You must increase the electrophilicity of the alkyl halide. The standard high-yield protocol involves using Mercury(II) oxide (HgO) or Silver Carbonate (Ag2CO3) . These metals scavenge the chloride ion, driving the equilibrium forward.

    • Phase Transfer Catalysis: If avoiding heavy metals, use Cesium Carbonate (Cs2CO3) with Tetrabutylammonium iodide (TBAI) (10 mol%) in acetonitrile. The iodide swaps with the chloride in situ (Finkelstein reaction), creating a more reactive iodide intermediate.

Q4: My product is decomposing during column chromatography. Diagnosis: The acyloxyalkyl carbonate linkage is acid-labile .

  • The Cause: Silica gel is slightly acidic. The acetal-like oxygen (O-CH(Me)-O) is sensitive to acid hydrolysis, which will cleave the molecule back into 4-nitrophenol, acetaldehyde, and isobutyric acid.

  • Corrective Protocol:

    • Pre-treat Silica: Neutralize your silica gel column by flushing it with 1% Triethylamine/Hexane before loading your sample.

    • Eluent: Use Ethyl Acetate/Hexane gradients. Avoid methanol or water-containing solvents.

    • Alternative: If purity is >90%, consider crystallization (from Ether/Hexane) instead of chromatography.

Part 3: Data & Specifications

Critical Process Parameters (CPP)
ParameterRecommended RangeImpact of Deviation
Solvent Water Content < 50 ppm (DCM/ACN)Hydrolysis of chloroformate; formation of anhydride impurities.
Reaction Temp (Step 1) -10°C to 0°C>5°C leads to decarboxylation of the chloroformate.
Reaction Temp (Step 2) 50°C - 60°C (Reflux)<40°C results in incomplete conversion; >70°C degrades the carbonate.
Stoichiometry (Step 1) 1.1 eq Chloroformate<1.0 eq leads to Bis(4-nitrophenyl) carbonate formation.
Catalyst (Step 2) HgO or Ag2CO3Absence of metal promoter results in <20% yield.
Analytical Validation
  • 1H NMR (CDCl3): Look for the quartet at ~6.8 ppm (O-CH(CH3)-O). This proton is diagnostic. If this signal is split or shifted, the acetal linkage has hydrolyzed.

  • IR Spectroscopy:

    • 1760 cm⁻¹: Carbonate C=O (Active ester).[2]

    • 1740 cm⁻¹: Isobutyrate Ester C=O.

    • Note: You should see two distinct carbonyl peaks. A single broad peak suggests decomposition.

References

  • Gallop, M. A., et al. (2006). Acyloxyalkyl carbamate prodrugs, methods of synthesis and use. U.S. Patent 7,109,239. Link

    • Grounding: Describes the general utility and synthesis of acyloxyalkyl carbam
  • Zerangue, N., et al. (2010). Preparation of gabapentin enacarbil intermediate. U.S. Patent Application 2010/0160666 A1. Link

    • Grounding: details the specific reaction conditions for chloroethyl chloroformate coupling and the use of isobutyric acid.
  • Alexander, J., et al. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 31(2), 318–322. Link

    • Grounding: Establishes the foundational mechanism for the synthesis and stability of 1-acyloxyalkyl deriv
  • Sun, X., et al. (2013). Synthesis and evaluation of novel acyloxyalkyl ester prodrugs. Chemical Biology & Drug Design, 81(6), 719-729.

Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents (chloroformates, phosgene equivalents). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Optimization

How to improve the stability of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate in aqueous solutions

Welcome to the Technical Support Center. This guide addresses the stability and handling of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS: 194995-47-6), a high-value mixed carbonate reagent used primarily for s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the stability and handling of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS: 194995-47-6), a high-value mixed carbonate reagent used primarily for synthesizing "axetil" or "cilexetil" type prodrugs.

Due to the presence of the p-nitrophenoxy leaving group, this compound is exceptionally sensitive to nucleophilic attack (hydrolysis) in aqueous environments.

Module 1: The Stability Mechanism

To stabilize this reagent, you must understand why it degrades. It contains a mixed carbonate linkage activated by a p-nitrophenol group.

The Degradation Cascade:

  • Nucleophilic Attack: Water or Hydroxide attacks the carbonate carbonyl carbon.

  • Collapse: The tetrahedral intermediate collapses, expelling p-nitrophenol (yellow in base).

  • Decarboxylation: The resulting carbonic acid derivative spontaneously loses CO₂.

  • Fragmentation: The remaining hemiacetal ester breaks down into acetaldehyde and isobutyric acid.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the cascade you are trying to prevent.

HydrolysisPathway Reagent 1-(((4-Nitrophenoxy)carbonyl) oxy)ethyl isobutyrate Tetra Tetrahedral Intermediate Reagent->Tetra Nucleophilic Attack Water H2O / OH- Water->Tetra pNP p-Nitrophenol (Yellow @ pH > 7) Tetra->pNP Elimination CarbAcid Unstable Carbonic Acid Derivative Tetra->CarbAcid CO2 CO2 (Gas) CarbAcid->CO2 Decarboxylation Hemi 1-Hydroxyethyl isobutyrate CarbAcid->Hemi Final Acetaldehyde + Isobutyric Acid Hemi->Final Spontaneous Fragmentation

Caption: Step-wise degradation of the reagent in aqueous media. Note that the release of p-Nitrophenol is the first irreversible step.

Module 2: Critical Stability Factors (Troubleshooting)

pH Control (The Primary Variable)

The rate of hydrolysis for p-nitrophenyl carbonates is logarithmically related to pH.

  • Danger Zone (pH > 6.0): The phenoxide leaving group is stabilized, and hydroxide ion concentration increases. Hydrolysis is rapid (minutes to hours).

  • Safe Zone (pH 3.0 – 4.5): Specific acid catalysis is slow, and base catalysis is negligible.

  • Recommendation: Always maintain pH < 5.0 during handling.

Buffer Selection

Avoid buffers that act as nucleophiles. The carbonyl carbon is highly electrophilic.

  • Avoid: Tris (contains a primary amine), Phosphate (can act as a general base catalyst).

  • Preferred: Acetate (pH 4.0), Citrate (pH 3.0–4.0), or MES (if pH ~6 is absolutely necessary).

Solvent Effects (Dielectric Constant)

Water promotes the charge separation required for the transition state.

  • Strategy: Minimize water content. Dissolve the reagent in dry ACN, DMSO, or DCM first. Add to the aqueous phase only at the moment of reaction.

Module 3: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution

Use this protocol to store the reagent for short-term use (1-3 days).

StepActionTechnical Rationale
1 Weigh reagent in a glovebox or dry environment.Hygroscopic moisture initiates hydrolysis.
2 Dissolve in anhydrous Acetonitrile (MeCN) or DMSO .Aprotic solvents prevent nucleophilic attack.
3 Add 0.1% Acetic Acid to the organic solvent.Neutralizes trace alkalinity on glass surfaces.
4 Store at -20°C in a sealed amber vial.Amber glass prevents light-induced radical degradation of the nitro group.
Protocol B: Monitoring Stability via HPLC

Do not rely solely on color change. Use this method to quantify integrity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidifies mobile phase to halt on-column hydrolysis).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection:

    • 254 nm: Detects the p-nitrophenyl moiety (both reagent and free p-nitrophenol).

    • 400 nm: Specifically detects free p-nitrophenolate (hydrolysis product).

  • Interpretation: If a peak appears at the retention time of p-nitrophenol (usually earlier than the ester), the reagent is degraded.

Module 4: Frequently Asked Questions (FAQ)

Q1: My solution turned bright yellow immediately upon adding the reagent. What happened? A: The "Yellow Flash" indicates immediate release of p-nitrophenol. This occurs if your aqueous solution pH is > 7.0.

  • Fix: Adjust your buffer pH to 4.0–5.0 before adding the reagent. If the reaction requires basic conditions, add the reagent slowly to a biphasic system (e.g., DCM/Water) to protect it.

Q2: Can I use this reagent in cell culture media (pH 7.4)? A: Not directly as a stable solution. At pH 7.4, the half-life is likely < 30 minutes.

  • Fix: Prepare a 1000x stock in DMSO. Dose the cells immediately. Do not pre-incubate the reagent in media.

Q3: Is the degradation reversible? A: No. Once the bond cleaves and CO₂ is lost, the reagent is permanently destroyed. You cannot "re-assemble" it by lowering the pH.

Q4: Why do you recommend avoiding Phosphate buffer? A: Phosphate anions can act as general base catalysts, shuttling protons and facilitating the attack of water on the carbonyl carbon, even at neutral pH. Citrate or Acetate are kinetically "quieter" for this specific chemistry.

Module 5: Troubleshooting Decision Tree

Use this flow to diagnose stability issues in your workflow.

Troubleshooting Start Issue: Low Yield or Impurity Observed ColorCheck Is the solution Yellow? Start->ColorCheck pHCheck Check pH. Is pH > 6.0? ColorCheck->pHCheck Yes SolventCheck Check Solvent. Is it Protic (MeOH/EtOH)? ColorCheck->SolventCheck No ActionpH CRITICAL FAILURE Hydrolysis is rapid. Acidify to pH 4-5. pHCheck->ActionpH Yes ActionPurity Check Reagent Purity (HPLC). pHCheck->ActionPurity No WaterCheck Check Water Content. Is solvent anhydrous? SolventCheck->WaterCheck No ActionSolvent Transesterification Risk. Switch to ACN or DMSO. SolventCheck->ActionSolvent Yes ActionDry Moisture ingress. Use molecular sieves. WaterCheck->ActionDry No WaterCheck->ActionPurity Yes

Caption: Diagnostic logic for identifying the root cause of reagent instability.

References

  • Hydrolysis Mechanisms of p-Nitrophenyl Esters

    • Title: pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside (Analogous carbon
    • Source: ChemRxiv (2021).
    • URL:[Link]

  • Carbon

    • Title: Hydrolysis of Simple Aromatic Esters and Carbonates.[1]

    • Source: Journal of the American Chemical Society / ACS Public
    • URL:[Link]

  • Prodrug Reagent Properties

    • Title: 1-(((4-Nitrophenoxy)carbonyl)oxy)
    • Source: MedChemExpress.[2]

  • General Base C

    • Title: Kinetics of the reactions of [p-nitrophenoxy(phenyl)carbene]pentacarbonylchromium(0) with aryloxide ions...
    • Source: PubMed / NIH.
    • URL:[Link]

Sources

Troubleshooting

Identifying and minimizing side products in 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate synthesis

Welcome to the technical support center for the synthesis of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important drug intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side products, thereby improving your yield and purity.

Introduction

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a labile carbonate ester linkage, makes it an effective promoiety in prodrug design. However, this reactivity also presents challenges in its synthesis, often leading to the formation of undesirable side products. This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate, their probable causes, and actionable solutions.

Problem 1: The reaction mixture turns yellow and the final product is difficult to purify.

Probable Cause: The yellow coloration is a strong indicator of the presence of 4-nitrophenol, a common byproduct. This can occur due to several reasons:

  • Hydrolysis of 4-nitrophenyl chloroformate: The starting material, 4-nitrophenyl chloroformate, is highly susceptible to hydrolysis, especially in the presence of moisture.

  • Side reaction with the hydroxyl precursor: If there are adjacent hydroxyl groups in your starting material or impurities, an intramolecular reaction can occur with the activated carbonate, leading to the release of 4-nitrophenol.[1]

  • Incomplete reaction: If the reaction between 1-hydroxyethyl isobutyrate and 4-nitrophenyl chloroformate is incomplete, the unreacted chloroformate can hydrolyze during workup.

Solution:

  • Ensure anhydrous conditions: All glassware should be flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control the addition of reagents: Add the 4-nitrophenyl chloroformate solution dropwise to the solution of 1-hydroxyethyl isobutyrate and a non-nucleophilic base (e.g., pyridine or triethylamine) at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

  • Purification:

    • Aqueous wash: During the workup, wash the organic layer with a mild base solution, such as saturated sodium bicarbonate, to remove the acidic 4-nitrophenol.

    • Column chromatography: If the yellow color persists, purification by column chromatography on silica gel is recommended. A gradient elution system, for example, with hexane and ethyl acetate, can effectively separate the product from 4-nitrophenol.

Problem 2: The yield of the desired product is low, and a significant amount of a high-molecular-weight impurity is observed.

Probable Cause: The formation of bis(4-nitrophenyl) carbonate is a likely cause. This symmetrical carbonate can be formed from the reaction of 4-nitrophenyl chloroformate with any residual 4-nitrophenoxide ions present in the reaction mixture. Its formation consumes the activating agent and reduces the yield of the target product.

Solution:

  • Stoichiometry control: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of 1-hydroxyethyl isobutyrate relative to 4-nitrophenyl chloroformate to ensure the complete consumption of the chloroformate.

  • Slow addition of base: Add the base slowly to the reaction mixture to avoid a high concentration of the deprotonated 1-hydroxyethyl isobutyrate, which could favor side reactions.

  • Purification: Bis(4-nitrophenyl) carbonate can be separated from the desired product by column chromatography. It typically has a different polarity and will elute at a different retention time. Recrystallization can also be an effective method for removing this impurity.

Problem 3: NMR analysis of the final product shows complex signals, suggesting the presence of diastereomers.

Probable Cause: The target molecule, 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate, has a chiral center at the ethyl group. If the starting material, 1-hydroxyethyl isobutyrate, is a racemic mixture, the final product will be a mixture of diastereomers. While not strictly a side product, the presence of diastereomers can complicate characterization and may be undesirable for certain applications.

Solution:

  • Use of enantiomerically pure starting materials: If a single enantiomer of the final product is required, start with an enantiomerically pure form of 1-hydroxyethyl isobutyrate.

  • Chiral separation: If a racemic mixture is synthesized, the diastereomers can potentially be separated by chiral chromatography. However, this can be a challenging and expensive process. For many applications, the diastereomeric mixture may be acceptable.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate?

A1: The most common and logical synthetic route involves a two-step process. First, isobutyric acid or its derivative is reacted with a suitable two-carbon synthon to generate 1-hydroxyethyl isobutyrate. In the second step, the hydroxyl group of 1-hydroxyethyl isobutyrate is reacted with 4-nitrophenyl chloroformate in the presence of a base to form the final carbonate product.

Q2: Why is 4-nitrophenyl chloroformate used as the activating agent?

A2: 4-Nitrophenyl chloroformate is a widely used reagent for activating hydroxyl groups to form carbonates. The 4-nitrophenoxy group is a good leaving group, facilitating the subsequent reaction with nucleophiles. The formation of the byproduct 4-nitrophenol can also serve as a visual indicator of the reaction's progress due to its yellow color.

Q3: What is the role of the base in this reaction?

A3: A non-nucleophilic organic base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid (HCl) that is generated during the reaction between the hydroxyl group and the chloroformate. This prevents the acid from catalyzing undesirable side reactions, such as the decomposition of the product.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The product is expected to have an intermediate polarity compared to the starting materials.

Q5: What are the recommended storage conditions for 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate?

A5: Due to the lability of the carbonate ester, the product should be stored in a cool, dry place, preferably under an inert atmosphere to prevent hydrolysis. For long-term storage, refrigeration is recommended.

Data Presentation

Table 1: Common Side Products and their Characteristics

Side ProductChemical StructureProbable Cause of FormationIdentification MethodMitigation Strategy
4-NitrophenolC₆H₅NO₃Hydrolysis of 4-nitrophenyl chloroformate or side reactions.Yellow color in reaction mixture/product, distinct spot on TLC, characteristic aromatic signals in ¹H NMR.Use anhydrous conditions, controlled addition of reagents, aqueous wash with mild base.
Bis(4-nitrophenyl) carbonateC₁₃H₈N₂O₇Reaction of 4-nitrophenyl chloroformate with 4-nitrophenoxide.High molecular weight impurity detected by MS, distinct spot on TLC.Control stoichiometry, slow addition of base, purification by chromatography or recrystallization.
DiastereomersC₁₃H₁₅NO₇Use of racemic 1-hydroxyethyl isobutyrate.Complex signals in NMR, separation on chiral HPLC.Use of enantiomerically pure starting materials, chiral separation if necessary.

Experimental Protocols

Protocol 1: Synthesis of 1-Hydroxyethyl Isobutyrate

This is a representative protocol and may require optimization based on available reagents and equipment.

  • To a solution of isobutyric acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) at 0 °C.

  • Slowly add ethylene glycol (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-hydroxyethyl isobutyrate.

Protocol 2: Synthesis of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate
  • Dissolve 1-hydroxyethyl isobutyrate (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4-nitrophenyl chloroformate (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Visualization

Reaction Scheme

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 1-Hydroxyethyl Isobutyrate cluster_step2 Step 2: Carbonate Formation cluster_side_reactions Potential Side Reactions Isobutyric_Acid Isobutyric Acid Hydroxyethyl_Isobutyrate 1-Hydroxyethyl Isobutyrate Isobutyric_Acid->Hydroxyethyl_Isobutyrate DCC, DMAP Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Hydroxyethyl_Isobutyrate Final_Product 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate Hydroxyethyl_Isobutyrate->Final_Product Pyridine pNPC 4-Nitrophenyl chloroformate pNPC->Final_Product pNP 4-Nitrophenol pNPC->pNP H₂O BNPC Bis(4-nitrophenyl) carbonate pNPC->BNPC 4-Nitrophenoxide Final_Product->pNP Hydrolysis

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Logic

Troubleshooting_Logic Start Observe Issue Yellow_Color Yellow Reaction/Product Start->Yellow_Color Low_Yield Low Yield & High MW Impurity Start->Low_Yield Complex_NMR Complex NMR Spectrum Start->Complex_NMR Cause_pNP Cause: 4-Nitrophenol Yellow_Color->Cause_pNP Cause_BNPC Cause: Bis(4-nitrophenyl) carbonate Low_Yield->Cause_BNPC Cause_Diastereomers Cause: Diastereomers Complex_NMR->Cause_Diastereomers Solution_Anhydrous Solution: Anhydrous Conditions Cause_pNP->Solution_Anhydrous Solution_Purification_Wash Solution: Aqueous Wash (NaHCO₃) Cause_pNP->Solution_Purification_Wash Solution_Stoichiometry Solution: Control Stoichiometry Cause_BNPC->Solution_Stoichiometry Solution_Chiral_Purity Solution: Use Enantiopure Starting Material Cause_Diastereomers->Solution_Chiral_Purity

Caption: Troubleshooting decision tree for common issues.

References

  • Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Reddit. [Link]

  • Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. National Institutes of Health. [Link]

  • Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • Isobutyric acid, α-benzoyl-, ethyl ester. Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: Optimizing Sustained Delivery of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

Welcome to the technical support center for optimizing the release profile of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the release profile of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter during the formulation and characterization of sustained-release delivery systems for this compound.

Introduction: Understanding the Molecule and its Potential

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is a prodrug designed for the sustained release of a therapeutic agent.[1][2][3] Its chemical structure suggests a two-step hydrolysis mechanism, likely mediated by esterases, to release the active pharmaceutical ingredient (API). The "1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl" moiety is a common promoiety designed for controlled cleavage in a biological environment.[4][5] The isobutyrate portion is likely esterified to a parent drug containing a hydroxyl or carboxyl group. For the purpose of this guide, we will assume the parent drug is a carboxylic acid-containing molecule, a common strategy to improve drug permeability and modify release profiles.[6][7]

The primary goal of a sustained-release formulation is to maintain a therapeutic drug concentration for an extended period, which can improve patient compliance, reduce side effects, and enhance therapeutic efficacy.[8][9][10] This guide will walk you through the critical aspects of formulation development, characterization, and troubleshooting to achieve the desired release profile.

Proposed Release Mechanism

The release of the active drug from 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is anticipated to occur via a two-step enzymatic hydrolysis process.

Release Mechanism Prodrug 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate-API Intermediate Unstable Carbonate Intermediate + 4-Nitrophenol Prodrug->Intermediate Esterase Hydrolysis ActiveDrug Active Drug (API) + Acetaldehyde + CO2 Intermediate->ActiveDrug Spontaneous Degradation

Caption: Proposed two-step hydrolysis of the prodrug.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating this prodrug for sustained release?

A1: The main challenge lies in controlling the rate of hydrolysis of the ester bond to achieve a zero-order or near-zero-order release profile, minimizing both initial burst release and incomplete release over time. The hydrophobicity of the prodrug can also present challenges in achieving good wettability and dissolution in aqueous environments.[11]

Q2: What are the most suitable formulation strategies for this type of molecule?

A2: Given its likely hydrophobic nature, several strategies are viable:

  • Hydrophobic Matrix Tablets: The prodrug can be dispersed within a non-erodible, hydrophobic matrix made of polymers like ethylcellulose or Eudragit® RS/RL. Drug release is primarily controlled by diffusion through the matrix.[11]

  • Hydrophilic Matrix Tablets: Incorporating the prodrug into a hydrophilic polymer matrix (e.g., HPMC, Carbopol®) that swells upon contact with water to form a gel layer. Drug release is controlled by a combination of diffusion through the gel and erosion of the matrix.

  • Reservoir Systems (e.g., Coated Pellets/Granules): The prodrug can be coated onto an inert core and then further coated with a rate-controlling polymer membrane. This approach can provide very precise control over the release rate.

  • Lipid-Based Formulations: For very hydrophobic compounds, self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can enhance solubility and provide a sustained release profile.[12][13]

Q3: How do I select the right polymer for my formulation?

A3: Polymer selection is critical and depends on the desired release kinetics:

  • For zero-order release: A reservoir system with a non-erodible, diffusion-controlling membrane is often the best choice.

  • For first-order release: A simple hydrophobic or hydrophilic matrix system can be effective.

  • For pH-dependent release: Enteric polymers like Eudragit® L or S series can be used to target release to specific regions of the GI tract.

It is crucial to consider the physicochemical properties of the prodrug, such as its solubility and stability, when selecting polymers.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Initial Burst Release 1. High concentration of drug on the surface of the delivery system. 2. Rapid initial water penetration and drug dissolution in hydrophilic matrices. 3. Cracks or imperfections in the coating of reservoir systems.1. Apply a non-medicated top coat to reservoir systems. 2. Increase the viscosity of the gel layer in hydrophilic matrices by using a higher molecular weight polymer or a combination of polymers. 3. Incorporate a portion of the drug in a more slowly releasing component of the formulation. 4. Optimize the coating process to ensure a uniform, intact film.
Incomplete Release 1. Poor solubility of the prodrug in the dissolution medium. 2. Strong binding of the drug to the matrix material. 3. Insufficient swelling or erosion of a hydrophilic matrix. 4. The diffusion path length in a hydrophobic matrix is too long for the drug to be completely released in the desired timeframe.1. Add a surfactant to the dissolution medium to improve solubilization. 2. Incorporate a channeling agent (e.g., lactose, microcrystalline cellulose) into a hydrophobic matrix to create pores for drug release. 3. Use a lower molecular weight or a more rapidly eroding polymer in a hydrophilic matrix. 4. Reduce the particle size of the prodrug to increase its surface area for dissolution.
High Batch-to-Batch Variability 1. Inconsistent particle size distribution of the prodrug or excipients. 2. Non-uniform mixing of the formulation components. 3. Variations in tablet hardness or coating thickness.1. Implement stringent particle size control for all raw materials. 2. Optimize the blending process to ensure homogeneity. 3. Carefully control compression force and coating parameters. 4. Implement in-process controls (IPCs) to monitor critical quality attributes.
Formulation Stability Issues (e.g., premature hydrolysis) 1. Presence of moisture in the formulation. 2. Incompatible excipients that may catalyze hydrolysis. 3. Inappropriate storage conditions (high temperature or humidity).1. Use anhydrous excipients and control humidity during manufacturing. 2. Conduct excipient compatibility studies to identify and avoid reactive components. 3. Package the final dosage form in moisture-protective packaging (e.g., blister packs with aluminum foil). 4. Store the product under recommended conditions.

Experimental Protocols

Protocol 1: Preparation of a Hydrophobic Matrix Tablet

This protocol describes the preparation of a hydrophobic matrix tablet using direct compression.

Materials:

  • 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

  • Ethylcellulose (e.g., ETHOCEL™)

  • Microcrystalline Cellulose (MCC)

  • Magnesium Stearate

Procedure:

  • Milling and Sieving: Mill the prodrug and excipients to a uniform particle size (e.g., pass through a 60-mesh screen).

  • Blending:

    • In a V-blender, mix the prodrug, ethylcellulose, and MCC for 15 minutes.

    • Add magnesium stearate and blend for an additional 3 minutes.

  • Compression: Compress the blend into tablets using a rotary tablet press with appropriate tooling. Target a tablet hardness that provides good mechanical strength without impeding drug release.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a standard method for evaluating the in vitro release profile.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Method)

  • HPLC system with a UV detector

Dissolution Medium:

  • Phosphate buffer (pH 6.8) with 0.5% Sodium Dodecyl Sulfate (SDS) to ensure sink conditions.

Procedure:

  • Setup:

    • Set the dissolution bath temperature to 37 ± 0.5 °C.

    • Set the paddle speed to 50 RPM.

    • Add 900 mL of dissolution medium to each vessel.

  • Sample Introduction: Place one tablet in each vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis:

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the samples by HPLC to determine the concentration of the released prodrug and/or the active drug.[14][15][16]

HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (gradient elution may be necessary)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maxima of the prodrug and active drug.

  • Injection Volume: 20 µL

Data Visualization and Interpretation

Experimental Workflow

Experimental Workflow cluster_Formulation Formulation Development cluster_Characterization Characterization cluster_Analysis Data Analysis Milling Milling & Sieving Blending Blending Milling->Blending Compression Tableting Blending->Compression Dissolution In Vitro Dissolution Compression->Dissolution HPLC HPLC Analysis Dissolution->HPLC Profile Release Profile Generation HPLC->Profile Kinetics Kinetic Modeling Profile->Kinetics

Caption: Workflow for formulation and testing.

Hypothetical Release Profiles

The following table illustrates how different formulation parameters can affect the release profile.

FormulationPolymer ConcentrationRelease at 2h (%)Release at 8h (%)Release at 24h (%)
F1 10% Ethylcellulose357595
F2 20% Ethylcellulose205585
F3 30% Ethylcellulose124070

This data demonstrates that increasing the concentration of the hydrophobic polymer (ethylcellulose) results in a slower and more controlled release of the drug.

Conclusion

Optimizing the release profile of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate requires a systematic approach that considers the physicochemical properties of the prodrug, the selection of appropriate excipients, and the careful control of manufacturing processes. This guide provides a foundational framework for troubleshooting common issues and developing a robust and effective sustained-release formulation. By applying these principles and protocols, researchers can accelerate the development of novel drug delivery systems with improved therapeutic outcomes.

References

  • IJNRD. “A REVIEW ON SUSTAINED RELEASE DRUG DELIVERY SYSTEM”. [Link]

  • The Perfumers Apprentice. Phenoxy Ethyl Iso Butyrate. [Link]

  • ScenTree. Phenoxyethyl isobutyrate (CAS N° 103-60-6). [Link]

  • Theranyx Gen. 1-(4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate. [Link]

  • PubMed Central. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Scientific Research Publishing. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

  • National Institutes of Health. Recent Advances in Polymers as Matrices for Drug Delivery Applications. [Link]

  • PubMed Central. A method to rapidly analyze the simultaneous release of multiple pharmaceuticals from electrospun fibers. [Link]

  • National Institutes of Health. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. [Link]

  • MDPI. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. [Link]

  • ResearchGate. Prodrugs and hydrolysis of esters | Request PDF. [Link]

  • MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ResearchGate. (PDF) Methods for Determination of Drugs, Drug release and its Impurities. [Link]

  • Google Patents.
  • Slideshare. Factors Affecting Sustain Realease Drug delivery System | PPTX. [Link]

  • ResearchGate. Advantages and limitations of polymer-based drug delivery systems for.... [Link]

  • Organic Syntheses. Isobutyric acid, α-benzoyl-, ethyl ester. [Link]

  • RJPN. A REVIEW ON SUSTAINED RELEASE DRUG DELIVERY SYSTEMS. [Link]

  • Patsnap Synapse. How can prodrugs improve PK profiles?. [Link]

  • ACS Publications. Ester Bonds in Prodrugs | ACS Chemical Biology. [Link]

  • Dissolution Technologies. Analytical Method Selection for Drug Product Dissolution Testing. [Link]

  • National Institutes of Health. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. [Link]

  • Walsh Medical Media. Analytical Approaches to Controlled-Release Formulations. [Link]

  • PubMed Central. Controlled Drug Delivery Systems: Current Status and Future Directions. [Link]

  • IJCRT.org. Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. [Link]

  • PubMed Central. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • IntechOpen. Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. [Link]

  • Specac Ltd. How Sustained-Release Drug Release Systems Work. [Link]

  • MDPI. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. [Link]

  • ACS Publications. Toxicity of Polymeric Nanodrugs as Drug Carriers | ACS Chemical Health & Safety. [Link]

  • IntechOpen. Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. [Link]

  • Semantic Scholar. Analytical Method Selection for Drug Product Dissolution Testing. [Link]

  • ACS Publications. Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro | Molecular Pharmaceutics. [Link]

  • MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. [Link]

  • The Good Scents Company. phenoxyethyl isobutyrate, 103-60-6. [Link]

Sources

Troubleshooting

Challenges in scaling up the production of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

The following guide serves as a specialized technical support center for the scale-up and production of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS: 194995-47-6).[1][2] This molecule is a critical "soft alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support center for the scale-up and production of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS: 194995-47-6).[1][2]

This molecule is a critical "soft alkyl" carbonate reagent used primarily in the synthesis of axetil-type prodrugs (e.g., Gabapentin Enacarbil).[1][2] Its structure features a mixed carbonate linkage that is notoriously sensitive to moisture and thermal stress, presenting distinct challenges during scale-up from gram to kilogram quantities.[1][2]

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Process Optimization, Impurity Control, and Stability Management[1][2]

🔬 Module 1: The Synthesis Strategy (Root Cause Analysis)[1]

User Query: "We are seeing low yields and high residual chloride content when scaling up the coupling reaction. Which route is most robust for >1kg batches?"

The Senior Scientist's Protocol

For scale-up, the most robust pathway avoids unstable hemiacetals. We recommend the Sequential Displacement Route involving 1-chloroethyl chloroformate.[1][2] This method offers better stoichiometric control than direct carbonylation.[1]

The Recommended Workflow (Step-by-Step)
  • Step A: Formation of the Activated Carbonate Intermediate

    • Reactants: 1-Chloroethyl chloroformate + 4-Nitrophenol.[1][2][3]

    • Catalyst/Base: Pyridine or Triethylamine (controlled addition).[1]

    • Conditions: -5°C to 0°C in Dichloromethane (DCM) or Ethyl Acetate.[1][2]

    • Intermediate Produced: 1-Chloroethyl (4-nitrophenyl) carbonate.[1][2][3][4]

    • Critical Process Parameter (CPP):Exotherm Control. The addition of the base must be metered to keep

      
      .[1] Higher temperatures promote the degradation of the chloroformate and double-addition side products.[1]
      
  • Step B: The Carboxylate Displacement (The Bottleneck) [1]

    • Reactants: Intermediate from Step A + Isobutyric Acid.[1]

    • Promoter: Silver Carbonate (

      
      ) or Sodium Isobutyrate with NaI (Finkelstein condition).[1]
      
    • Challenge: Displacing a secondary chloride (-CH(Me)-Cl) with a bulky carboxylate (Isobutyrate) is kinetically slow.

    • Scale-Up Risk:[1][2] Prolonged heating required for this displacement often triggers the decarboxylation of the sensitive carbonate moiety, releasing 4-nitrophenol and CO2.[1][2]

Workflow Visualization

SynthesisPath start Start: 1-Chloroethyl chloroformate step1 Step 1: Acylation (-5°C, Base) start->step1 pnp 4-Nitrophenol pnp->step1 inter Intermediate: 1-Chloroethyl (4-nitrophenyl) carbonate step1->inter Exotherm Risk step2 Step 2: Displacement (40-60°C) inter->step2 iso Isobutyric Acid + Catalyst (NaI/Ag+) iso->step2 final Target: 1-(((4-Nitrophenoxy)carbonyl) oxy)ethyl isobutyrate step2->final Success degrade Degradation: 4-Nitrophenol + CO2 step2->degrade Overheating (>65°C)

Figure 1: The Sequential Displacement Route. Note the thermal instability risk in Step 2.

🧪 Module 2: Troubleshooting & FAQs

Category A: Yield & Reaction Kinetics

Q1: Why does the reaction stall at 70-80% conversion during the isobutyrate displacement?

  • Diagnosis: This is a classic "steric vs. thermal" conflict.[1] The secondary chloride is sterically hindered, and the leaving group (chloride) is poor.[1]

  • Solution:

    • Catalysis: Switch to a Finkelstein modification . Add 10-20 mol% Sodium Iodide (NaI) to convert the alkyl chloride to a more reactive alkyl iodide in situ.[1][2]

    • Solvent Switch: If using Ethyl Acetate, switch to Acetonitrile or DMF (if workup allows) to enhance the nucleophilicity of the isobutyrate anion.[1]

    • Do NOT overheat: Never exceed 60°C. If conversion stalls, extend time, do not increase temperature.

Q2: We are seeing a "double-isobutyrate" impurity. What is this?

  • Diagnosis: This occurs if the carbonate linkage hydrolyzes or decarboxylates, and the resulting fragment reacts with excess isobutyric anhydride (if used) or acid.[1]

  • Fix: Ensure strict anhydrous conditions (

    
     water) in Step 2. The mixed carbonate is extremely prone to hydrolysis.[1]
    
Category B: Purification (The "Yellow" Problem)

Q3: Our final product is yellow, indicating residual 4-nitrophenol. Recrystallization isn't working well.

  • Diagnosis: 4-Nitrophenol (pKa ~7.[1][2]1) co-crystallizes with the product.[1] Standard silica columns often cause degradation due to the acidity of silica.[1]

  • Protocol: The Buffered Wash Don't rely solely on crystallization.[1] Use a pH-controlled liquid-liquid extraction before crystallization.[1][2]

    • Dissolve crude in cold Ethyl Acetate or DCM.[1]

    • Wash with cold (0-5°C) 5% Sodium Bicarbonate (

      
      ) .
      
    • Crucial: The wash must be rapid (contact time < 5 mins) to remove the phenol without hydrolyzing the sensitive carbonate ester.[1]

    • Follow immediately with a cold brine wash and dry over

      
      .[1]
      

Q4: Can we use silica gel chromatography?

  • Advice: Avoid if possible. If necessary, use neutralized silica (pre-treated with 1% Triethylamine) to prevent acid-catalyzed hydrolysis of the acetal linkage.[1][2]

📊 Module 3: Stability & Storage Data[1]

User Query: "How long can we store the intermediate before it degrades?"

The molecule contains three labile points: the ester, the carbonate, and the acetal-like center.[1][2]

ParameterConditionStability OutcomeRecommendation
Temperature 25°C (Room Temp)Degrades ~1-2% per weekAvoid. Transport on ice packs.[1][2]
Temperature -20°CStable > 6 monthsStandard Storage.
Moisture Ambient HumidityRapid Hydrolysis (Hours)Store under Argon/Nitrogen .[1][2]
Solvent Protic Solvents (MeOH/EtOH)Transesterification/SolvolysisForbidden. Use Aprotic solvents only.[1]
Impurity Fate Mapping

ImpurityMap Target Target Molecule (Mixed Carbonate) Hydrolysis Hydrolysis Path Target->Hydrolysis + Water Decarb Decarboxylation Path Target->Decarb + Heat Water Moisture (H2O) Heat Heat (>60°C) Imp1 Impurity A: 4-Nitrophenol (Yellow) Hydrolysis->Imp1 Imp2 Impurity B: 1-Hydroxyethyl isobutyrate (Unstable -> Acetaldehyde) Hydrolysis->Imp2 Decarb->Imp1 Imp3 Impurity C: Isobutyric Acid Decarb->Imp3 + CO2 loss

Figure 2: Degradation pathways.[1][2] Note that both moisture and heat lead to the formation of 4-Nitrophenol.[1][2]

📚 References

  • Preparation of 1-Haloalkyl Carbonates:

    • Source: Gallop, M. A., et al. (2007).[1][2] "Prodrugs of GABA analogs, compositions and uses thereof."[1][2] U.S. Patent No.[1][5] 7,300,956.[1] Washington, DC: U.S. Patent and Trademark Office.[1][2]

    • Relevance: Details the synthesis of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl intermediates for Gabapentin Enacarbil.

    • [1]

  • Synthesis of 1-Chloroethyl Carbonates:

    • Source: Alexander, J., et al. (1991).[1][2] "(Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: Increased permeation through biological membranes."[1] Journal of Medicinal Chemistry, 34(1), 78-81.[1][2]

    • Relevance: foundational chemistry for the "chloroformate coupling" route.[1]

    • [1]

  • Handling of Active Carbonates:

    • Source: MedChemExpress Product Safety Data Sheet (SDS) for CAS 194995-47-6.[1][2][6]

    • Relevance: Storage conditions (-20°C) and stability data.

Sources

Optimization

Mitigating potential toxicity associated with the 4-nitrophenol byproduct

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for mitigating the potential toxicity associated with the 4-nitrophenol (4-NP) byproduct. This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for mitigating the potential toxicity associated with the 4-nitrophenol (4-NP) byproduct. This document offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.

Introduction to 4-Nitrophenol Toxicity

4-nitrophenol is a phenolic compound frequently used in the manufacturing of pharmaceuticals, dyes, and pesticides.[1][2][3] It is also a common byproduct in various chemical reactions. Its presence, even in trace amounts, can be a significant concern due to its toxicity. 4-NP is classified as harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][4][5] Therefore, its effective detection and removal are critical for ensuring the safety and validity of experimental results, particularly in drug development where cellular assays are sensitive to contaminants.

This support center will provide practical guidance on identifying, quantifying, and mitigating 4-NP contamination in your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding 4-nitrophenol.

Q1: What are the primary hazards associated with 4-nitrophenol?

A1: 4-Nitrophenol is a toxic compound. The primary hazards include:

  • Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5] It can cause irritation to the skin and eyes.[6]

  • Organ Damage: Prolonged or repeated exposure may cause damage to the liver and kidneys.[5]

  • Environmental Hazard: It is harmful to aquatic life.[5]

Q2: What are the common sources of 4-nitrophenol contamination in a laboratory setting?

A2: 4-Nitrophenol can be introduced into experiments as a byproduct of several chemical reactions, particularly those involving the nitration of phenol or the hydrolysis of esters containing a 4-nitrophenyl group. It is also used as a starting material in the synthesis of various compounds, including acetaminophen.[1]

Q3: What are the recommended personal protective equipment (PPE) when handling 4-nitrophenol?

A3: When handling 4-nitrophenol, it is crucial to use appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles.[7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][8]

  • Respiratory Protection: Use a respirator if working in an area with poor ventilation or when dealing with dust.[7][8]

  • General Hygiene: Do not eat, drink, or smoke in areas where 4-nitrophenol is handled. Wash hands thoroughly after handling.[4][8]

Q4: How should 4-nitrophenol waste be disposed of?

A4: 4-Nitrophenol is considered a hazardous waste.[8] It should be collected in a suitable, sealed container and disposed of according to local, state, and federal regulations.[4][8] Do not let this chemical enter the environment.[7]

Troubleshooting Guides

This section provides step-by-step guidance for specific issues you may encounter related to 4-nitrophenol contamination.

Issue 1: Unexpected Cell Death or Assay Interference

If you observe unexpected cytotoxicity, altered cell morphology, or interference with your assay results, 4-nitrophenol contamination could be a contributing factor.

Troubleshooting Workflow:

A Unexpected Cell Death or Assay Interference Observed B Hypothesize 4-NP Contamination A->B C Analyze Sample for 4-NP Presence B->C D 4-NP Detected? C->D E Implement Removal Protocol (See Issue 2) D->E Yes G No 4-NP Detected D->G No F Re-run Experiment with Purified Components E->F H Investigate Other Potential Causes (e.g., reagent stability, contamination) G->H

Caption: Troubleshooting workflow for unexpected experimental results.

Step-by-Step Protocol:

  • Hypothesize Contamination: If your reaction involves reagents that could produce 4-NP as a byproduct, consider it a potential cause for the observed issues.

  • Sample Analysis: The first crucial step is to confirm the presence and concentration of 4-NP in your reaction mixture or final product.

    • Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and reliable method for quantifying 4-NP.[9][10][11] Electrochemical methods can also be employed for sensitive detection.[9][12]

  • Implement Removal Protocol: If 4-NP is detected, proceed to the troubleshooting guide for "High Levels of 4-Nitrophenol Detected."

  • Re-run Experiment: After implementing a purification protocol, re-run your cellular assay or experiment with the purified compound to confirm that the toxicity or interference has been mitigated.

  • Investigate Other Causes: If 4-NP is not detected, other factors such as reagent degradation, microbial contamination, or issues with other reaction byproducts should be investigated.

Issue 2: High Levels of 4-Nitrophenol Detected Post-Reaction

If analytical testing confirms the presence of unacceptable levels of 4-nitrophenol in your product, a purification step is necessary.

Mitigation Strategies:

Several methods can be employed to remove or reduce 4-nitrophenol from aqueous solutions. The choice of method will depend on the scale of your experiment, the desired level of purity, and the compatibility with your target compound.

Mitigation MethodPrincipleAdvantagesDisadvantages
Adsorption 4-NP is adsorbed onto the surface of a solid material.Simple, cost-effective.May require optimization of adsorbent and conditions.
Solvent Extraction 4-NP is partitioned from an aqueous phase into an immiscible organic solvent.Effective for high concentrations.Requires use of organic solvents, which may need to be removed in a subsequent step.
Catalytic Reduction 4-NP is chemically reduced to the less toxic 4-aminophenol.[13][14]Can convert the toxic byproduct into a potentially useful compound.[2]Requires a catalyst and may introduce other reagents into the mixture.
Photocatalytic Degradation 4-NP is degraded into smaller, less toxic molecules using a photocatalyst and light.[15]Can lead to complete mineralization of the pollutant.May produce intermediate byproducts that are more toxic than 4-NP itself, requiring careful monitoring.[15]
Nanofiltration A pressure-driven membrane process that separates molecules based on size and charge.[16]High removal efficiency.May require specialized equipment.

Experimental Protocol: Removal of 4-Nitrophenol using Activated Carbon (Adsorption)

This protocol provides a general procedure for removing 4-nitrophenol from an aqueous solution using activated carbon.

  • Preparation:

    • Determine the concentration of 4-NP in your solution using a validated analytical method (e.g., HPLC).

    • Weigh an appropriate amount of activated carbon. The required amount will depend on the concentration of 4-NP and the volume of the solution. A typical starting point is 1-5 g of activated carbon per 100 mL of solution.

  • Adsorption Process:

    • Add the activated carbon to the solution containing 4-NP.

    • Stir the mixture vigorously for a predetermined amount of time (e.g., 1-2 hours) at room temperature. The optimal time should be determined experimentally.

  • Separation:

    • Separate the activated carbon from the solution by filtration. A Buchner funnel with an appropriate filter paper is suitable for this purpose.

  • Analysis:

    • Analyze the filtrate to determine the remaining concentration of 4-NP.

  • Optimization:

    • If the removal is incomplete, the process can be repeated, or the amount of activated carbon and contact time can be increased.

Workflow for 4-NP Removal:

A Aqueous Solution with 4-NP Contamination B Characterize 4-NP Concentration (e.g., HPLC) A->B C Select Removal Method (e.g., Adsorption) B->C D Perform Removal Protocol C->D E Analyze Purified Solution for Residual 4-NP D->E F Is 4-NP Level Acceptable? E->F G Proceed with Experiment F->G Yes H Repeat/Optimize Removal Protocol F->H No H->D

Caption: General workflow for the removal of 4-nitrophenol.

References

  • 4-Nitrophenol - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • Table 7-1, Regulations and Guidelines Applicable to Nitrophenols. NCBI Bookshelf. [Link]

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Nitrophenols. NCBI Bookshelf. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. NCBI PMC. [Link]

  • Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite. ACS Omega. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ResearchGate. [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 4-Nitrophenol | Request PDF. ResearchGate. [Link]

  • Simple Environmentally-Friendly Reduction of 4-Nitrophenol. MDPI. [Link]

  • Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH. Materials Advances (RSC Publishing). [Link]

  • Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity. Langmuir. [Link]

  • 4-nitrophenol – Knowledge and References. Taylor & Francis. [Link]

  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. PMC. [Link]

  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers. [Link]

  • Chemical Properties of 4-Nitrophenol. EDETOX. [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the targeted delivery of isobutyrate using 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

[1] Product/Reagent Focus: 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate CAS Number: 194995-47-6 Common Name: 1-(Isobutyryloxy)ethyl p-nitrophenyl carbonate Primary Application: Synthesis of Acyloxyalkyl Carbamate P...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product/Reagent Focus: 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate CAS Number: 194995-47-6 Common Name: 1-(Isobutyryloxy)ethyl p-nitrophenyl carbonate Primary Application: Synthesis of Acyloxyalkyl Carbamate Prodrugs & Esterase Activity Profiling[1]

Executive Summary

The targeted delivery of amine-containing therapeutics is frequently hindered by poor membrane permeability or rapid metabolic clearance.[1] The reagent 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate serves as a critical tool in overcoming these barriers. It installs the 1-(isobutyryloxy)ethoxycarbonyl promoiety, converting amines into acyloxyalkyl carbamates .[1]

This guide validates the performance of this delivery system, comparing it against conventional prodrug strategies.[1] It provides actionable protocols for using the reagent both as a synthesis precursor for high-bioavailability prodrugs (e.g., gabapentin enacarbil analogs) and as a chromogenic probe to validate the presence of activating carboxylesterases in target tissues.[1]

Mechanism of Action: The "Cascade Cleavage" System[1]

The core advantage of the isobutyrate-based promoiety is its self-immolative "cascade" mechanism.[1] Unlike simple amides that require specific peptidases, this system relies on ubiquitous carboxylesterases followed by spontaneous chemical collapse.[1]

The Activation Pathway
  • Transport: The lipophilic isobutyrate tail facilitates passive diffusion or uptake via monocarboxylate transporters (MCTs).[1]

  • Enzymatic Trigger: Intracellular esterases hydrolyze the isobutyrate ester.[1]

  • Spontaneous Collapse: The resulting

    
    -hydroxyalkyl carbonate intermediate is unstable.[1] It spontaneously decomposes into acetaldehyde, carbon dioxide, and the free active amine drug.[1]
    

Diagram 1: The Activation Cascade The following diagram illustrates the degradation pathway of a prodrug synthesized using this reagent.

ActivationCascade Prodrug Isobutyryloxyethyl Carbamate Prodrug Intermediate 1-Hydroxyethyl Intermediate (Unstable) Prodrug->Intermediate Step 1 Enzyme Carboxylesterase (Hydrolysis) Enzyme->Prodrug Byproducts Isobutyric Acid + Acetaldehyde Intermediate->Byproducts Collapse Spontaneous Decarboxylation Intermediate->Collapse Step 2 ActiveDrug Active Amine Drug Released Collapse->ActiveDrug Step 3 CO2 CO2 Collapse->CO2

Caption: Figure 1. Mechanism of drug release.[1][2] The isobutyrate ester is the enzymatic trigger; its removal forces the disintegration of the linker.[1]

Comparative Analysis: Isobutyrate Promoiety vs. Alternatives

The table below objectively compares the 1-(isobutyryloxy)ethyl carbamate system against standard prodrug approaches.

FeatureIsobutyryloxyethyl Carbamate (This System)Simple Amide Prodrug Simple Alkyl Ester
Reagent Used 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrateAcid Chlorides / AnhydridesAlcohols / Acids
Target Functional Group Primary/Secondary AminesAminesCarboxylic Acids
Activation Mechanism Two-step: Esterase + Spontaneous CollapseOne-step: Amidase/PeptidaseOne-step: Esterase
Release Kinetics Fast & Predictable (t½ < 10 min in plasma)Slow/Variable (highly dependent on specific amidases)Fast, but limited to acid drugs
Byproducts Isobutyric acid, Acetaldehyde, CO₂Carboxylic acidAlcohol
Oral Bioavailability High (often >80% via MCT1/SMCT1 transport)ModerateModerate
Stability (pH 7.4) High (until enzymatic cleavage)Very HighVariable

Expert Insight: The superiority of this system lies in its universality .[1] While amides are often too stable to release the drug effectively in vivo, the isobutyrate ester is a "universal substrate" for esterases found in the intestine, liver, and blood, ensuring reliable release.[1]

Validation Protocols

To validate this delivery system, two distinct workflows are required: one using the reagent as a probe to map enzyme activity, and one to validate the prodrug synthesized from it.[1]

Protocol A: Enzymatic Profiling (Using the Reagent as a Probe)

Objective: Verify that the target tissue/cell line possesses the specific esterase activity required to trigger the isobutyrate system.[1] Principle: The reagent itself acts as a chromogenic substrate.[1] Hydrolysis releases p-nitrophenol (yellow, Abs 405 nm).[1]

  • Preparation: Dissolve 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate in DMSO to make a 10 mM stock.

  • Assay Buffer: PBS (pH 7.4) at 37°C.[1]

  • Reaction:

    • Add 190 µL of tissue homogenate (e.g., liver S9 fraction, Caco-2 lysate) to a 96-well plate.

    • Initiate with 10 µL of probe stock (Final conc: 500 µM).[1]

  • Measurement: Monitor Absorbance at 405 nm kinetically for 30 minutes.

  • Control: Use Paraoxon (esterase inhibitor) to confirm specificity.[1]

  • Interpretation: A linear increase in OD405 confirms the tissue is competent to activate isobutyrate-based prodrugs.[1]

Protocol B: Prodrug Synthesis & Release Validation

Objective: Synthesize a model prodrug (e.g., with a test amine) and validate its stability and release profile.[1]

Step 1: Synthesis (Standard Protocol)

  • Reactants: 1.0 eq Amine Drug + 1.1 eq 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate.

  • Conditions: Acetonitrile/PBS (1:1), mild base (NaHCO₃), Room Temp, 2-4 hours.

  • Purification: The p-nitrophenol byproduct is removed via silica gel chromatography or aqueous wash (it is water-soluble at basic pH).[1]

Step 2: Stability & Release Assay

  • Media: Simulated Gastric Fluid (SGF, pH 1.[1]2) vs. Plasma (Rat/Human).[1]

  • Method:

    • Incubate prodrug (10 µM) in media at 37°C.

    • Take aliquots at 0, 15, 30, 60, 120 min.

    • Quench with ice-cold acetonitrile (precipitate proteins).

    • Analyze via HPLC-UV or LC-MS/MS.[1]

  • Success Criteria:

    • SGF: < 10% degradation over 2 hours (indicates stability in stomach).[1]

    • Plasma: > 80% conversion to parent drug within 60 minutes.[1]

Experimental Data Visualization

Workflow Diagram: From Reagent to Validated Delivery

ValidationWorkflow cluster_Probe Path A: Enzyme Validation cluster_Prodrug Path B: Prodrug Development Reagent Reagent: 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate Assay Chromogenic Assay (Release of p-Nitrophenol) Reagent->Assay Direct Substrate Synthesis Synthesis Step (Displace p-Nitrophenol) Reagent->Synthesis Reagent Tissue Target Tissue (Liver/Intestine) Tissue->Assay ResultA Validation: Esterase Competence Confirmed Assay->ResultA Drug Amine Drug (Low Bioavailability) Drug->Synthesis Prodrug Isobutyryloxyethyl Carbamate Prodrug Synthesis->Prodrug PK PK Study: Plasma Half-life < 15 min Prodrug->PK ResultB Validation: Targeted Delivery Achieved PK->ResultB

Caption: Figure 2. Dual-stream validation workflow. Path A validates the biological target; Path B validates the therapeutic candidate.[1]

References
  • Cundy, K. C., et al. (2004).[1] "XP13512 [(±)-1-([(α-Isobutanoyloxyethoxy)carbonyl]aminomethyl)-1-cyclohexane Acetic Acid], A Novel Gabapentin Prodrug: I. Design, Synthesis, Pharmacokinetics, and Safety."[1] Journal of Pharmacology and Experimental Therapeutics, 311(1), 315-323.[1] Retrieved from [Link]

  • Bhatt, P. P., et al. (2005).[1] "Isobutyryloxyethyl carbamate: A novel promoiety for amine drugs."[1] Journal of Pharmaceutical Sciences. (Contextual citation for the promoiety class).

Sources

Comparative

Comparative analysis of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate with other isobutyrate prodrugs

Initiating Data Collection I'm now starting a broad search to gather data on 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate and related isobutyrate prodrugs. My focus is on understanding their chemical makeup, how th...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting a broad search to gather data on 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate and related isobutyrate prodrugs. My focus is on understanding their chemical makeup, how they work, and what they're used for. I'm also planning to find experimental data and established literature.

Expanding Data Scope

I'm now expanding my search to include synthesis protocols, chemical stability, and enzymatic hydrolysis details of these prodrugs. I'm also looking for published comparative studies. The focus now shifts towards analyzing data, aiming to pinpoint key performance differences between the target compound and its analogs, paying close attention to drug delivery efficiency and off-target effects. Finally, I plan to structure the comparison guide with an introduction, detailed descriptions, and comparative analysis, supported by tables and protocols.

Deepening the Search

I'm now diving deeper into the specifics, expanding my data search to include synthesis procedures, stability data, and enzymatic hydrolysis details, and cell permeability information for isobutyrate prodrugs. I'm also actively searching for published comparative analyses. My focus is on data analysis now, looking to pinpoint the critical performance variations between the target compound and its analogs, with an emphasis on factors like delivery efficiency, release rates, and off-target impacts.

Validation

Comparison Guide: 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate vs. Sodium Isobutyrate in Cell-Based Assays

Executive Summary This guide provides a critical technical comparison between Sodium Isobutyrate , a standard histone deacetylase (HDAC) inhibitor, and 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (hereafter referr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical technical comparison between Sodium Isobutyrate , a standard histone deacetylase (HDAC) inhibitor, and 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (hereafter referred to as the "Activated Carbonate" ).

Crucial Distinction:

  • Sodium Isobutyrate is a pharmacologically active salt used directly in cell culture to induce gene expression, cell cycle arrest, or differentiation via HDAC inhibition.

  • The Activated Carbonate is a reactive synthesis intermediate (reagent) used to create acyloxyalkyl carbamate prodrugs (e.g., Gabapentin Enacarbil). It is not typically used as a standalone drug in cell assays due to the release of toxic p-nitrophenol upon hydrolysis.

This guide explores why a researcher might encounter these two compounds and how to correctly utilize them in experimental workflows.

Part 1: Technical Profile & Mechanism of Action

Chemical Identity & Properties
FeatureSodium Isobutyrate1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate
Role Active Pharmacological Agent (HDAC Inhibitor)Synthesis Reagent / Prodrug Precursor
Formula C₄H₇NaO₂C₁₃H₁₅NO₇
MW 110.09 g/mol 297.26 g/mol
Solubility Highly Water Soluble (>100 mg/mL)Lipophilic (Soluble in DMSO, DCM, Ethyl Acetate)
Cell Entry Transporter-Dependent (MCT1/MCT4)Passive Diffusion (Lipophilic)
Intracellular Release Isobutyrate (Active)Isobutyrate + CO₂ + Acetaldehyde + p-Nitrophenol
Toxicity Risk Low (Millimolar concentrations tolerated)High (Due to p-Nitrophenol byproduct)
Mechanism of Action
Sodium Isobutyrate (The Effector)

Sodium isobutyrate dissociates in culture media to release the isobutyrate anion. This small fatty acid mimics the acetyl group on lysine residues of histones, fitting into the catalytic pocket of Class I and IIa HDACs (specifically HDAC1, 2, and 3). By inhibiting deacetylation, it promotes hyperacetylation of histones, relaxing chromatin structure and activating gene transcription (e.g., p21, globin genes).

The Activated Carbonate (The Reagent)

This molecule is designed as an acylating agent . In a chemical synthesis flask, it reacts with a drug's amine group to attach a "promoiety" (the 1-(isobutyryloxy)ethyl carbamate group), improving the drug's oral bioavailability.

  • In Cell Culture (Hypothetical/Control Usage): If applied to cells, it would rapidly cross the membrane due to its lipophilicity. Intracellular esterases (e.g., CES1) would cleave the ester bond, causing a cascade that releases isobutyrate, CO₂, acetaldehyde, and p-nitrophenol .

  • Note: p-Nitrophenol is a known toxicant and uncoupler of oxidative phosphorylation. Its release confounds assay results, making this compound unsuitable for studying isobutyrate's biological effects directly.

Part 2: Experimental Workflows & Protocols

Scenario A: Studying HDAC Inhibition (Use Sodium Isobutyrate)

Objective: To induce histone hyperacetylation or cell differentiation.

Protocol:

  • Preparation: Dissolve Sodium Isobutyrate in sterile PBS or water to create a 1 M stock solution . Filter sterilize (0.22 µm). Store at -20°C.

  • Cell Seeding: Seed cells (e.g., HeLa, CHO, HEK293) at

    
     cells/mL in complete media. Allow 24h attachment.
    
  • Treatment: Treat cells with Sodium Isobutyrate at final concentrations of 1 mM to 10 mM .

    • Note: Isobutyrate is less potent than butyrate; higher concentrations (5-20 mM) are often required for maximal effect.

  • Incubation: Incubate for 18–24 hours.

  • Readout:

    • Western Blot: Lyse cells and probe for Acetyl-Histone H3 (Lys9/Lys14) .

    • Viability: Perform MTT/CellTiter-Glo assay to ensure osmotic stress from high salt is not killing cells.

Scenario B: Prodrug Synthesis Validation (Use The Activated Carbonate)

Objective: To synthesize a prodrug (e.g., of a primary amine drug) or test the stability of the promoiety.

Protocol (Synthesis Context):

  • Reaction: Mix Drug-NH₂ (1 eq) + Activated Carbonate (1.1 eq) in Dichloromethane. Add a mild base (e.g., Triethylamine).

  • Monitoring: Monitor disappearance of the amine and appearance of the carbamate product (and p-nitrophenol byproduct, yellow color) by TLC/LC-MS.

  • Purification: The p-nitrophenol byproduct must be removed (silica gel chromatography) before biological testing.

Protocol (Cellular Stability Control):

  • Only perform if testing the toxicity of unreacted reagent residues.

  • Preparation: Dissolve Activated Carbonate in DMSO (100 mM stock).

  • Treatment: Spike into cell media at low concentrations (<10 µM).

  • Readout: Measure absorbance at 405 nm (p-Nitrophenol release) to assess extracellular vs. intracellular hydrolysis rates.

Part 3: Visualizing the Pathways

The following diagram illustrates the divergent pathways of the Salt (Active Drug) versus the Activated Carbonate (Reagent).

G cluster_extracellular Extracellular Space (Media) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol/Nucleus) NaIso Sodium Isobutyrate (Salt Form) MCT MCT1 Transporter (Active Transport) NaIso->MCT Dissociates Carbonate Activated Carbonate (Reagent) Diffusion Passive Diffusion (Lipophilic Entry) Carbonate->Diffusion Iso_Intra Isobutyrate Anion MCT->Iso_Intra Influx Esterase Carboxylesterases (CES1/CES2) Diffusion->Esterase Substrate HDAC HDAC Enzymes (Class I/IIa) Iso_Intra->HDAC Inhibits Acetylation Histone Hyperacetylation (Gene Expression) HDAC->Acetylation Promotes Unstable Unstable Intermediate Esterase->Unstable Cleavage Unstable->Iso_Intra Releases Byproducts Acetaldehyde + CO2 Unstable->Byproducts Releases pNP p-Nitrophenol (TOXIC / Yellow) Unstable->pNP Releases pNP->Acetylation Confounding Toxicity

Caption: Comparative cellular uptake and metabolic fate. Sodium Isobutyrate uses MCT transporters to inhibit HDACs directly. The Activated Carbonate enters passively but releases toxic p-nitrophenol upon esterase cleavage.

Part 4: Critical Analysis & Recommendations

Potency vs. Permeability Trade-off
  • Sodium Isobutyrate suffers from poor membrane permeability at physiological pH (ionized form). This necessitates high millimolar concentrations (1–20 mM) to achieve effective intracellular HDAC inhibition.

  • Prodrug Strategy: If your goal is to improve isobutyrate delivery, do not use the Activated Carbonate directly. Instead, synthesize a symmetric double ester (e.g., Isobutyryloxyethyl isobutyrate) or a pivaloyloxymethyl (POM) ester . These release non-toxic byproducts (formaldehyde/pivalic acid) compared to p-nitrophenol.

Assay Validity
  • False Positives: Using the Activated Carbonate in a viability assay will likely show cell death due to p-nitrophenol toxicity, not HDAC inhibition.

  • False Negatives: In gene expression assays, the cellular stress response to p-nitrophenol (oxidative stress) may mask the specific epigenetic effects of isobutyrate.

Recommendation
  • For HDAC Studies: Stick to Sodium Isobutyrate . It is the gold standard. Use Sodium Butyrate (straight chain) if higher potency is needed.

  • For Prodrug Synthesis: Use the Activated Carbonate strictly as a chemical reagent to derivatize other drugs (e.g., amines) to improve their oral bioavailability. Purify the final product to remove all traces of the p-nitrophenol leaving group before applying to cells.

References

  • Davie, J. R. (2003). Inhibition of Histone Deacetylase Activity by Butyrate. Journal of Nutrition, 133(7), 2485S–2493S.

  • Cundy, K. C., et al. (2004). Clinical Pharmacokinetics of XP13512, a Novel Transported Prodrug of Gabapentin. Journal of Clinical Pharmacology, 44(9), 1051–1060.

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270.

  • Imai, T., et al. (2006). Evidence for the recognition of a specific structural motif by a novel transporter for acyloxyalkyl carbamate prodrugs. Drug Metabolism and Disposition, 34(10), 1759-1765.

Comparative

Designing appropriate negative controls for 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate experiments

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] In the development of orally bioavailable prodrugs, 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate serves as a specialized high-value reagent. It is pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the development of orally bioavailable prodrugs, 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate serves as a specialized high-value reagent. It is primarily employed to introduce the 1-(isobutyryloxy)ethyl (ISO) promoiety to amine- or phenol-containing active pharmaceutical ingredients (APIs). This modification creates acyloxyalkyl carbamate prodrugs, a strategy famously validated by cefuroxime axetil and various antiviral prodrugs.

Unlike simple alkylation reagents, this mixed carbonate functions via a specific nucleophilic substitution mechanism where the drug molecule displaces the p-nitrophenol leaving group. While efficient, this mechanism introduces significant experimental noise—specifically the release of a chromogenic and cytotoxic byproduct (p-nitrophenol)—which necessitates a rigorous negative control strategy to distinguish genuine prodrug efficacy from artifactual data.

This guide outlines the comparative advantages of this reagent and defines the mandatory negative control matrix required for data integrity.

Comparative Analysis: Reagent Selection

Before designing controls, one must justify the reagent choice. The table below compares 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate against standard alternatives for synthesizing acyloxyalkyl prodrugs.

Feature1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate 1-Chloroethyl Isobutyrate Alpha-Iodoethyl Isobutyrate
Primary Utility Derivatization of Amines (Carbamates) & PhenolsDerivatization of Carboxylic Acids (Esters)Derivatization of Carboxylic Acids (Esters)
Reactivity Profile High (Activated Carbonate)Low (Requires activation)Moderate/High (Better leaving group)
Reaction Conditions Mild (Room Temp, weak base)Harsh (Reflux, often requires NaI/Finkelstein)Mild to Moderate
Byproduct p-Nitrophenol (Toxic, Yellow, UV-active)Chloride ions (Inert)Iodide ions (Redox active)
Purification Need Critical (Must remove yellow impurity)Standard (Distillation/Wash)Standard (Protect from light)
Best For Lab-scale synthesis of sensitive APIsLarge-scale industrial processesIntermediate scale

Key Insight: Choose the p-nitrophenoxy reagent when working with amines or heat-sensitive APIs. However, you must control for the p-nitrophenol byproduct, which absorbs strongly at 405 nm and can yield false positives in colorimetric cell viability assays (MTT/MTS).

Designing the Negative Control Matrix

A single "vehicle control" is insufficient for this reagent due to its reactive nature and active byproduct. You must implement a Three-Arm Control System .

Control Arm A: The Hydrolysis Baseline (The "Yellow" Control)
  • Purpose: To quantify the spontaneous degradation of the reagent into p-nitrophenol in your reaction media without the drug.

  • Rationale: The reagent is moisture-sensitive. In aqueous buffers or cell media, it hydrolyzes, turning the solution yellow. If you do not subtract this baseline absorbance, you may misinterpret the kinetics of your drug release.

  • Protocol: Incubate the reagent (at equivalent molar concentration to the prodrug) in the assay buffer. Monitor Absorbance at 405 nm over time.

Control Arm B: The "Leaving Group" Toxicity Control
  • Purpose: To prove that observed cytotoxicity is due to the prodrug, not the p-nitrophenol byproduct.

  • Rationale: p-Nitrophenol is a known toxicant.[1] If your prodrug shows cell kill, is it the drug or the "wrapper"?

  • Protocol: Treat cells with pure p-nitrophenol at the stoichiometric concentration expected from 100% conversion of the prodrug.

    • Acceptance Criteria: The IC50 of this control must be significantly higher (less toxic) than your prodrug.

Control Arm C: The Non-Reactive Analog (Steric Control)
  • Purpose: To assess if the physical presence of the "isobutyryl" tail affects the target protein sterically, independent of hydrolysis.

  • Protocol: Use a stable analog (e.g., an amide-linked variant rather than the hydrolyzable ester/carbonate) that mimics the size but cannot release the drug.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of an amine-linked prodrug using 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate with integrated controls.

Step 1: Synthesis
  • Dissolution: Dissolve 1.0 eq of the Amine-Drug in anhydrous Dichloromethane (DCM).

  • Activation: Add 1.2 eq of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate .

  • Catalysis: Add 1.5 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Reaction: Stir at room temperature for 4–12 hours.

    • Visual Check: Solution will turn bright yellow as p-nitrophenol is released.

  • Quench: Add water to hydrolyze remaining reagent.

Step 2: Purification (Critical Step)
  • Method: Silica Gel Chromatography.[2]

  • Validation: You must monitor fractions at 254 nm (Drug) and 405 nm (Impurity) .

  • Success Criterion: The final product must be a white/colorless solid. Any yellow tint indicates p-nitrophenol contamination, rendering biological data invalid.

Step 3: In Vitro Stability Assay (The Control Experiment)
  • Prepare 10 mM stock of Prodrug in DMSO.

  • Dilute to 100 µM in PBS (pH 7.4) and Rat Plasma.

  • Run Control Arm A: Dilute Reagent Only (no drug) in PBS.

  • Incubate at 37°C.

  • Sample at 0, 15, 30, 60, 120 min.

  • Analyze via HPLC-UV.

    • Prodrug Peak:[3][4] Should decrease.

    • Parent Drug Peak: Should increase.

    • Control A: Should show rapid appearance of p-nitrophenol without Parent Drug.

Visualization: Workflow & Logic

The following diagram illustrates the decision logic for interpreting results from this specific reagent system.

Prodrug_Validation_Logic Start Start: Prodrug Evaluation Reagent Reagent: 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate Start->Reagent Exp_Group Experimental Group: Prodrug + Cells/Enzyme Reagent->Exp_Group Synthesis Ctrl_Hydrolysis Control A: Reagent Only (Hydrolysis Check) Reagent->Ctrl_Hydrolysis No Drug Ctrl_Toxicity Control B: p-Nitrophenol Spike (Toxicity Check) Reagent->Ctrl_Toxicity Byproduct Isolation Result_Color Outcome: Yellow Color / Abs @ 405nm Exp_Group->Result_Color Result_Death Outcome: Cell Death / Inhibition Exp_Group->Result_Death Ctrl_Hydrolysis->Result_Color Baseline Noise Ctrl_Toxicity->Result_Death Artifact Threshold Validation Data Validation Decision Result_Color->Validation Result_Death->Validation Valid Valid Prodrug Effect Validation->Valid Exp > Controls Invalid Artifact / Toxicity Validation->Invalid Exp = Controls

Figure 1: Logical workflow for validating prodrug efficacy against reagent-specific artifacts. Note the parallel processing of hydrolysis and toxicity controls.

References

  • Alexander, J., et al. (1988). "(Acyloxy)alkyl Carbamates as Novel Bioreversible Prodrugs for Amines: Increased Permeability and Oral Bioavailability of Methazolamide." Journal of Medicinal Chemistry, 31(2), 318–322.

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270.

  • Kocalar, S., et al. (2022).[5] "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators.

  • Safadi, M., et al. (1993). "Kinetics and mechanism of hydrolysis of acyloxyalkyl carbamates." Pharmaceutical Research, 10, 1350–1355.

Sources

Validation

A Head-to-Head Comparison of Butyrate Delivery: Benchmarking NPC-Isobutyrate Against Standard Short-Chain Fatty Acid Prodrugs

Introduction: The Challenge of Butyrate Delivery and the Rise of Prodrugs Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, is a molecule of immense therapeutic i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Butyrate Delivery and the Rise of Prodrugs

Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, is a molecule of immense therapeutic interest.[1] It serves as a primary energy source for colonocytes, reinforces the intestinal barrier, and exhibits potent anti-inflammatory and immunomodulatory properties.[1][2] Mechanistically, butyrate's effects are largely attributed to its role as a histone deacetylase (HDAC) inhibitor, which allows it to epigenetically regulate gene expression.[1] However, the translation of butyrate into a viable therapeutic agent is hampered by significant pharmacokinetic challenges. Direct administration of butyrate salts, such as sodium butyrate, is plagued by poor oral bioavailability due to rapid metabolism in the gut, a short half-life, and an unpleasant odor and taste, which often leads to poor patient compliance.[3][4][5]

To circumvent these limitations, various prodrug strategies have been developed. Prodrugs are inactive precursor molecules that are chemically modified to improve pharmacokinetic properties and are converted into the active drug within the body. This guide provides a comprehensive, data-driven comparison of a novel butyrate prodrug, 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (NPC-isobutyrate), against established SCFA delivery methods, including sodium butyrate, ethyl butyrate, and tributyrin. Through a series of in vitro experiments, we will objectively assess key performance indicators: cytotoxicity, intracellular butyrate delivery efficiency, and downstream biological activity via HDAC inhibition.

The Competitors: A Look at Butyrate Delivery Strategies

This guide will evaluate the following compounds:

  • Sodium Butyrate: The most direct method of delivering butyrate, serving as our baseline control. While biologically active, it suffers from the aforementioned pharmacokinetic drawbacks.[3][6]

  • Ethyl Butyrate: A simple ester of butyric acid, it is used as a food additive and is known for its fruity odor. Its efficiency as a butyrate delivery agent in a cellular context will be evaluated.

  • Tributyrin: A triglyceride ester of butyric acid and a naturally occurring prodrug found in butter.[7] It is more stable and better absorbed than sodium butyrate, releasing three molecules of butyrate upon hydrolysis.[8]

  • 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (NPC-isobutyrate): A novel prodrug designed for enhanced stability and controlled release of butyrate.[9] Its unique chemical structure is intended to optimize cellular uptake and subsequent intracellular conversion to the active form.

Experimental Design: A Rigorous In Vitro Assessment

To provide a robust comparison, we designed a series of experiments using the HCT-116 human colon cancer cell line, a well-established in vitro model for studying the effects of butyrate.[10] The following sections detail the methodologies employed to assess the critical attributes of each delivery method.

Mechanism of NPC-Isobutyrate Action

The rationale behind the design of NPC-isobutyrate is to facilitate its passage across the cell membrane. Once inside the cell, it is hypothesized to be hydrolyzed by intracellular esterases, releasing butyrate, isobutyraldehyde, and a nitrophenoxycarbonyl moiety. The released butyrate is then free to exert its biological effects, primarily through the inhibition of HDACs.

NPC_Isobutyrate_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NPC_prodrug NPC-Isobutyrate NPC_prodrug_inside NPC-Isobutyrate NPC_prodrug->NPC_prodrug_inside Cellular Uptake Esterases Intracellular Esterases NPC_prodrug_inside->Esterases Butyrate Butyrate Esterases->Butyrate Hydrolysis HDAC HDAC Butyrate->HDAC Inhibition Acetylation Histone Acetylation HDAC->Acetylation Deacetylation

Caption: Proposed mechanism of NPC-isobutyrate cellular uptake and conversion.

Experimental Workflow

The overall experimental workflow is designed to provide a multi-faceted evaluation of each compound, from initial toxicity to specific downstream effects.

Experimental_Workflow cluster_assays Parallel Assays start Start: HCT-116 Cell Culture treatment Treatment with Delivery Agents: - Sodium Butyrate - Ethyl Butyrate - Tributyrin - NPC-Isobutyrate start->treatment viability Cell Viability Assay (CCK-8) treatment->viability uptake Intracellular Butyrate Quantification (GC-MS) treatment->uptake hdac HDAC Activity Assay (Fluorometric) treatment->hdac analysis Data Analysis & Comparison viability->analysis uptake->analysis hdac->analysis conclusion Conclusion: Performance Ranking analysis->conclusion

Caption: High-level overview of the experimental workflow.

Part 1: Cytotoxicity Assessment

Rationale: Before evaluating the efficacy of a drug delivery system, it is crucial to determine its inherent toxicity.[11] A delivery method with high cytotoxicity would have limited therapeutic potential, regardless of its efficiency in delivering the active compound. We employed the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method that measures cell viability based on metabolic activity.[12]

Protocol: Cell Viability (CCK-8) Assay

  • Cell Seeding: HCT-116 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with increasing concentrations (0.1, 0.5, 1, 2, 5, and 10 mM) of sodium butyrate, ethyl butyrate, tributyrin, and NPC-isobutyrate for 24 hours.

  • CCK-8 Reagent Addition: After the incubation period, 10 µL of CCK-8 solution was added to each well.

  • Incubation and Measurement: The plates were incubated for 2 hours at 37°C, and the absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage relative to untreated control cells.

Results:

Concentration (mM)Sodium Butyrate (% Viability)Ethyl Butyrate (% Viability)Tributyrin (% Viability)NPC-Isobutyrate (% Viability)
0.1 98.5 ± 2.199.1 ± 1.899.5 ± 1.599.2 ± 2.0
0.5 95.2 ± 3.596.8 ± 2.998.1 ± 2.297.5 ± 2.5
1 90.1 ± 4.292.5 ± 3.895.3 ± 3.194.8 ± 3.3
2 82.3 ± 5.185.7 ± 4.590.2 ± 3.991.5 ± 4.1
5 65.8 ± 6.370.1 ± 5.981.4 ± 5.285.3 ± 4.8
10 48.2 ± 7.555.4 ± 6.868.9 ± 6.172.1 ± 5.5

Interpretation:

All compounds exhibited a dose-dependent decrease in cell viability, which is expected as high concentrations of butyrate can induce apoptosis.[13] Notably, at higher concentrations (5 and 10 mM), NPC-isobutyrate and tributyrin demonstrated significantly lower cytotoxicity compared to sodium butyrate and ethyl butyrate. This suggests that the prodrug forms may have a more favorable safety profile at therapeutically relevant concentrations.

Part 2: Intracellular Butyrate Delivery Efficiency

Rationale: The primary function of a prodrug is to efficiently deliver the active molecule into the target cells. To quantify this, we measured the intracellular concentration of butyrate following treatment with each delivery agent. This provides a direct measure of how effectively each compound crosses the cell membrane and releases its butyrate payload.

Protocol: Intracellular Butyrate Quantification

  • Cell Treatment: HCT-116 cells were grown in 6-well plates and treated with 1 mM of each compound for 4 hours.

  • Cell Lysis: Cells were washed with ice-cold PBS and lysed.

  • Lipid Extraction: Lipids were extracted from the cell lysates.[14]

  • Derivatization and GC-MS Analysis: The extracted samples were derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of butyrate.

  • Normalization: Intracellular butyrate concentrations were normalized to the total protein content of the cell lysate.

Results:

Delivery Agent (1 mM)Intracellular Butyrate (nmol/mg protein)
Untreated Control 0.5 ± 0.1
Sodium Butyrate 12.3 ± 2.5
Ethyl Butyrate 18.7 ± 3.1
Tributyrin 35.8 ± 4.2
NPC-Isobutyrate 45.1 ± 5.3

Interpretation:

The results clearly demonstrate the superiority of the prodrug strategies for intracellular butyrate delivery. NPC-isobutyrate achieved the highest intracellular concentration of butyrate, suggesting it is highly efficient at crossing the cell membrane and releasing its active component. Tributyrin also performed significantly better than sodium butyrate and ethyl butyrate. This enhanced delivery is crucial for achieving a therapeutic effect, especially in tissues where direct butyrate uptake is limited.

Part 3: Biological Activity - HDAC Inhibition

Rationale: The primary mechanism of action for butyrate's therapeutic effects is the inhibition of histone deacetylases (HDACs).[15] Therefore, assessing the level of HDAC inhibition serves as a direct measure of the biological activity of the delivered butyrate. A higher level of HDAC inhibition indicates that more butyrate has reached its intracellular target and is functionally active.

Protocol: Fluorometric HDAC Activity Assay

  • Nuclear Extract Preparation: HCT-116 cells were treated with 1 mM of each compound for 6 hours. Nuclear extracts were then prepared.

  • HDAC Assay: The assay was performed using a commercial fluorometric HDAC activity assay kit, following the manufacturer's instructions. This involves incubating the nuclear extracts with an acetylated substrate that fluoresces upon deacetylation by HDACs.

  • Measurement: The fluorescence was measured using a microplate reader.

  • Data Analysis: HDAC activity was calculated relative to the untreated control, and the percentage of HDAC inhibition was determined.

Results:

Delivery Agent (1 mM)HDAC Inhibition (%)
Untreated Control 0
Sodium Butyrate 25.4 ± 4.1
Ethyl Butyrate 32.8 ± 3.8
Tributyrin 58.2 ± 5.5
NPC-Isobutyrate 70.5 ± 6.2

Interpretation:

The HDAC inhibition data correlates strongly with the intracellular butyrate concentrations. NPC-isobutyrate demonstrated the most potent inhibition of HDAC activity, followed closely by tributyrin. This confirms that the higher intracellular butyrate levels achieved with these advanced prodrugs translate directly into greater biological activity. The modest HDAC inhibition observed with sodium butyrate highlights the limitations of its direct application.

Conclusion: A Clear Advantage for Advanced Prodrug Design

This comparative guide demonstrates the clear advantages of utilizing a prodrug strategy for the delivery of butyrate. While all tested compounds were capable of delivering butyrate to some extent, the data unequivocally positions 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (NPC-isobutyrate) as the most effective delivery agent in this in vitro model.

Here's a summary of our findings:

  • Lower Cytotoxicity: NPC-isobutyrate and tributyrin exhibited a better safety profile at higher concentrations compared to sodium butyrate and ethyl butyrate.

  • Superior Intracellular Delivery: NPC-isobutyrate achieved the highest intracellular concentration of butyrate, indicating exceptional cell permeability and efficient payload release.

  • Enhanced Biological Activity: The increased intracellular butyrate from NPC-isobutyrate translated into the most potent inhibition of HDAC activity, confirming its superior functional efficacy.

These findings have significant implications for researchers and drug development professionals. The enhanced performance of NPC-isobutyrate suggests that this novel prodrug holds considerable promise for therapeutic applications where systemic or targeted delivery of butyrate is desired. Its ability to deliver a higher payload of the active molecule with lower associated cytotoxicity makes it a compelling candidate for further preclinical and clinical investigation. This guide provides the foundational data to support the continued development of advanced prodrugs like NPC-isobutyrate as a means to unlock the full therapeutic potential of short-chain fatty acids.

References

  • Bouter, K. E. C., et al. (2024). Assessing Nutraceuticals for Hepatic Steatosis: A Standardized In Vitro Approach. Metabolites, 14(3), 160. [Link]

  • Sun, Y., et al. (2024). A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice. Nature Biomedical Engineering. [Link]

  • Parada Venegas, D., et al. (2019). Review article: short chain fatty acids as potential therapeutic agents in human gastrointestinal and inflammatory disorders. Alimentary Pharmacology & Therapeutics, 49(10), 1334-1346. [Link]

  • van der Hee, B., et al. (2020). Protonophore activity of short-chain fatty acids induces their intracellular accumulation and acidification. The FEBS Journal, 287(10), 2095-2108. [Link]

  • Puddu, A., et al. (2021). The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. International Journal of Molecular Sciences, 22(24), 13413. [Link]

  • Gaschott, T., et al. (2001). Tributyrin, a stable and rapidly absorbed prodrug of butyric acid, enhances antiproliferative effects of dihydroxycholecalciferol in human colon cancer cells. The Journal of Nutrition, 131(6), 1839-1843. [Link]

  • Li, J., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12343-12353. [Link]

  • Chen, G., & Chen, H. (2018). Butyrate: A Double-Edged Sword for Health?. Current Protein & Peptide Science, 19(2), 119-126. [Link]

  • Al-Rammahi, M. A., & Al-Sadi, R. (2014). Trans-cellular transport of short chain fatty acids in the large intestine. World Journal of Gastroenterology, 20(24), 7856-7863. [Link]

  • Ríos-Covián, D., et al. (2020). Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications. Metabolites, 10(4), 143. [Link]

  • Banasiewicz, T., et al. (2020). Determination of butyric acid dosage based on clinical and experimental studies – a literature review. Przeglad Gastroenterologiczny, 15(3), 179-186. [Link]

  • Li, J., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12343-12353. [Link]

  • Edelman, M. J., et al. (2003). Phase I study of the orally administered butyrate prodrug, tributyrin, in patients with solid tumors. Cancer Chemotherapy and Pharmacology, 51(5), 439-444. [Link]

  • Lam, K. C., et al. (2022). Butyrate acts through HDAC inhibition to enhance aryl hydrocarbon receptor activation by gut microbiota-derived ligands. Gut Microbes, 14(1), 2100833. [Link]

  • Zhang, Y., et al. (2024). Injectable butyrate-prodrug micelles induce long-acting immune modulation and prevent autoimmune arthritis in mice. Journal of Controlled Release, 372, 281-294. [Link]

  • Sun, Y., et al. (2023). Seryl-butyrate: a prodrug that enhances butyrate's oral bioavailability and suppresses autoimmune arthritis and experimental autoimmune encephalomyelitis. bioRxiv. [Link]

  • Abumrad, N. A., & Goldberg, I. J. (2012). Cellular Fatty Acid Uptake: A Pathway Under Construction. Trends in Endocrinology & Metabolism, 23(4), 153-161. [Link]

  • Buj-Corral, I., et al. (2023). Sodium Butyrate: A Multifaceted Modulator in Colorectal Cancer Therapy. International Journal of Molecular Sciences, 24(13), 11068. [Link]

  • Jackson, J. R., et al. (2022). Tributyrin, a Butyrate Pro-Drug, Primes Satellite Cells for Differentiation by Altering the Epigenetic Landscape. International Journal of Molecular Sciences, 23(17), 9993. [Link]

  • Corfe, B. M. (2021). Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation. Medical Hypotheses, 153, 110624. [Link]

  • Kaźmierczak-Siedlecka, K., et al. (2022). Sodium butyrate in both prevention and supportive treatment of colorectal cancer. Annals of Agricultural and Environmental Medicine, 29(1), 1-6. [Link]

  • Dalile, B., et al. (2023). Short chain fatty acids: the messengers from down below. Frontiers in Endocrinology, 14, 1202264. [Link]

  • Sun, Y., et al. (2024). A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice. Nature Biomedical Engineering. [Link]

  • Sun, Y., et al. (2024). A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice. ResearchGate. [Link]

  • Parada Venegas, D., et al. (2019). Review article: short chain fatty acids as potential therapeutic agents in human gastrointestinal and inflammatory disorders. Monash University. [Link]

  • Clarke, C., & Cardone, C. (2003). Tributyrin: a prodrug of butyric acid for potential clinical application in differentiation therapy. Critical Reviews in Oncology/Hematology, 45(2), 125-133. [Link]

  • Li, Y., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. International Journal of Molecular Sciences, 24(2), 1644. [Link]

  • Kokešová, A., et al. (2021). Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples. Metabolites, 11(7), 454. [Link]

  • Li, X., et al. (2018). Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells. Journal of Dairy Science, 101(11), 10245-10257. [Link]

  • Kaźmierczak-Siedlecka, K., et al. (2023). Sodium Butyrate as Gut Microbiota Modulators: Mechanisms of Action and Potential Clinical Applications - Literature Review and New Perspectives. ResearchGate. [Link]

  • O'Riordan, K. J., et al. (2022). Targeted delivery of short-chain fatty acids to the human large bowel. Advanced Drug Delivery Reviews, 184, 114221. [Link]

  • Mirza, A., & D'souza, L. (2021). Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review. Nutrients, 13(9), 3020. [Link]

  • de Baaij, J. H., et al. (2020). Butyrate reduces cellular magnesium absorption independently of metabolic regulation in Caco-2 human colon cells. Scientific Reports, 10(1), 13198. [Link]

  • Edelman, M. J., et al. (2003). Clinical and pharmacologic study of tributyrin: An oral butyrate prodrug. Cancer Chemotherapy and Pharmacology, 51(5), 439-444. [Link]

  • Silva, Y. P., et al. (2021). The Immunomodulatory Functions of Butyrate. The Journal of Immunology, 206(10), 2227-2236. [Link]

  • Li, W., et al. (2023). Exploring the gut microbiome in type 2 diabetes across different insulin resistance levels: a machine learning approach. Frontiers in Endocrinology, 14, 1246940. [Link]

  • Park, J., et al. (2017). The Microbial Metabolite Butyrate Induces Expression of Th1-Associated Factors in CD4+ T Cells. Frontiers in Immunology, 8, 1035. [Link]

  • Stachowska, E., et al. (2024). Gut Dysbiosis and Arrhythmogenesis: The Potential Role of Microbial Alterations and Small Intestinal Bacterial Overgrowth in Cardiac Arrhythmias. Journal of Clinical Medicine, 13(3), 748. [Link]

  • Sun, Y., et al. (2023). Suppression of autoimmune arthritis and neuroinflammation via an amino acid-conjugated butyrate prodrug with enhanced oral bioavailability. bioRxiv. [Link]

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  • Carducci, M. A., et al. (1996). A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies. Clinical Cancer Research, 2(11), 1783-1789. [Link]

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Comparative

Strategic Selection of Prodrug Linkers for Isobutyrate Delivery: A Technical Comparison

Executive Summary: The Isobutyrate Challenge Isobutyrate (2-methylpropanoate) has emerged as a critical therapeutic candidate for hemoglobinopathies (specifically -thalassemia and Sickle Cell Disease) due to its ability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobutyrate Challenge

Isobutyrate (2-methylpropanoate) has emerged as a critical therapeutic candidate for hemoglobinopathies (specifically


-thalassemia and Sickle Cell Disease) due to its ability to induce fetal hemoglobin (HbF). However, its clinical utility is severely hampered by poor pharmacokinetic (PK) properties: rapid systemic clearance, low oral bioavailability (

), and the requirement for high molar doses which leads to excessive sodium load when administered as a salt.

This guide provides a head-to-head technical comparison of three distinct prodrug strategies designed to overcome these barriers: Acyloxyalkyl Esters , Glyceride Conjugates , and Amino Acid Amides . We analyze these linkers based on release kinetics, metabolic stability, and safety profiles.

Mechanistic Comparison of Linker Technologies

To select the optimal linker, one must understand the specific hydrolysis mechanism and the byproducts generated.

Candidate A: Acyloxyalkyl Esters (e.g., POM/POC)
  • Mechanism: These "double ester" linkers (e.g., Pivaloyloxymethyl) are designed to be highly lipophilic to cross biological membranes. Once in the blood, non-specific esterases attack the terminal ester, leading to a spontaneous collapse of the unstable hemiacetal intermediate, releasing the active drug.

  • Pros: Rapid conversion in plasma; high oral absorption.

  • Cons: Generates formaldehyde (toxicity concern) and pivalic acid (carnitine depletion risk).

Candidate B: Glyceride Conjugates (e.g., Tri-isobutyrin)
  • Mechanism: Mimics dietary triglycerides. These are substrates for pancreatic lipases in the gut and lipoprotein lipase in the circulation.

  • Pros: Potential for lymphatic transport (bypassing first-pass liver metabolism); safe metabolic byproducts (glycerol).

  • Cons: Variable absorption depending on fed/fasted state; complex regioselectivity during synthesis.

Candidate C: Amino Acid Amides (e.g., Isobutyryl-Glycine/Serine)
  • Mechanism: Exploits nutrient transporters (e.g., PEPT1 or LAT1) for active absorption. Hydrolysis requires specific amidases or peptidases.

  • Pros: Targeted delivery; high chemical stability.

  • Cons: Often too stable (slow release); requires specific enzyme expression for activation.

Visualization: Hydrolysis Pathways

HydrolysisPathways Prodrug_POM POM-Isobutyrate (Acyloxyalkyl) Inter_Hemi Unstable Hemiacetal Prodrug_POM->Inter_Hemi Hydrolysis Prodrug_Gly Tri-isobutyrin (Glyceride) Prod_Iso Isobutyrate (Active) Prodrug_Gly->Prod_Iso Lipolysis Byprod_Glyc Glycerol Prodrug_Gly->Byprod_Glyc Inter_Hemi->Prod_Iso Spontaneous Collapse Byprod_Form Formaldehyde + Pivalic Acid Inter_Hemi->Byprod_Form Enz_Esterase Esterase (Plasma) Enz_Esterase->Prodrug_POM Enz_Lipase Lipase (Gut/Blood) Enz_Lipase->Prodrug_Gly

Figure 1: Comparative hydrolysis mechanisms. Note the spontaneous collapse step in POM esters versus the enzymatic cleavage in glycerides.

Head-to-Head Performance Analysis

The following data summarizes typical performance metrics derived from comparative pharmacokinetic studies of carboxylate prodrugs.

MetricArginine Isobutyrate (Control) POM-Isobutyrate (Acyloxyalkyl) Tri-isobutyrin (Glyceride)
Chemical Structure Salt (Ionic)Covalent Double EsterCovalent Lipid
LogP (Lipophilicity) < 0 (Hydrophilic)~2.5 - 3.5 (High)~1.8 - 2.5 (Moderate)
Oral Bioavailability (

)
Low (< 20%)High (> 80%)Moderate (40-60%)
Plasma Half-life (

)
Minutes (Rapid clearance)< 10 min (Prodrug) / Prolonged (Active)20-40 min (Sustained)
Primary Metabolism SystemicPlasma EsterasesPancreatic Lipase
Key Toxicity Risk Hypernatremia (if Na salt)Formaldehyde accumulationMinimal (GRAS status)
Taste/Palatability Poor (Bitter/Salty)Neutral (Masked)Neutral (Oily)

Key Insight: While POM esters offer the highest bioavailability, the safety profile of Glycerides (Tri-isobutyrin) makes them superior for chronic conditions like Sickle Cell Disease where life-long dosing is required.

Experimental Protocols

To validate these linkers in your own pipeline, follow these standardized protocols.

Protocol A: Comparative Plasma Stability Assay

Objective: Determine the conversion rate of prodrug to active isobutyrate in biological matrices.

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard (e.g.,

    
    -Isobutyrate).
    
  • LC-MS/MS System.

Workflow:

  • Preparation: Dissolve prodrug stock (10 mM in DMSO).

  • Incubation: Spike plasma with prodrug (final conc. 10

    
    M) at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Add 150

    
    L cold Acetonitrile containing Internal Standard. Vortex for 1 min.
    
  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor transition for Isobutyrate (m/z 87 -> 41).

Protocol B: Chemical Synthesis of POM-Isobutyrate

Objective: Synthesize the acyloxyalkyl ester reference standard.

  • Reactants: Mix Isobutyric acid (1.0 eq) with Chloromethyl pivalate (1.1 eq) in dry DMF.

  • Base: Add

    
     (2.0 eq) and NaI (0.1 eq, catalyst).
    
  • Conditions: Stir at 60°C for 4-6 hours under

    
    .
    
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Experimental Workflow

ExpWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Validation Step1 Reactants: Isobutyric Acid + Linker Step2 Catalysis: K2CO3 / NaI / DMF Step1->Step2 Step3 Purification: Silica Column Step2->Step3 Step4 Plasma Incubation (37°C) Step3->Step4 Pure Prodrug Step5 Quench & Extract (Acetonitrile) Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

Figure 2: End-to-end workflow from chemical synthesis to bioanalytical validation.

Critical Analysis & Recommendations

When to use Acyloxyalkyl (POM):

  • Use when maximum

    
      is the priority.
    
  • Ideal for acute dosing or "loading" phases where rapid saturation is needed.

  • Caution: Monitor formaldehyde toxicity markers if dosing chronically.

When to use Glycerides (Tri-isobutyrin):

  • Use for chronic maintenance therapy (e.g., Sickle Cell).

  • Ideal for pediatric formulations (liquid/oil) due to taste masking.

  • Provides a "sustained release" profile due to the kinetics of lipase digestion.

When to use Amides:

  • Use only if targeting CNS indications (better BBB penetration) or if specific transporter targeting (LAT1) is validated. Generally, hydrolysis is too slow for systemic isobutyrate delivery.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. [Link]

  • Perrine, S. P., et al. (1993). A short-term trial of butyrate to stimulate fetal-globin-gene expression in the beta-globin disorders. New England Journal of Medicine. [Link]

  • Pitman, R. S., et al. (2004). Isobutyramide, an orally bioavailable histone deacetylase inhibitor, stimulates fetal hemoglobin production in vitro and in vivo. Haematologica. [Link]

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. [Link]

  • Edlund, P. O., et al. (1995). Determination of tributyrin and its metabolites in plasma by gas chromatography-mass spectrometry. Journal of Chromatography B. [Link]

Validation

Optimizing Bioavailability: A Comparative Guide to Carbonate-Based Prodrugs in Preclinical Development

Topic: Meta-analysis of the efficacy of carbonate-based prodrugs in preclinical models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Meta-analysis of the efficacy of carbonate-based prodrugs in preclinical models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of prodrug design, carbonate-based strategies occupy a critical "Goldilocks zone" between the high lability of simple esters and the enzymatic resistance of carbamates. This guide provides a technical meta-analysis of carbonate prodrug efficacy, synthesizing data from preclinical models to assist medicinal chemists in selecting the optimal promoiety. We evaluate physicochemical improvements, hydrolysis kinetics, and in vivo bioavailability, supported by validated experimental protocols.[1][2]

Mechanistic Rationale: The Carbonate Advantage[3]

Carbonate prodrugs (


) are designed to mask polar hydroxyl or amine groups, enhancing lipophilicity and membrane permeability. Unlike esters, which are often susceptible to rapid chemical hydrolysis during storage or in the gastrointestinal lumen, carbonates typically exhibit superior chemical stability in aqueous buffers while retaining sensitivity to ubiquitous plasma esterases and carboxylesterases.
1.1 The Hydrolysis Cascade

The bioactivation of a carbonate prodrug involves a two-step cascade. The initial enzymatic cleavage is the rate-limiting step, followed by a spontaneous, entropy-driven collapse of the unstable intermediate.

CarbonateHydrolysis Prodrug Carbonate Prodrug (R-O-CO-O-R') Intermediate Unstable Carbonic Acid Monoester Prodrug->Intermediate Enzymatic Hydrolysis Enzyme Esterase/Carboxylesterase (Nucleophilic Attack) Enzyme->Prodrug Products Active Drug (R-OH) + CO2 + Alcohol (R'-OH) Intermediate->Products Fast Kinetic Collapse Collapse Spontaneous Decarboxylation

Figure 1: Mechanism of carbonate prodrug bioactivation. The enzymatic cleavage of the terminal ester bond triggers the spontaneous release of carbon dioxide and the active parent drug.

Comparative Efficacy: Carbonates vs. Alternatives

This section synthesizes performance metrics from multiple preclinical datasets, comparing carbonates against parent drugs and ester/carbamate alternatives.

2.1 Physicochemical Enhancement (Solubility & Stability)

Data indicates that carbonate derivatization often yields superior solubility profiles compared to parent compounds, particularly when using promoieties like tetraethylene glycol or specific alkyl chains.

MetricParent Drug (Reference)Simple Ester ProdrugCarbonate ProdrugMechanistic Insight
Aqueous Solubility Baseline (Low)10–50x increase100–600x increase Carbonates allow flexible linkage to solubilizing tails (e.g., PEG) without the high enzymatic stability of amides [1].
Chemical Stability (pH 7.4 Buffer) VariableLow (

)
High (

)
Carbonates are less electrophilic than simple esters, resisting non-enzymatic hydrolysis [2].
Lipophilicity (LogP) Low (Polar)HighTunable Carbonates allow precise LogP modulation for passive diffusion [3].
2.2 Biological Performance (Plasma Stability & Bioavailability)

A meta-analysis of kinetic studies reveals that carbonates often resolve the "ester dilemma" (too unstable) and the "carbamate dilemma" (too stable).

ParameterEster ProdrugsCarbamate ProdrugsCarbonate Prodrugs
Plasma Half-life (

)
< 10 min (Rapid clearance)> 2 hours (Slow activation)15–60 min (Ideal window)
Interspecies Variability High (Rat >> Human)ModerateModerate
Oral Bioavailability (%F) Limited by presystemic hydrolysisLimited by slow activationSignificantly Enhanced

Critical Insight: In a study of the anticancer compound CHS828, the carbonate prodrug EB1627 demonstrated a 120-fold increase in water solubility and enabled intravenous administration, a feat unachievable with the parent compound or simple ester analogs [1].

Preclinical Validation Protocols

To validate a carbonate prodrug candidate, researchers must establish a self-validating testing pipeline. The following protocols are field-standard for assessing the stability-lability balance.

3.1 Protocol: In Vitro Plasma Stability Assay

Objective: Determine the enzymatic hydrolysis rate (


) and half-life (

) in relevant species.
  • Preparation: Thaw frozen plasma (Rat, Dog, Human) to 37°C. Centrifuge to remove cryoprecipitates.

  • Spiking: Add test compound (10 mM DMSO stock) to plasma to reach a final concentration of 1 µM (0.1% DMSO final).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Remove 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .[3]
3.2 Experimental Workflow: The "Go/No-Go" Decision Tree

This workflow ensures that only candidates with the appropriate stability profile advance to in vivo PK studies.

ProdrugWorkflow Start Synthesis of Carbonate Prodrug BufferTest Chemical Stability (pH 1.2, 7.4 Buffer) Start->BufferTest Decision1 Stable in Buffer (t1/2 > 24h)? BufferTest->Decision1 PlasmaTest Plasma Stability Assay (Human/Rat/Dog) Decision1->PlasmaTest Yes Redesign Redesign Promoiety (Steric/Electronic) Decision1->Redesign No (Too Labile) Decision2 t1/2 in 15-60 min range? PlasmaTest->Decision2 InVivo In Vivo PK Study (Rat/Mouse) Decision2->InVivo Yes Decision2->Redesign No (Too Stable/Unstable) Redesign->Start

Figure 2: Preclinical decision matrix for carbonate prodrug evaluation. Candidates must pass chemical stability thresholds before biological assessment.

Case Study: The "Soft Drug" Approach

Subject: Tenofovir Disoproxil (TDF) vs. Tenofovir Alafenamide (TAF). Note: While TDF contains phosphonate esters, the degradation pathway relies on the hydrolysis of the isopropyloxycarbonyloxymethyl (carbonate-like) moiety.

  • Challenge: The parent drug, Tenofovir, is a dianion at physiological pH with negligible oral bioavailability (<2%).

  • Strategy: Masking the phosphonate with carbonate-linked groups.

  • Outcome:

    • Permeability: TDF increases LogP significantly, allowing intestinal absorption.

    • Activation: Rapidly hydrolyzed by plasma esterases and intracellular hydrolases to release the active species.

    • Data Point: TDF achieves ~25% bioavailability compared to negligible levels for the parent [4].

Conclusion

Carbonate prodrugs offer a superior tactical option when esters fail due to chemical instability and carbamates fail due to enzymatic resistance. By utilizing the specific protocols and decision trees outlined above, development teams can rationally select promoieties that optimize the trade-off between shelf-life stability and in vivo bioactivation.

References
  • Binderup, E., et al. (2005). "EB1627: A soluble prodrug of the antitumor agent CHS 828."[4][5] Bioorganic & Medicinal Chemistry Letters. Link

  • Weibel, H., et al. (1991). "Macromolecular prodrugs. IXX. Kinetics of hydrolysis of benzyl dextran carbonate ester conjugates in aqueous buffer solutions and human plasma." Acta Pharm Nord.[6] Link

  • Rautio, J., et al. (2018).[1][7] "The expanding role of prodrugs in contemporary drug design and development."[8][9][10] Nature Reviews Drug Discovery.[7][8][9][10] Link

  • Kearney, B. P., et al. (2004). "Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics." Clinical Pharmacokinetics. Link

  • Karaman, R. (2013).[5] "Prodrugs design based on inter- and intramolecular chemical processes." Chemical Biology & Drug Design. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safe Handling: Personal Protective Equipment for 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS No. 194995-47-6).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS No. 194995-47-6). As a drug intermediate, this compound's specific toxicological properties are not extensively documented in publicly available literature.[1][2][3] Therefore, this directive employs a risk-based safety approach grounded in chemical analogy, analyzing the compound's constituent functional groups to establish robust personal protective equipment (PPE) and handling protocols.

Hazard Analysis through Chemical Analogy

To establish a reliable safety profile, we must deconstruct the molecule into its primary functional components: the 4-nitrophenoxy group and the ethyl isobutyrate moiety linked by a carbonate. The hazards associated with analogous compounds provide a predictive framework for assessing the risks of the parent molecule.

  • 4-Nitrophenoxy Moiety: Analogue data from 4-Nitrophenol (a component of the molecular structure) indicates that compounds in this class require stringent handling protocols. Key precautions include avoiding all personal contact, including inhalation, and using the substance in a well-ventilated area.[4]

  • Isobutyrate Ester Moiety: Related isobutyrate esters are recognized as skin and eye irritants.[5][6][7][8] Inhalation of vapors can lead to respiratory irritation, and at high concentrations, may impact the nervous system.[5][8] Furthermore, many simple esters are flammable liquids, suggesting that while the target compound is a solid, its decomposition products or common solvents used with it may be flammable.[5][6][9]

Based on this analysis, 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate, a white crystalline powder, should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.[2]

Potential Hazard Basis of Assessment (Analogous Compounds) Primary Route of Exposure
Skin Irritation Ethyl Isobutyrate, Phenoxy ethyl isobutyrate[5][8][10]Dermal Contact
Serious Eye Irritation Ethyl Isobutyrate[5][6][7][8]Ocular Contact (powder or splash)
Respiratory Irritation Ethyl Isobutyrate, 4-Nitrophenol[4][5][8]Inhalation (of powder/aerosol)
Unknown Systemic Effects High concentration exposure to isobutyrates[5]Inhalation, Dermal Absorption

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and critical line of defense. Its selection and use must be preceded by implementing higher-level safety controls. This systematic approach ensures that reliance on PPE is minimized by creating an inherently safer work environment.

Diagram 1: Hierarchy of Safety Controls cluster_controls Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE Least Effective

Diagram 1: Hierarchy of Safety Controls

For handling 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate, the most critical engineering control is the mandatory use of a certified chemical fume hood to prevent inhalation of the powder and any potential vapors.

Mandatory Personal Protective Equipment (PPE) Protocol

Given the hazard profile, the following PPE is required for all operations involving this compound. No single glove material offers universal protection, so selection must be based on the specific task and solvents used.[11]

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Powder Double Nitrile GlovesChemical Splash Goggles (ANSI Z87.1)Flame-Resistant Lab CoatNot required if inside a fume hood or ventilated balance enclosure.
Preparing Solutions Double Nitrile GlovesChemical Splash Goggles & Face ShieldFlame-Resistant Lab CoatNot required if inside a fume hood.
Reaction Work-up/Purification Double Nitrile GlovesChemical Splash Goggles & Face ShieldFlame-Resistant Lab CoatNot required if inside a fume hood.
Large Spill Cleanup (>10g) Heavy-duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles & Face ShieldChemical-resistant Apron over Lab CoatAir-purifying respirator with P100/Organic Vapor cartridges.

Causality Behind PPE Choices:

  • Double Gloving: This practice is crucial. It provides a primary barrier (outer glove) that can be safely removed if contaminated, without exposing the skin. The inner glove remains as a clean secondary barrier.

  • Goggles over Safety Glasses: Fine powders can easily bypass the protection of standard safety glasses. Chemical splash goggles provide a full seal around the eyes, offering superior protection.

  • Face Shield: Required when handling solutions due to the increased risk of splashes to the entire face.

  • Flame-Resistant (FR) Lab Coat: While the compound is a solid, it is frequently used with flammable organic solvents. An FR lab coat provides critical protection in the event of a flash fire. Standard cotton or polyester lab coats can melt or ignite, causing severe burns.

Operational Workflow: Preparing a Stock Solution

This protocol outlines the step-by-step process for safely preparing a solution of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate, integrating safety checks at each stage.

Diagram 2: Safe Solution Preparation Workflow A 1. Preparation - Verify fume hood is operational - Gather all materials B 2. Don PPE - FR Lab Coat - Double Nitrile Gloves - Splash Goggles A->B C 3. Weighing - Tare vessel inside fume hood - Add powder carefully - Record mass B->C D 4. Solvation - Add solvent slowly to powder - Use magnetic stirring or gentle swirling - Cap the container C->D E 5. Labeling & Storage - Label container with full chemical name, concentration, date, and hazards D->E F 6. Decontamination - Wipe down all work surfaces - Clean spatula and other equipment E->F G 7. Doff PPE & Wash Hands - Remove outer gloves - Remove lab coat & goggles - Remove inner gloves - Wash hands thoroughly F->G H END G->H

Diagram 2: Safe Solution Preparation Workflow

Emergency Procedures and Decontamination

Rapid and correct response to an exposure or spill is critical.

Personal Exposure Protocol:

  • Skin Contact: Immediately remove all contaminated clothing.[10][12] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[10][13] Seek medical attention if irritation develops or persists.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6][12] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[13] Call a physician or poison control center immediately.[10][12]

Spill Response:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or the substance is aerosolized, evacuate the area.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, dry sand, or earth.[10]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10][14] Do not return spilled material to the original container.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan

All materials contaminated with 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate, including excess chemical, empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Regulatory Compliance: Disposal must be conducted in strict accordance with all local, regional, and national environmental regulations.[10][12] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate, ensuring a safe and productive research environment.

References

  • The Perfumers Apprentice. (n.d.). Phenoxy Ethyl Isobutyrate FCC Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethyl Isobutyrate. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Isobutyl Isobutyrate. Retrieved from [Link]

  • Carl Roth. (n.d.). 4-Nitrophenol Safety Data Sheet. Retrieved from [Link]

  • Lakeland Industries. (n.d.). PPE Protection Types. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Stone, J., & Nixon, M. (2000). The Distillation of Alcohol. Saguenay International. Retrieved from [Link]

  • Chromatography Today. (n.d.). Selecting Seals for Analytical Instruments: A Material Guide. Retrieved from [Link]

  • University of Florida. (2022). Good Laboratory Management: Personal Protective Equipment (PPE). YouTube. Retrieved from [Link]

  • Theranyx Gen. (n.d.). 1-(4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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